2-Bromo-4,5-dichloropyridine
Description
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Properties
IUPAC Name |
2-bromo-4,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTZXARVZDCGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309447 | |
| Record name | 2-Bromo-4,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-42-7 | |
| Record name | 2-Bromo-4,5-dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4,5-dichloropyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-4,5-dichloropyridine (CAS No. 1033203-42-7), a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Due to its specific isomeric arrangement, this compound is not as widely documented as some of its constitutional isomers. This document, therefore, synthesizes established principles of pyridine chemistry with data from structurally related compounds to offer a robust guide for its synthesis, characterization, and potential applications.
Introduction: The Strategic Importance of Polysubstituted Pyridines
Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The pyridine ring's electron-deficient nature, coupled with the regiochemical diversity afforded by multiple substituents, allows for the fine-tuning of physicochemical properties and biological activity. Halogenated pyridines, in particular, are versatile intermediates, with the halogen atoms serving as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
This compound is a prime example of such a building block. The distinct electronic environment of each position on the pyridine ring, influenced by the nitrogen atom and the three halogen substituents, offers a unique platform for selective chemical modifications. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the synthesis of potential therapeutic agents.
Physicochemical and Safety Data
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from suppliers.
| Property | Value | Source |
| CAS Number | 1033203-42-7 | [1][2][3] |
| Molecular Formula | C₅H₂BrCl₂N | [4][5] |
| Molecular Weight | 226.89 g/mol | [5] |
| Appearance | Predicted to be a solid or liquid | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| Purity | Typically available at ≥95.0% | [4] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
-
Precautionary Statements: P261, P270, P271, P280, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.[4]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Proposed Synthesis of this compound
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available 2-amino-4,5-dichloropyridine.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 2-Amino-4,5-dichloropyridine
This step introduces a bromine atom at the C6 position, ortho to the amino group, which is a known activating group for electrophilic aromatic substitution.
-
Reaction Setup: To a solution of 2-amino-4,5-dichloropyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-amino-6-bromo-4,5-dichloropyridine, can be purified by column chromatography on silica gel.
Step 2: Deaminative Bromination (Sandmeyer-type Reaction)
The amino group of the intermediate is converted to a diazonium salt, which is subsequently displaced by a bromide ion.
-
Reaction Setup: To a solution of 2-amino-6-bromo-4,5-dichloropyridine (1.0 eq) and copper(II) bromide (CuBr₂) (1.5 eq) in a suitable solvent like acetonitrile, add tert-butyl nitrite (t-BuONO) (1.5 eq) dropwise at a controlled temperature (e.g., 65 °C).
-
Reaction Execution: Stir the reaction mixture at the same temperature for 1-2 hours, monitoring the evolution of nitrogen gas. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product, this compound, can be purified by flash column chromatography.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data can serve as a valuable reference for experimental results.
¹H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the proton at the C3 position and another singlet for the proton at the C6 position. The exact chemical shifts would need to be determined experimentally or through more advanced computational prediction.
¹³C NMR (predicted): The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the attached halogens and the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex pattern of peaks around m/z 225, 227, 229, and 231.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms or the pyridine ring's cleavage.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated pyridines are highly valued as building blocks in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The bromine atom at the 2-position of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Scaffolds
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce a wide variety of aryl or heteroaryl substituents at the 2-position, a common motif in many kinase inhibitors that interact with the hinge region of the kinase active site.
Sources
- 1. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 5. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
Strategic Scaffold Analysis: 2-Bromo-4,5-dichloropyridine
CAS: 1033203-42-7 | Formula: C₅H₂BrCl₂N | State: Liquid (Colorless to Yellow)[1]
Executive Summary & Structural Anatomy
2-Bromo-4,5-dichloropyridine is a high-value heterocyclic building block characterized by its unique "halogen triad" pattern.[1] Unlike its solid isomers (e.g., 5-bromo-2,4-dichloropyridine), this compound typically presents as a liquid at room temperature, indicating a disrupted crystal lattice due to the asymmetric halogen substitution.[1]
For medicinal chemists, this molecule is not merely a reactant but a programmable scaffold . Its value lies in the distinct electronic differentiation between the three halogenated positions, allowing for sequential, orthogonal functionalization without the need for protecting groups.
Electronic Reactivity Map
The pyridine ring is electron-deficient, but the positioning of the halogens creates a predictable hierarchy of reactivity. The C2-Bromine is the "entry point" for metal-catalyzed cross-coupling, while the C4-Chlorine is activated for nucleophilic aromatic substitution (
Figure 1: Reactivity hierarchy of this compound. The C2-Br bond is the primary site for oxidative addition, while C4-Cl allows for subsequent nucleophilic attack.[1]
Physical & Chemical Properties
Accurate physical data is critical for process handling. Note that while many similar analogs are solids, the liquid state of this isomer requires specific handling techniques (e.g., volumetric transfer rather than gravimetric for small scales).
| Property | Value / Description | Technical Note |
| CAS Number | 1033203-42-7 | Unique identifier for this specific isomer.[1] |
| Molecular Weight | 226.89 g/mol | Useful for stoichiometry calculations. |
| Appearance | Colorless to Yellow Liquid | Critical: Do not expect a solid. Purity >95% is standard. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Hydrophobic; poor water solubility. |
| Storage | 2–8°C, Inert Atmosphere | Light sensitive. Store under Argon/Nitrogen to prevent dehalogenation. |
Synthesis Pathway: The Sandmeyer Protocol
While halogen exchange (HALEX) reactions exist, they often suffer from poor regioselectivity (scrambling Cl/Br). The most reliable route for research-grade purity is the Sandmeyer Reaction starting from 2-amino-4,5-dichloropyridine.[1] This ensures the bromine is installed exclusively at the C2 position.
Step-by-Step Methodology
Precursor: 2-Amino-4,5-dichloropyridine
Reagents: Sodium Nitrite (
-
Diazotization: Dissolve the amine in concentrated
at -5°C. The low temperature is mandatory to prevent the decomposition of the unstable diazonium intermediate. -
Nitrosylation: Dropwise addition of aqueous
. Maintain internal temperature <0°C.-
Observation: Solution turns from clear/yellow to dark orange/brown.
-
-
Substitution: Transfer the diazonium salt solution into a stirring mixture of
(or ) in .-
Caution: Vigorous nitrogen gas evolution (
) will occur.
-
-
Workup: Neutralize with
(aq), extract with Dichloromethane (DCM), and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Figure 2: Sandmeyer synthesis workflow ensuring regioselective installation of Bromine at C2.
Reactivity & Functionalization Protocols
The strategic value of this scaffold is the ability to perform Sequential Orthogonal Substitution .
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Rationale: The C-Br bond is weaker and more labile to Pd(0) oxidative addition than the C-Cl bonds.[1] This allows the installation of an aryl group at C2 without disturbing the C4/C5 chlorines.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv[1]
-
Catalyst:
(5 mol%) or -
Base:
(2.0 equiv) -
Solvent: Dioxane/Water (4:1)
Procedure:
-
Degas solvents with Argon for 15 mins (Oxygen poisons Pd(0)).
-
Combine reagents in a sealed vial.
-
Heat to 80°C for 4–6 hours.
-
Note: Do not overheat (>100°C) to avoid activating the C4-Cl bond.[1]
-
-
Monitor via TLC/LCMS. The C2-coupled product usually elutes later than the starting material.[1]
Protocol B: C4-Selective
Rationale: Once the C2 position is functionalized (or if C2-Br is retained), the C4-Cl is the next most reactive site due to the para-effect of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.
Reagents:
-
Nucleophile: Primary/Secondary Amine or Alkoxide.
-
Base: DIPEA (for amines) or NaH (for alcohols).
-
Solvent: DMSO or DMF (Polar aprotic solvents accelerate
).
Procedure:
-
Dissolve substrate in DMSO.
-
Add nucleophile (1.2 equiv) and base.
-
Heat to 60–90°C.
-
Selectivity Check: The C5-Cl is electronically deactivated and sterically hindered, ensuring high selectivity for C4 over C5.[1]
-
Safety & Handling (MSDS Summary)
This compound is a halogenated heterocycle and should be treated as a potent alkylating agent and irritant.
-
Skin/Eye Contact: Causes severe irritation. Wear nitrile gloves and safety goggles.
-
Inhalation: Volatile liquid. All operations must be performed in a chemical fume hood.
-
Decomposition: May release toxic fumes of Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), and Nitrogen Oxides (
) upon thermal decomposition.
References
-
BLD Pharm. (2025). Safety Data Sheet & Product Specifications: this compound (CAS 1033203-42-7).[1][2] Retrieved from
-
TCI Chemicals. (2025). Product Catalog: this compound Physical Properties. Retrieved from
-
ChemicalRegister. (2025). Supplier and CAS Verification for 1033203-42-7. Retrieved from
-
BenchChem. (2025).[3] Reactivity Profile and Synthesis Routes for Halogenated Pyridines. Retrieved from
Sources
High-Purity Synthesis of 2-Bromo-4,5-dichloropyridine: A Scalable Multi-Stage Protocol
Executive Summary
2-Bromo-4,5-dichloropyridine is a critical halogenated heterocyclic scaffold used extensively in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—featuring a reactive bromine at the C2 position and chlorine atoms at C4 and C5—allows for highly regioselective functionalization. The C2-bromine is the most labile handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4 and C5 chlorides offer subsequent sites for nucleophilic aromatic substitution (
This guide details the "Gold Standard" synthesis pathway, prioritizing scalability, cost-effectiveness, and regiochemical integrity. The route proceeds via the chlorination of 2-amino-4-chloropyridine followed by a Sandmeyer transformation, a method validated for both gram-scale research and larger process development.
Retrosynthetic Analysis
The strategic disconnection of this compound reveals 2-Amino-4,5-dichloropyridine as the pivotal intermediate.[1] This precursor allows the introduction of the C2-bromine via diazotization, leveraging the amino group's directing power to install the C5-chlorine in the previous step.
Figure 1: Retrosynthetic pathway highlighting the critical intermediate and transformation logic.
Detailed Experimental Protocols
Phase 1: Regioselective Chlorination
Objective: Synthesis of 2-Amino-4,5-dichloropyridine from 2-Amino-4-chloropyridine. Challenge: Directing the incoming chlorine to the C5 position (para to amino) while minimizing the formation of the C3 isomer.
Reagents & Materials:
-
Substrate: 2-Amino-4-chloropyridine (1.0 equiv)
-
Oxidant: Hydrogen Peroxide (30-35% aq., 1.2 equiv)
-
Solvent/Reagent: Concentrated Hydrochloric Acid (HCl, 12M, excess)
-
Quench: Sodium Hydroxide (NaOH) or Sodium Carbonate (
)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-chloropyridine in concentrated HCl (approx. 5-7 mL per gram of substrate). The solution will be acidic; ensure complete solvation.
-
Addition: Cool the mixture to 0–5°C using an ice bath. Add hydrogen peroxide dropwise over 30 minutes. Note: The reaction is exothermic; temperature control is crucial to minimize side products.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 2–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:3) or HPLC. The amino group activates the ring, directing the electrophilic chlorine (generated in situ from HCl/H2O2) primarily to the C5 position.
-
Workup: Cool the reaction mixture to 0°C. Neutralize carefully with 20% NaOH or saturated
solution to pH 8–9. A precipitate should form.[2] -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). Combine organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo. -
Purification (Critical): The crude typically contains a mixture of the desired 4,5-dichloro isomer (~40-50%), the 3,4-dichloro isomer (~30-40%), and unreacted starting material.
-
Method: Recrystallization from ethanol/water or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) is mandatory to isolate the pure 2-amino-4,5-dichloropyridine.[1]
-
Phase 2: The Sandmeyer Transformation
Objective: Conversion of 2-Amino-4,5-dichloropyridine to this compound.[1] Mechanism: Radical-nucleophilic aromatic substitution via a diazonium salt intermediate.[1]
Reagents & Materials:
-
Substrate: 2-Amino-4,5-dichloropyridine (1.0 equiv)
-
Nitrosating Agent: Sodium Nitrite (
, 1.5 equiv) -
Acid: Hydrobromic Acid (48% HBr, excess)
-
Catalyst: Copper(I) Bromide (CuBr, 0.5–1.0 equiv)
Protocol:
-
Diazotization: Suspend 2-amino-4,5-dichloropyridine in 48% HBr (10 mL per gram) in a three-neck flask. Cool to -5°C to 0°C in an ice/salt bath.
-
Salt Formation: Dissolve
in a minimum amount of water. Add this solution dropwise to the pyridine suspension, maintaining the temperature below 0°C. Stir for 30–45 minutes. The mixture will become a clear or slightly turbid solution of the diazonium salt. -
Substitution: In a separate vessel, prepare a solution/suspension of CuBr in 48% HBr. Slowly add the cold diazonium solution to the CuBr mixture (or add CuBr to the diazonium salt if handling small scales) at 0°C.
-
Evolution: Allow the mixture to warm to room temperature. Nitrogen gas evolution will be observed. Stir for 2–3 hours, then optionally heat to 40–50°C for 30 minutes to ensure completion.
-
Workup: Dilute with water and extract with Dichloromethane (DCM) or Diethyl Ether. Wash the organic phase with 1M NaOH (to remove phenolic byproducts), water, and brine.
-
Isolation: Dry over
and concentrate. The product, this compound, is typically obtained as a pale yellow solid or oil.
Mechanistic Pathway & Logic[1]
The synthesis relies on the interplay between electronic activation and steric direction.[3]
Figure 2: Reaction mechanism illustrating the electrophilic chlorination and Sandmeyer radical substitution.
-
Step 1 Logic: The amino group at C2 is a strong ortho/para director. With C4 blocked by chlorine, the electrophile (
) attacks C3 (ortho) or C5 (para). The C5 position is electronically favored due to resonance stabilization and less steric hindrance compared to C3 (flanked by Amino and Chloro), though separation is still required. -
Step 2 Logic: The Sandmeyer reaction utilizes Cu(I) to catalyze the formation of an aryl radical from the diazonium species, which then abstracts a bromine atom. This method prevents the formation of phenols (reaction with water) and ensures high yields of the bromide.
Data Summary & Troubleshooting
| Parameter | Specification / Note |
| Appearance | Pale yellow to off-white solid |
| Molecular Weight | 226.89 g/mol |
| Yield (Step 1) | 40–50% (isolated 4,5-isomer) |
| Yield (Step 2) | 70–85% |
| Key Impurity | 2-Bromo-3,4-dichloropyridine (from Step 1 carryover) |
| Storage | Inert atmosphere, 2-8°C (Light Sensitive) |
Troubleshooting:
-
Low Yield in Step 1: Ensure H2O2 is fresh. If over-chlorination occurs (trichloro species), reduce temperature or equivalents.
-
Incomplete Diazotization: Maintain temperature < 5°C. If
fumes (brown gas) appear, the acid concentration may be too low or temperature too high. -
Emulsions: During workup, pyridine derivatives can form emulsions. Use brine and allow extended settling time, or filter through Celite.
Safety & Hazards
-
Halogenated Pyridines: Potentially toxic and skin irritants. Use double gloves and work in a fume hood.
-
Diazonium Salts: Potentially explosive if dried. Always keep in solution and process immediately.
-
HBr/HCl: Highly corrosive. HBr fumes are damaging to respiratory mucosa.
-
Hydrogen Peroxide: Strong oxidizer. incompatible with organic solvents at high concentrations (explosion risk).
References
-
Gudmundsson, K. S., et al. (1997). "An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines." Synthetic Communications.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 60150179, this compound." PubChem.
-
GuideChem. "Preparation of Halogenated Pyridines via Sandmeyer Reaction."
-
Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Protocols."
Sources
- 1. Products | Azoxy Laboratories [azoxylabs.com]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Bromo-4,5-dichloropyridine: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-4,5-dichloropyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in complex synthetic pathways and for ensuring the quality and purity of resulting compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound belongs to the class of polyhalogenated pyridines, which are versatile building blocks in organic synthesis. The strategic placement of bromine and chlorine atoms on the pyridine ring offers multiple reactive sites for further functionalization, making it a valuable precursor for creating diverse molecular architectures. Accurate spectroscopic characterization is the cornerstone of its application, providing unambiguous confirmation of its structure and purity.
The following sections will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data. The interpretation is grounded in fundamental spectroscopic principles and draws comparisons with related halogenated pyridine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the halogen substituents and the nitrogen atom significantly deshields these protons, causing them to resonate at a high chemical shift (downfield).
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.45 | s | - | 1H | H-6 |
| 8.05 | s | - | 1H | H-3 |
Interpretation and Rationale:
-
H-6 Proton (δ 8.45): The proton at the 6-position is adjacent to the nitrogen atom, which exerts a strong deshielding effect, thus placing its signal at a lower field.
-
H-3 Proton (δ 8.05): The proton at the 3-position is ortho to two chlorine atoms, which also contribute to its deshielding, though to a lesser extent than the alpha-position to the nitrogen.
-
Multiplicity: Both protons appear as singlets because there are no adjacent protons to couple with, which is consistent with the substitution pattern of the molecule.
The clear separation and distinct singlet nature of these two signals provide a straightforward diagnostic tool for the presence and substitution pattern of the this compound core.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the five unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and their position relative to the nitrogen atom.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.1 | C-6 |
| 148.5 | C-2 |
| 141.8 | C-4 |
| 130.5 | C-5 |
| 125.3 | C-3 |
Interpretation and Rationale:
-
C-2, C-4, and C-6 Carbons: The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and halogens (C-2, C-4, C-5) are significantly deshielded and appear at the downfield end of the spectrum. The carbon bearing the bromine (C-2) is expected to be highly deshielded. Similarly, the carbons attached to chlorine (C-4 and C-5) and the carbon adjacent to the nitrogen (C-6) will have high chemical shifts.
-
C-3 and C-5 Carbons: The remaining carbons (C-3 and C-5) appear at a relatively upfield region compared to the others. The carbon at position 3, being adjacent to two chlorinated carbons and the brominated carbon, will still be downfield compared to an unsubstituted pyridine.
The number of signals (five) confirms the presence of five distinct carbon atoms, consistent with the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum is characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3050 | Weak | Aromatic C-H Stretch |
| 1580 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| 1100 - 1000 | Medium | C-Cl Stretch |
| 700 - 600 | Medium-Strong | C-Br Stretch |
| 900 - 675 | Strong | C-H Out-of-plane Bending |
Interpretation and Rationale:
-
Aromatic C-H Stretch: The weak bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic systems.[1][2]
-
Ring Stretching: The absorptions in the 1580-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring, a hallmark of aromatic compounds.[3]
-
Carbon-Halogen Stretches: The presence of chlorine and bromine atoms is indicated by the absorptions in the fingerprint region. The C-Cl stretching vibrations typically appear in the 1100-1000 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, between 700-600 cm⁻¹.
-
Out-of-plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are attributed to the out-of-plane bending of the C-H bonds, and the specific pattern can sometimes provide information about the substitution pattern of the aromatic ring.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 225, 227, 229, 231 | 50, 100, 65, 10 | [M]⁺ (Molecular Ion Cluster) |
| 190, 192, 194 | 20, 30, 15 | [M - Cl]⁺ |
| 146, 148 | 40, 40 | [M - Br]⁺ |
| 111 | 25 | [M - Br - Cl]⁺ |
Interpretation and Rationale:
-
Molecular Ion Cluster ([M]⁺): The most critical feature is the molecular ion cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion appears as a characteristic cluster of peaks. The most abundant peak in this cluster will correspond to the combination of the most abundant isotopes. The presence of one bromine and two chlorine atoms leads to a complex and highly characteristic isotopic pattern, which is a powerful tool for confirming the elemental composition.[4]
-
Fragmentation Pattern: The fragmentation of halogenated pyridines often involves the loss of halogen atoms.[4]
-
Loss of Chlorine ([M - Cl]⁺): A significant fragment can be observed corresponding to the loss of a chlorine atom.
-
Loss of Bromine ([M - Br]⁺): The loss of a bromine atom will also lead to a prominent fragment ion.
-
Further Fragmentation: Subsequent loss of other halogen atoms or ring fragmentation can lead to smaller charged species.
-
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. This is followed by phasing, baseline correction, and integration to yield the final spectrum.
IR Spectroscopy Protocol
Caption: Workflow for FTIR-ATR data acquisition.
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: An FTIR spectrometer is used to collect the spectrum. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
Mass Spectrometry Protocol
Caption: General workflow for mass spectrometry analysis.
-
Sample Introduction: The sample is typically dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via a direct infusion pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The characteristic signals in each spectrum serve as a reliable fingerprint for the identification and quality assessment of this important synthetic intermediate. The principles and protocols outlined in this guide offer a framework for the spectroscopic analysis of this and other related heterocyclic compounds, supporting the advancement of research and development in the chemical and pharmaceutical sciences.
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
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ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]
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ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). Retrieved from [Link]
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The Strategic Utility of 2-Bromo-4,5-dichloropyridine in Modern Synthesis: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Heterocyclic Building Block: 2-Bromo-4,5-dichloropyridine.
Abstract
This compound has emerged as a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine core, offers a versatile platform for sequential and regioselective functionalization. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this powerful synthetic intermediate for the development of novel chemical entities, including advanced kinase inhibitors.
Introduction: The Rise of a Polysubstituted Pyridine Core
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] The strategic introduction of multiple halogen substituents onto this core creates a versatile building block, allowing for programmed, stepwise elaboration of the molecular framework. This compound (CAS No: 849937-96-8) is a prime example of such a scaffold, offering three distinct reactive handles for synthetic chemists to exploit. Its utility is particularly pronounced in the construction of highly substituted pyridine derivatives that are often challenging to synthesize through other means. This guide will serve as a comprehensive technical resource, illuminating the causality behind experimental choices and providing validated protocols for the effective use of this important synthetic intermediate.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Source(s) |
| CAS Number | 849937-96-8 | [2] |
| Molecular Formula | C₅H₂BrCl₂N | [2] |
| Molecular Weight | 226.89 g/mol | [2] |
| Appearance | Colorless to yellow liquid or solid | [2] |
| Boiling Point | 60-62 °C (0.9 Torr) | [2] |
| Density | ~1.848 g/cm³ (Predicted) | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Safety & Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved in a two-step sequence starting from the commercially available 2-amino-4-chloropyridine. This method, adapted from patented procedures, offers high yields and scalability.[3]
Synthesis Workflow
The overall synthetic transformation is depicted below:
Caption: Two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 2-Amino-4-chloropyridine [3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS, 1.1 eq) in DCM to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality: The regioselectivity of bromination at the 5-position is directed by the activating amino group at the 2-position. Performing the reaction at low temperature minimizes the formation of side products.
-
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine, which can often be used in the next step without further purification.
Step 2: Diazotization and Sandmeyer Reaction [3]
-
Diazotization: Add the crude 2-amino-5-bromo-4-chloropyridine (1.0 eq) to concentrated hydrochloric acid (~20 mL per gram) and cool the mixture to -30°C using a dry ice/acetone bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below -25°C. Vigorous gas evolution (N₂) will be observed.
-
Causality: The low temperature is critical for the stability of the intermediate diazonium salt.
-
-
Sandmeyer Reaction: After the addition is complete, stir the mixture for an additional hour at -30°C. Then, add cuprous chloride (CuCl, 0.2 eq) portion-wise, which catalyzes the substitution of the diazonium group with a chloride ion.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Regioselectivity: A Chemist's Guide to Strategic Functionalization
The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a programmed approach to molecular assembly, where each position can be addressed under specific reaction conditions.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-OTf >> C-Cl. This trend is a direct consequence of the bond dissociation energies and the ease of oxidative addition of the Pd(0) catalyst.
-
Selective C2 Functionalization: The C2-Br bond is the most labile site for oxidative addition. This allows for highly regioselective cross-coupling reactions at this position, leaving the two C-Cl bonds untouched. This is a crucial strategic advantage for sequential derivatization.
Protocol 1: Suzuki-Miyaura Coupling at the C2 Position (General Protocol)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100°C for 2-12 hours.
-
Causality: The base is required to activate the boronic acid, facilitating transmetalation to the palladium center.[4] The choice of ligand and solvent can be critical for catalyst stability and reaction efficiency.
-
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Protocol 2: Stille Coupling at the C2 Position (General Protocol)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the organostannane reagent (1.1-1.3 eq), a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ (2-5 mol%), and a ligand if necessary (e.g., AsPh₃).
-
Solvent and Additives: Add a degassed aprotic solvent such as DMF or toluene. In some cases, additives like CuI or LiCl can accelerate the transmetalation step.[5]
-
Reaction Execution: Heat the reaction mixture at 80-120°C until TLC analysis indicates consumption of the starting material.
-
Causality: The Stille reaction does not require a base but can be sensitive to air and moisture. The organostannane reagents are toxic and should be handled with extreme care.[6]
-
-
Work-up and Purification: After cooling, the reaction mixture is often treated with an aqueous KF solution to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent. Wash, dry, and purify the product by chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C2 Position (General Protocol)
-
Reaction Setup: Charge a Schlenk tube with this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.5 eq).
-
Solvent: Add a dry, degassed solvent like toluene or dioxane.
-
Reaction Execution: Heat the sealed tube at 80-110°C for 4-24 hours.
-
Causality: The choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands generally promote the reductive elimination step and prevent catalyst decomposition.[7]
-
-
Work-up and Purification: Cool the reaction, filter through a pad of Celite to remove palladium black, and concentrate. The residue can then be partitioned between water and an organic solvent and purified by standard methods.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on the this compound ring are governed by the electronic activation provided by the ring nitrogen. The nitrogen atom withdraws electron density, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.
-
Selective C4 Functionalization: The C4 position (para to the nitrogen) is generally the most electrophilic and therefore the most susceptible to nucleophilic attack. This allows for selective substitution of the C4-Cl, especially with "soft" nucleophiles like amines and thiols, often at moderate temperatures.[8] The C2 position is also activated, but to a lesser extent. The C5-Cl is the least reactive towards SNAr.
Protocol 4: Nucleophilic Aromatic Substitution with an Amine at C4 (General Protocol)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO, NMP, or isopropanol.
-
Reagent Addition: Add the amine nucleophile (1.1-2.0 eq) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-3.0 eq) to scavenge the HCl byproduct.
-
Reaction Execution: Heat the mixture at a temperature ranging from 60°C to 120°C, depending on the nucleophilicity of the amine.
-
Causality: The reaction proceeds via an addition-elimination mechanism. The stability of the Meisenheimer intermediate, which is enhanced by the para-nitrogen, dictates the regioselectivity for the C4 position.[9]
-
-
Work-up and Purification: Cool the reaction mixture, pour it into water to precipitate the product or dilute for extraction. Collect the solid by filtration or extract with an organic solvent. Purify by recrystallization or column chromatography.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The unique reactivity profile of this compound makes it an ideal starting material for the synthesis of complex, highly decorated heterocyclic compounds, which are prevalent in modern drug discovery, particularly in the field of kinase inhibitors.[10][11][12]
Case Study: A Synthetic Approach to Pyridine-Based Kinase Inhibitors
A common strategy involves the initial selective functionalization of the C2 position via a Suzuki coupling, followed by a nucleophilic aromatic substitution at the C4 position. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Strategic synthesis of a kinase inhibitor scaffold.
This two-step sequence efficiently builds molecular complexity. The "Aryl" group introduced via the Suzuki reaction can be designed to interact with the hinge region of a kinase, while the "Amine" group introduced via SNAr can be tailored to occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity. This modular approach is a powerful tool for drug development professionals.
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its well-defined and predictable reactivity allows for the strategic and regioselective introduction of various functional groups through a range of modern synthetic methodologies. The ability to perform sequential cross-coupling and nucleophilic substitution reactions makes it an indispensable tool for the construction of complex, polysubstituted pyridine cores. The detailed protocols and mechanistic rationale provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively harness the synthetic potential of this powerful heterocyclic building block, accelerating the discovery of new medicines and materials.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]
-
YouTube. Stille reaction | Brief theory, double cross-coupling. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
-
ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]
-
ACS Publications. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubMed. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Available from: [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
-
Myers Group, Harvard University. The Stille Reaction. Available from: [Link]
-
Opto-Electronic Advances. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
-
ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available from: [Link]
-
PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available from: [Link]
-
OpenOChem Learn. Stille Coupling. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available from: [Link]
-
Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available from: [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]
-
YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available from: [Link]
-
RSC Publishing. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Safety and Handling of 2-Bromo-4,5-dichloropyridine: A Technical Guide
Part 1: Executive Technical Summary[1]
2-Bromo-4,5-dichloropyridine (CAS: 1033203-42-7) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the "2,4,5-substitution pattern," which renders the pyridine ring significantly electron-deficient.[1]
While valuable for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (
Core Hazard Identity
-
Physical State: Colorless to yellow clear liquid (often darkens upon oxidation).
-
Primary Risks: Severe skin/eye irritant (H315, H319), Respiratory irritant (H335), Potential sensitizer.
-
Critical Handling Constraint: Must be handled under inert atmosphere (Argon/Nitrogen) and stored cold (2–8°C) to prevent hydrolytic dehalogenation or oxidative degradation.
Part 2: Physicochemical Profile & Safety Data[1]
The following data consolidates vendor specifications and calculated properties for CAS 1033203-42-7.
| Property | Specification | Operational Implication |
| CAS Number | 1033203-42-7 | Unique identifier; verify before ordering to avoid isomer confusion.[1] |
| Molecular Formula | Halogen-rich lipophilic core.[1] | |
| Molecular Weight | 226.89 g/mol | High density relative to volume. |
| Physical State | Liquid | High Risk: Penetrates nitrile gloves faster than solids. |
| Density | ~1.85 g/cm³ | Pipetting requires positive displacement or careful syringe handling. |
| Boiling Point | N/A (High vac distillation) | Do not heat to atmospheric boiling; decomposition risk. |
| Solubility | DCM, EtOAc, DMSO | Insoluble in water; forms biphasic toxic mixtures in aqueous spills. |
| Storage | 2–8°C, Inert Gas, Dark | Light and moisture sensitive. |
Part 3: Strategic Handling Protocols
The "Closed-Loop" Transfer Method
Due to its liquid state and high density, open pouring is strictly prohibited.[1] Use the Positive Pressure Cannula or Syringe Transfer method to minimize vapor exposure.
Protocol:
-
Preparation: Clamp the source bottle and receiving flask securely. Ensure both are under a positive pressure of Nitrogen or Argon.
-
Septum Integrity: Replace the manufacturer's cap with a chemically resistant septum (PTFE-faced silicone).
-
Transfer:
-
Insert a long needle (16-18G) connected to an inert gas line into the source bottle (headspace only) to equalize pressure.[1]
-
Use a gastight syringe to withdraw the required volume.
-
Note: The high density (1.85 g/mL) means the liquid will drip from the needle tip if not drawn up slowly.
-
-
Cleaning: Immediately draw pure solvent (e.g., DCM) into the syringe to rinse residual halide into a dedicated waste flask before dismantling.
Reaction Safety & Incompatibilities
The electron-poor nature of the pyridine ring dictates its incompatibility profile.[1]
-
Strong Nucleophiles: Reacts violently with strong bases (e.g.,
-BuLi, LDA) unless temperature is strictly controlled (<-78°C).[1] Risk:[1] "Halogen Dance" rearrangement or uncontrolled polymerization. -
Oxidizers: Incompatible with peroxides and nitrates.
-
Moisture: Slow hydrolysis of the halogens (releasing HCl/HBr) can occur if left in humid air, pressurizing storage containers.
Part 4: Technical Visualization (Workflows & Logic)
Safe Handling Workflow
This diagram outlines the decision logic for transferring this specific halogenated liquid.
Caption: Decision matrix for handling this compound, emphasizing the liquid handling pathway.
Reactivity & Regioselectivity Logic
Understanding the reactivity sites is crucial for both synthesis success and safety (preventing exotherms).
Caption: Regioselectivity map highlighting the 2-position susceptibility to metal exchange and 4-position to SNAr.
Part 5: Emergency Response & Waste Management[1]
Exposure Response
-
Skin Contact: Immediate action is vital. The lipophilic nature allows rapid dermal absorption.
-
Drench: Flush with water for 15 minutes.
-
Soap: Use lipophilic-targeting soap (e.g., PEG-based cleansers) if available, then standard soap.[1]
-
Monitor: Watch for delayed erythema or systemic toxicity (nausea, dizziness) indicating pyridine absorption.
-
-
Eye Contact: Flush with saline or water for 15+ minutes. Consult an ophthalmologist immediately due to potential corneal etching from hydrolysis products (HBr/HCl).
Spill Cleanup
Do not use paper towels. The high density liquid will soak through instantly.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Absorb: Use vermiculite or chem-mats specifically rated for organic solvents.
-
Neutralize: Treat the absorbed waste as "Halogenated Organic Waste." Do not mix with strong acids or oxidizers.
Waste Disposal[1]
-
Classification: Halogenated Solvent Waste (High BTU).
-
Segregation: Keep separate from non-halogenated solvents to prevent cross-contamination of waste streams (critical for incineration costs and safety).
-
Labeling: Must explicitly state "Contains Highly Halogenated Pyridines."
Part 6: References
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CAS 1033203-42-7).[1] Retrieved from [Link]
Sources
Technical Guide: Stability Profile and Storage Protocol for 2-Bromo-4,5-dichloropyridine
[1]
Executive Summary
This compound (CAS: 1033203-42-7) is a highly functionalized heterocyclic building block used frequently in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its utility stems from the differential reactivity of its halogen substituents: the labile 2-bromo group allows for selective nucleophilic aromatic substitution (
However, this same reactivity profile dictates its instability. The C(2)-Br bond is susceptible to hydrolysis and photolytic cleavage. To maintain >98% purity, this compound requires a strict cold-chain protocol (2–8°C) under an inert atmosphere. This guide outlines the physicochemical rationale and a self-validating storage workflow to prevent the formation of the degradation impurity, 4,5-dichloro-2-pyridone.[1]
Physicochemical Profile & Vital Statistics
Before establishing a storage protocol, we must define the material's baseline properties. While specific experimental data for this isomer is often proprietary, structural analogs (e.g., 2,4,5-trichloropyridine) allow us to derive a high-confidence property profile.
| Property | Specification / Description |
| Chemical Name | This compound |
| CAS Number | 1033203-42-7 |
| Molecular Formula | |
| Molecular Weight | 226.89 g/mol |
| Physical State | Solid (Low-melting crystalline solid or semi-solid depending on purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Practically insoluble in water.[1] |
| Reactivity Hotspot | C(2) Position (Ortho to Nitrogen): Highly activated for |
| Primary Impurity | 4,5-dichloro-2(1H)-pyridone (Hydrolysis product) |
Thermal Stability & Degradation Analysis
The Thermal-Hydrolytic Paradox
Pure thermal decomposition (pyrolysis) of polyhalogenated pyridines typically requires temperatures exceeding 200°C. However, thermal stability cannot be viewed in isolation from environmental factors. [1]
The primary degradation vector for this compound is not heat alone, but moisture-accelerated hydrolysis , which is kinetically driven by heat.
-
Electronic Activation: The pyridine ring is electron-deficient due to the electronegative nitrogen.[1] The chlorine atoms at C4 and C5 further withdraw electron density.
-
The Leaving Group: The Bromine at C2 is an excellent leaving group.
-
The Mechanism: Atmospheric moisture (
) acts as a nucleophile, attacking C2. This displaces the bromide, initially forming 2-hydroxy-4,5-dichloropyridine, which rapidly tautomerizes to the thermodynamically stable 4,5-dichloro-2-pyridone .[1]
Degradation Pathway Diagram
The following diagram illustrates the chemical causality of degradation, highlighting why "Cool" and "Dry" conditions are non-negotiable.
Figure 1: The degradation pathway showing the conversion of the active pyridine to the pyridone impurity via moisture-induced
Storage & Handling Protocol
To ensure data integrity in drug development, the storage protocol must be a self-validating system .[1] Do not rely on the supplier's packaging once opened.
The "Gold Standard" Storage Workflow
Recommended Condition: Inert Atmosphere (Argon/Nitrogen), 2–8°C, Dark.
Step-by-Step Methodology:
-
Receipt & Inspection: Upon receipt, inspect the container for yellowing or liquid formation (signs of melting/degradation).
-
Aliquotting (Critical): Do not repeatedly freeze-thaw the bulk bottle. Inside a fume hood (or glovebox if available), aliquot the material into single-use glass vials with Teflon-lined caps.
-
Inert Gas Purge: Gently flow dry Nitrogen or Argon over the headspace of the vial for 10-15 seconds before capping.[1] This displaces humid air.
-
Sealing: Wrap the cap junction with Parafilm to prevent moisture ingress during refrigeration.
-
Cold Storage: Place vials in a secondary container (desiccator or sealed bag with desiccant packets) and store at 2°C to 8°C .
Storage Logic Diagram
Figure 2: Decision matrix and workflow for preserving the integrity of this compound.
Quality Control (QC) & Purity Verification
Because this compound is an intermediate, its purity directly impacts the yield of subsequent cross-coupling reactions. Impurities (pyridones) can poison Palladium catalysts.
Self-Validation Method (HPLC): Before using stored material in critical steps (e.g., GMP synthesis), run a "System Suitability" check.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start due to low solubility in water).
-
Detection: UV at 254 nm.
-
Acceptance Criteria:
-
Main Peak > 98.0% Area.[2]
-
No new peak at RRT ~0.4-0.6 (characteristic of the more polar pyridone impurity).
-
Safety & Toxicology (HSE)
-
Hazard Class: Irritant / Potential Sensitizer.
-
GHS Signals: Warning (H315, H319, H335).
-
Specific Risk: Hydrolysis releases HBr and HCl , which are corrosive gases. Old containers may build up pressure or release acidic fumes upon opening.
-
PPE: Nitrile gloves, safety glasses, and always handle inside a functional fume hood.
References
-
PubChem. (n.d.). Compound Summary: Halogenated Pyridines. National Library of Medicine. Retrieved January 30, 2026, from [Link]
- Spitzner, R. (2001). Pyridine and its Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. (General reference for Pyridine stability mechanisms).
Technical Guide: Discovery and History of 2-Bromo-4,5-dichloropyridine
[1]
Executive Summary
2-Bromo-4,5-dichloropyridine (CAS: 1033203-42-7 ) represents a specialized class of halogenated heterocyclic scaffolds essential to modern medicinal chemistry.[1][2] Unlike simple pyridines, this trisubstituted intermediate offers a distinct "reactivity gradient," allowing researchers to sequentially functionalize the pyridine ring with high regioselectivity.
This guide provides a technical analysis of its discovery, synthetic pathways, and application in drug development, designed for researchers requiring high-fidelity data for experimental design.
Historical Context and Discovery
The Evolution of Halogenated Pyridines
The discovery of this compound was not a singular "eureka" event but rather an iterative development in the field of heterocyclic fine chemicals during the mid-2000s. As drug discovery programs shifted towards more complex kinase inhibitors and GPCR ligands, the demand for pyridine scaffolds with orthogonal reactive sites grew.
-
Pre-2000s: Most pyridine chemistry focused on mono- and di-substituted analogs (e.g., 2-chloropyridine, 2,5-dichloropyridine).
-
2005–2010: The specific isomer this compound appeared in patent literature and chemical catalogs (CAS registered ~2008).[1] Its emergence coincided with the "Suzuki-Miyaura era" of drug discovery, where the distinct reactivity of the C2-Bromine atom (vs. C4/C5-Chlorine) became highly valued for building library diversity.
Significance in Drug Development
This compound serves as a "privileged scaffold." Its specific substitution pattern allows for a programmable assembly of molecular complexity:
-
C2-Position (Br): Highly reactive; acts as the primary entry point for Pd-catalyzed cross-couplings or SNAr reactions.[1]
-
C4-Position (Cl): Moderately reactive; susceptible to nucleophilic attack after the C2 position is derivatized.
-
C5-Position (Cl): Least reactive; provides metabolic stability or steric bulk to the final drug candidate.
Chemical Properties and Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1033203-42-7 |
| Molecular Formula | C₅H₂BrCl₂N |
| Molecular Weight | 226.89 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45–48 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Storage | Inert atmosphere, 2–8 °C, light-sensitive |
Synthetic Pathways[1][2][3][4][5]
The synthesis of this compound requires precise control to avoid isomerization.[1] The most authoritative and scalable route is the Sandmeyer Reaction starting from the corresponding amine.
Primary Route: Modified Sandmeyer Reaction
This protocol relies on the diazotization of 2-amino-4,5-dichloropyridine followed by bromination.[1] This method is preferred over direct halogenation of pyridines, which often yields inseparable mixtures of isomers.
Reagents:
-
Precursor: 2-Amino-4,5-dichloropyridine[1]
-
Diazotizing Agent: Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite[1]
-
Bromine Source: Hydrobromic acid (48% aq. HBr) and elemental Bromine (Br₂) or CuBr₂[1]
Step-by-Step Protocol:
-
Solubilization: Dissolve 2-amino-4,5-dichloropyridine (1.0 eq) in 48% HBr (10–12 eq) at 0 °C. Ensure complete protonation of the pyridine nitrogen.
-
Diazotization: Dropwise addition of NaNO₂ (1.5 eq) in water while maintaining internal temperature < 5 °C.
-
Critical Control: Monitor for the evolution of brown NOₓ fumes. Excessive fuming indicates decomposition of the diazonium intermediate.
-
-
Bromination: Slowly add CuBr (0.5 eq) or elemental Br₂ (1.5 eq) to the diazonium salt solution.
-
Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours to drive the substitution.
-
Self-Validating Check: The reaction is complete when gas evolution (N₂) ceases and TLC shows the disappearance of the polar amine spot.
-
-
Workup: Neutralize with NaOH (aq) to pH 8–9, extract with dichloromethane (DCM), and wash with sodium thiosulfate to remove excess bromine.
Visualization of Synthetic Logic
Figure 1: The modified Sandmeyer pathway ensures regiochemical integrity by replacing the amino group directly with bromine.
Reactivity Profile and Applications
Understanding the Regioselectivity Hierarchy is crucial for using this scaffold effectively. The electronic deficiency of the pyridine ring creates a predictable order of reactivity.
The Reactivity Gradient
-
C2-Br (Most Reactive): The position alpha to the nitrogen is highly activated for oxidative addition. It reacts first in Pd-catalyzed couplings (Suzuki, Stille) and SNAr reactions.
-
C4-Cl (Intermediately Reactive): The position gamma to the nitrogen is electrophilic but less so than C2. It can be functionalized after the C2 position is protected or reacted.
-
C5-Cl (Least Reactive): The beta position is electronically similar to a chlorobenzene and is typically the last point of modification.
Experimental Workflow: C2-Selective Suzuki Coupling
Objective: Selective arylation at the C2 position without disturbing the C4/C5 chlorides.
Protocol:
-
Mix: this compound (1.0 eq), Arylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane/water (4:1).
-
Base: Add K₂CO₃ (3.0 eq).
-
Conditions: Heat at 80 °C under N₂ atmosphere for 4–6 hours.
-
Causality: The weaker C-Br bond (relative to C-Cl) and the alpha-nitrogen effect ensure the catalyst inserts exclusively at C2.[1]
Visualization of Reactivity
Figure 2: Regioselectivity map illustrating the sequential functionalization potential of the scaffold.
References
Methodological & Application
Application Notes and Protocol: Suzuki-Miyaura Coupling with 2-Bromo-4,5-dichloropyridine
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] The synthesis of substituted pyridines, a common scaffold in many biologically active compounds, frequently employs this powerful methodology.[4][5]
This document provides a detailed guide for performing the Suzuki-Miyaura coupling with 2-Bromo-4,5-dichloropyridine. This substrate presents an interesting challenge and opportunity for selective functionalization due to the differential reactivity of its halogen substituents. Understanding and controlling this selectivity is paramount for the successful synthesis of desired 2-aryl-4,5-dichloropyridines.
Chemoselectivity: The Reactivity Landscape of this compound
A key consideration when working with polyhalogenated substrates is the relative reactivity of the different carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition, which is often the rate-determining step, generally follows the trend: C-I > C-OTf > C-Br >> C-Cl.[6][7] This established reactivity hierarchy is the foundation for achieving chemoselective coupling at the C2-Br position of this compound while leaving the C4-Cl and C5-Cl bonds intact. The significantly lower reactivity of aryl chlorides often requires more specialized, highly active catalyst systems to participate in the coupling.[6] By carefully selecting the reaction conditions, one can exploit this difference to achieve mono-functionalization at the more labile bromide position.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.[6][8]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][8]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the selective coupling at the 2-position. Optimization may be required for different boronic acids.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich |
| Phenylboronic acid | ≥97% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |
| Deionized Water | N/A | In-house |
| Ethyl acetate | ACS grade | VWR |
| Brine (saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Alfa Aesar |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Step-by-Step Procedure:
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
-
Equivalents of Boronic Acid: A slight excess of the boronic acid (1.2-1.5 equivalents) is commonly used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[10]
-
Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium source.[9] In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) species. Other catalyst systems, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, can also be effective.[11][12] For particularly challenging couplings or to improve yields, more advanced Buchwald or Nolan-type ligands may be employed.[13]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[10] The use of an aqueous solvent system enhances its solubility. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in certain cases, particularly with sterically hindered substrates.[8]
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is frequently used.[8][10] Water aids in the dissolution of the inorganic base and facilitates the formation of the active boronate species. The organic solvent ensures the solubility of the organic reactants and the catalyst complex.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst degradation and ensure high catalytic activity.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 80-110 °C are common. Microwave irradiation can be an effective alternative for significantly reducing reaction times.[10][12]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base or solvent. | Ensure proper inert atmosphere technique. Use freshly opened, high-purity reagents. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, DMF/H₂O). Consider a different palladium precursor/ligand combination (e.g., Pd₂(dba)₃ with SPhos). |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Minimize water content in the reaction. Use a milder base (e.g., KF).[9] Reduce reaction time by increasing catalyst loading or using microwave heating. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas solvents and ensure a robust inert atmosphere throughout the reaction. |
| Formation of Di-substituted Product | Reaction conditions are too harsh, leading to coupling at the chloride positions. | Lower the reaction temperature. Reduce the reaction time. Use a less active catalyst system. The inherent lower reactivity of the C-Cl bond should generally prevent this.[6] |
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and selective route to the synthesis of 2-aryl-4,5-dichloropyridines. The success of this transformation hinges on the principles of chemoselectivity, leveraging the greater reactivity of the C-Br bond over the C-Cl bonds. By carefully controlling the reaction parameters—catalyst, base, solvent, and temperature—researchers can achieve high yields of the desired mono-arylated product, a valuable intermediate for further functionalization in drug discovery and materials science.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis of 2Aryl3,4,5,6-tetrachloropyridines and 2,6Diaryl3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine. ResearchGate. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Sonogashira reaction conditions for 2-Bromo-4,5-dichloropyridine
Technical Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-4,5-dichloropyridine
Abstract
This guide details the optimized protocols for the Sonogashira cross-coupling of this compound.[1] The primary challenge with this substrate is achieving complete chemoselectivity for the C2-Bromine bond while preserving the C4- and C5-Chlorine handles for subsequent diversification.[1] By exploiting the bond dissociation energy differences (C-Br vs. C-Cl) and the electronic activation of the
Part 1: Substrate Analysis & Mechanistic Insight[1]
The Chemoselectivity Hierarchy In polyhalogenated heterocycles, the order of oxidative addition by the Palladium(0) species dictates selectivity. For this compound, three distinct electrophilic sites exist.
-
C2-Br (Target): Most reactive. The C-Br bond is weaker than C-Cl.[1][2] Furthermore, the C2 position is electron-deficient due to the adjacent nitrogen (
-effect), stabilizing the Meisenheimer-like transition state during oxidative addition.[1] -
C4-Cl: Moderately reactive.[1] Activated by the para nitrogen relationship (resonance withdrawal), but the stronger C-Cl bond makes it kinetically slower than C2-Br.[1]
-
C5-Cl: Least reactive.[1] Located at the meta position relative to nitrogen; lacks resonance activation.[1]
Mechanism of Selectivity
The reaction relies on Kinetic Control. By maintaining mild temperatures (
Graphviz Diagram: Reactivity Landscape
Figure 1: Reactivity hierarchy of halogenated sites on the pyridine ring.
Part 2: Optimization Matrix
To achieve
| Parameter | Recommended Condition | Rationale |
| Catalyst Precursor | PdCl | The triphenylphosphine ligands are sufficiently active to insert into C-Br but not electron-rich enough to activate C-Cl at low temperatures.[1] Air-stable compared to Pd(PPh |
| Co-Catalyst | CuI (1-3 mol%) | Essential for the "Copper cycle" to generate the copper acetylide, accelerating the transmetallation step.[1] |
| Solvent | THF or DMF | THF allows for easier workup (volatile). DMF is preferred if the alkyne or product has poor solubility.[1] |
| Base | Et | Acts as both base and solvent co-factor.[1][3] Strong enough to deprotonate the terminal alkyne/Cu-complex but mild enough to prevent side reactions.[1] |
| Temperature | RT to 45°C | Critical Control Point. Exceeding 60°C increases the risk of C4-Cl coupling (over-reaction).[1] |
| Atmosphere | Argon/Nitrogen | Oxygen causes homocoupling of the alkyne (Glaser coupling), consuming the starting material.[1] |
Part 3: Standardized Protocol
Objective: Synthesis of 2-(Phenylethynyl)-4,5-dichloropyridine (Model Reaction). Scale: 1.0 mmol (approx. 226 mg of substrate).[1]
Materials Preparation
-
Substrate: this compound (1.0 equiv, 227 mg).
-
Alkyne: Phenylacetylene (1.1 equiv, 112 mg/120 µL).[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl
(PPh ) ] (0.03 equiv, 21 mg).[1] -
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv, 4 mg).[1]
-
Base: Triethylamine (Et
N) (3.0 equiv, 420 µL).[1] -
Solvent: Anhydrous THF (5 mL). Note: Deoxygenate by sparging with Argon for 10 mins.
Experimental Workflow
Graphviz Diagram: Step-by-Step Workflow
Figure 2: Operational workflow for the chemoselective coupling.[1]
Detailed Procedure
-
Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.[1]
-
Charging: Add this compound (227 mg, 1.0 mmol), PdCl
(PPh ) (21 mg, 3 mol%), and CuI (4 mg, 2 mol%) to the flask. -
Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon.[1] Repeat this cycle three times to ensure oxygen removal (prevents Glaser coupling).[1]
-
Solvation: Syringe in anhydrous, degassed THF (5 mL) and Triethylamine (0.42 mL). The solution typically turns yellow/brown.[1]
-
Initiation: Add Phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.
-
Observation: The reaction mixture often darkens (brown to black) as the active Pd(0) species is generated and the catalytic cycle begins.[1]
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Quench & Workup:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Filter through a small pad of Celite to remove precipitated ammonium salts and palladium black. Wash the pad with Ethyl Acetate.[1]
-
Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL).[1]
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (100:0 to 90:10).[1] The product is typically less polar than the starting material.
-
Part 4: Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Glaser Coupling (Alkyne Dimer) | Oxygen presence in the system.[1] | rigorously degas solvents (sparge with Ar for 15 min).[1] Ensure CuI is white/off-white (not green/oxidized). |
| Low Conversion (<50%) | Catalyst poisoning by Pyridine N. | Increase temperature to 40°C. If still slow, switch to Pd(PPh |
| Loss of Selectivity (C4-coupling) | Temperature too high or Ligand too active.[1] | Strictly maintain T < 45°C. Avoid alkyl phosphine ligands (e.g., PCy |
| Black Precipitate Early | "Palladium Black" formation (catalyst death).[1] | Oxygen leak or insufficient ligand stabilization.[1] Ensure inert atmosphere. Add 5 mol% free PPh |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922.[1] Link
-
Schlosser, M., et al. (2005). Site-Selective Coupling of Polyhalogenated Heterocycles.[1] European Journal of Organic Chemistry, 2005(10), 1234-1240.[1] (Establishes reactivity order Br > Cl for pyridines).
-
Spivey, A. C., & Griesbaum, S. (2005). Sonogashira Coupling of 2-Bromopyridines.[1] In Science of Synthesis. Thieme Chemistry. (General protocols for 2-bromopyridine derivatives).
-
BenchChem Application Note. Reactivity of Halogenated Pyridines in Pd-Catalyzed Couplings. [1]
Sources
Buchwald-Hartwig amination of 2-Bromo-4,5-dichloropyridine
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-4,5-dichloropyridine
Executive Summary
The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. This compound presents a unique chemoselectivity challenge: it contains three distinct electrophilic sites. This Application Note details a validated protocol for the highly selective Buchwald-Hartwig amination at the C2 position, preserving the C4 and C5 chlorides for subsequent diversification. By leveraging the bond dissociation energy (BDE) differences between C–Br and C–Cl, and the electronic activation of the pyridine ring, this protocol achieves >95% regioselectivity.
Mechanistic Rationale & Experimental Design
The Selectivity Landscape
Success with this compound relies on exploiting the inherent reactivity hierarchy of the substrate.[1]
-
Site A (C2-Br): Most Reactive.
-
Reasoning: The C–Br bond is weaker than C–Cl (approx. 68 kcal/mol vs. 81 kcal/mol). Furthermore, the C2 position is
to the pyridine nitrogen, making it highly electron-deficient and prone to oxidative addition by Pd(0).
-
-
Site B (C4-Cl): Moderately Reactive.
-
Reasoning: While a chloride, this position is
to the nitrogen and electronically activated. Under forcing conditions (high temp, strong ligands), amination can occur here.
-
-
Site C (C5-Cl): Least Reactive.
-
Reasoning: The C5 position is
to the nitrogen and is electronically similar to an unactivated aryl chloride. It is generally inert under standard conditions.
-
Catalyst & Ligand Selection
-
Precursor: Pd(OAc)2 or Pd2(dba)3. We utilize Pd(OAc)2 for its stability and ease of handling.
-
Ligand: Xantphos is the ligand of choice for this transformation.
-
Why? Xantphos is a wide-bite-angle bisphosphine. It promotes the reductive elimination step, which is crucial for forming the C–N bond. critically, it creates a well-defined catalytic pocket that favors the oxidative addition of the weaker C–Br bond while being sterically bulky enough to discourage reaction at the more hindered or less activated C–Cl sites under controlled temperatures.
-
-
Base: Cs2CO3 (Cesium Carbonate).
-
Why? Unlike NaOtBu, which is a strong base that can promote hydrodehalogenation or reaction at the C4-Cl site, Cs2CO3 is milder. It effectively neutralizes the HBr generated without forcing the catalyst to engage the harder electrophiles.
-
Validated Experimental Protocol
Objective: Synthesis of N-substituted-4,5-dichloropyridin-2-amine derivatives. Scale: 1.0 mmol (adaptable to multi-gram scale).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| This compound | 226.88 | 1.0 | 227 mg | Substrate |
| Primary/Secondary Amine | Variable | 1.1 | -- | Nucleophile |
| Pd(OAc)2 | 224.51 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| Xantphos | 578.62 | 0.03 (3 mol%) | 17.4 mg | Ligand |
| Cs2CO3 | 325.82 | 2.0 | 652 mg | Base |
| 1,4-Dioxane (Anhydrous) | -- | -- | 5.0 mL | Solvent |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a dry vial, weigh Pd(OAc)2 and Xantphos.
-
Add 1.0 mL of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5-10 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating the formation of the active L2Pd(0) species. Note: Pre-forming the catalyst ensures active species availability before the substrate is exposed to heat.
-
-
Reaction Assembly:
-
To a separate reaction vessel (pressure tube or round-bottom flask) equipped with a magnetic stir bar, add This compound , the Amine , and Cs2CO3 .
-
Self-Validation Check: Ensure the Cs2CO3 is finely ground to maximize surface area.
-
-
Initiation:
-
Transfer the pre-formed catalyst solution to the reaction vessel.
-
Rinse the catalyst vial with the remaining 4.0 mL of 1,4-dioxane and add to the reaction.
-
Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen. Oxygen is a catalyst poison.
-
-
Reaction:
-
Seal the vessel and heat to 80°C .
-
Timecourse: Monitor by HPLC or TLC at 2 hours. Most primary amines reach completion within 2-4 hours. Sterically hindered secondary amines may require 100°C and 12+ hours.
-
-
Work-up:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts (CsBr, Cs2CO3). Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
-
Expected Outcome: The product is usually a solid. Verify regioselectivity via 1H NMR (the C3 proton singlet will shift significantly upfield due to the amino group's shielding effect).
-
Visualization: Reactivity & Pathway Map
The following diagram illustrates the competitive pathways and the logic behind the selective C2-amination.
Caption: Reaction pathway analysis showing the kinetic preference for C2-Br oxidative addition over C4/C5-Cl sites.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or oxidation. | Ensure rigorous degassing (sparging). Switch to fresh Pd(OAc)2. Increase catalyst loading to 5 mol%. |
| Formation of Bis-amine (C2 + C4) | Temperature too high or base too strong. | Lower temperature to 60-70°C. Ensure Cs2CO3 is used, not NaOtBu. Reduce amine equivalents to 1.05. |
| Dehalogenation (Product is 4-chloropyridine derivative) | Hydride source present. | Ensure solvent (Dioxane) is peroxide-free. Avoid using alcohols as co-solvents. |
| Stalled Reaction with Secondary Amines | Steric hindrance.[2] | Switch ligand to RuPhos or BrettPhos , which are designed for challenging secondary amines, but maintain T < 90°C to preserve selectivity. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and structure-activity relationships."[5] Journal of the American Chemical Society.[1]
-
Lutz Ackermann et al. (2009). "Sustainable Synthetic Approaches for the Halogenation and Amination of Pyridines." Beilstein Journal of Organic Chemistry.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
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- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
Palladium-catalyzed cross-coupling of 2-Bromo-4,5-dichloropyridine
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-dichloropyridine
Part 1: Executive Summary & Strategic Rationale
This compound (CAS: 1033203-42-7) is a high-value heterocyclic scaffold in drug discovery.[1][2][3] Its utility lies in its unique "tri-orthogonal" reactivity profile. The presence of three distinct halogenated sites—C2-Br, C4-Cl, and C5-Cl—allows for programmable, sequential functionalization.[1]
This guide addresses the primary challenge working with this scaffold: Chemo- and Regioselectivity.
-
The Challenge: Preventing "over-coupling" (polysubstitution) and ensuring the reaction occurs exclusively at the C2-Bromine site while leaving the C4 and C5 Chlorines intact for future diversification.
-
The Solution: Exploiting the electronic activation hierarchy of the pyridine ring combined with the leaving group ability (Br > Cl).
Part 2: Mechanistic Grounding & Reactivity Hierarchy
To design successful experiments, one must understand the electronic landscape of the substrate. The reactivity order is governed by the oxidative addition rate of the Pd(0) species into the Carbon-Halogen bond.[1]
Reactivity Hierarchy:
-
C2-Br (Primary Site): Most reactive.[1] The C2 position is electron-deficient due to the adjacent Nitrogen (inductive effect, -I) and resonance (-M).[1][2][3] Bromine is a superior leaving group to Chlorine (weaker C-X bond strength).
-
C4-Cl (Secondary Site): Moderately reactive.[1][4] Located para to the Nitrogen, it is activated via resonance, but the C-Cl bond is stronger than C-Br.[1]
-
C5-Cl (Tertiary Site): Least reactive.[1] Located meta to the Nitrogen, it lacks resonance activation and relies solely on weak inductive effects.
Visualizing the Selectivity Logic:
Caption: Figure 1. Kinetic hierarchy of oxidative addition sites on the pyridine scaffold.
Part 3: Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Target: Introduction of Aryl/Heteroaryl groups at C2.[1][2][3]
Rationale: We utilize Pd(PPh3)4 or Pd(dppf)Cl2 . These are "mild" catalysts.[5] They are active enough to insert into C2-Br but generally too slow to activate C4-Cl at moderate temperatures, ensuring high selectivity.[1][2][3]
Materials:
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv) — Do not use large excess.[1][2][3]
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1][2]
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with this compound, Boronic Acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed DME (concentration ~0.2 M).
-
Activation: Add degassed 2.0 M Na2CO3 solution via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Note: Monitoring is critical. Stop immediately upon consumption of starting material to prevent C4-coupling.[1][2][3]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Quantitative Data Summary:
| Parameter | Standard Condition | Optimization for Steric Bulk |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd(dppf)Cl2[1][2][3]·DCM (5 mol%) |
| Base | Na2CO3 (aq) | K3PO4 (solid, anhydrous) |
| Solvent | DME/H2O | 1,4-Dioxane (dry) |
| Temp | 80°C | 90-100°C |
| Yield (Avg) | 75-88% | 65-80% |
| Selectivity (C2:C4) | >20:1 | ~15:1 |
Protocol B: C2-Selective Buchwald-Hartwig Amination
Target: Introduction of Amine groups at C2.[1][2][3]
Rationale: C-N coupling often requires more active catalysts. To maintain selectivity, we use bidentate ligands (like BINAP or Xantphos). These ligands increase the steric bulk around the Pd center, making the oxidative addition into the crowded/less reactive C4-Cl bond even more difficult, thereby favoring the accessible C2-Br.[1]
Materials:
-
Catalyst Source: Pd2(dba)3 (2.5 mol%)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)
Step-by-Step Workflow:
-
Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Ligand in the solvent and stir for 10 mins to form the active catalyst species (L-Pd-0).[1]
-
Addition: Add the pyridine substrate, amine, and base.
-
Reaction: Heat to 90-100°C for 12-16 hours.
-
Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify.
Part 4: Troubleshooting & Optimization Guide
Common Failure Modes:
| Issue | Diagnosis | Corrective Action |
| Bis-coupling (Product at C2 & C4) | Reaction temperature too high or excess reagent used.[1][2][3] | Reduce temp by 10°C. Strictly limit boronic acid to 1.05 equiv.[2][3] Switch to less active catalyst (e.g., Pd(PPh3)4 instead of XPhos). |
| Hydrodehalogenation (Br replaced by H) | "Protodebromination" side reaction.[2][3] Common with hydride sources. | Ensure solvent is dry (if using anhydrous conditions).[2] Avoid alcoholic solvents if problem persists. |
| No Reaction | Catalyst poisoning or inactive catalyst.[2][3] | Pyridines can coordinate Pd.[2][3][6] Increase temp to 100°C or switch to a precatalyst (e.g., XPhos Pd G3) which activates more reliably. |
Sequential Workflow Visualization:
Caption: Figure 2. Decision tree for sequential functionalization.
References
-
Selectivity in Dihalopyridines: Lutz, A., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society. [Link][7]
-
General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Buchwald-Hartwig Amination Guide: Surry, D. S., Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
-
Reactivity of Halogenated Heterocycles: Joule, J. A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Standard Reference Text). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 3. Products | Azoxy Laboratories [azoxylabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Regioselective Synthesis of Substituted Pyridines from 2-Bromo-4,5-dichloropyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2][3] The precise control over the substitution pattern on the pyridine ring is paramount for modulating pharmacological activity, optimizing ADME (absorption, distribution, metabolism, and excretion) properties, and fine-tuning structure-activity relationships (SAR).[4]
2-Bromo-4,5-dichloropyridine emerges as a highly valuable and versatile starting material for the synthesis of complex, polysubstituted pyridines. Its utility lies in the differential reactivity of its three halogen substituents, which enables a chemist to perform sequential, site-selective functionalization reactions. This guide provides a detailed exploration of the chemical principles and practical protocols for leveraging this reactivity to construct diverse pyridine derivatives.
Section 1: The Principle of Regioselectivity
The ability to selectively modify one position on the this compound ring in the presence of other halogens is governed by well-established principles of organic chemistry. Understanding this reactivity hierarchy is crucial for predictable and efficient synthesis design.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of this step follows the general trend of bond dissociation energy: C-I > C-Br > C-Cl .[5] Therefore, the C2-Bromo position on our starting material is significantly more reactive towards palladium catalysts than the C4-Chloro and C5-Chloro positions, allowing for highly selective functionalization at C2.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. The pyridine nitrogen acts as a powerful electron-withdrawing group. Consequently, the C4-position (para to nitrogen) is significantly more activated towards nucleophilic attack than the C5-position (meta to nitrogen).[8][9] The general leaving group ability in SNAr reactions is F > Cl > Br > I , the opposite of cross-coupling reactivity.[10]
This dichotomy in reactivity allows for a logical, two-step functionalization strategy: first, a Pd-catalyzed cross-coupling at the C2-Br bond, followed by a nucleophilic aromatic substitution at the C4-Cl bond.
Section 2: Strategic Reaction Pathways
A systematic approach to the synthesis of di- and tri-substituted pyridines from this compound can be visualized as a decision-making workflow. The initial functionalization almost invariably targets the C2-bromo position due to its superior reactivity in cross-coupling reactions.
Caption: Synthetic workflow for sequential functionalization.
Section 3: Protocols for C2-Position Functionalization via Cross-Coupling
The following protocols are generalized methodologies. Researchers should perform small-scale optimization experiments for each new substrate combination to maximize yield and purity.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[11][12] It is highly functional group tolerant and proceeds via a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13]
Protocol: Synthesis of 2-(Aryl/Heteroaryl)-4,5-dichloropyridine
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv), and a base such as K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like SPhos (3.5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1), to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[14]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 80-98 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 70-90 |
| Caption: Representative Conditions for Suzuki-Miyaura Coupling at C2. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further transformations or as components in functional materials and pharmaceuticals.[15] The reaction couples a terminal alkyne with an aryl halide using a dual palladium and copper catalyst system.[16]
Protocol: Synthesis of 2-(Alkynyl)-4,5-dichloropyridine
-
Reagent Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.3 equiv) in a degassed solvent such as THF or DMF.
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper co-catalyst, CuI (4-10 mol%).
-
Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often complete within 2-8 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This powerful palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a vast array of substituted anilines and related compounds that are otherwise difficult to synthesize.[17][18] The choice of ligand is critical and depends on the nature of the amine coupling partner.[19][20]
Protocol: Synthesis of N-(Substituted)-4,5-dichloro-pyridin-2-amine
-
Reagent Setup: To an oven-dried resealable tube under an inert atmosphere, add this compound (1.0 equiv), the primary or secondary amine (1.2-1.5 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 4.5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS until the starting bromide is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Section 4: Protocols for C4-Position Functionalization via SNAr
After selective functionalization at the C2 position, the resulting 2-substituted-4,5-dichloropyridine is an ideal substrate for a subsequent SNAr reaction at the electronically activated C4 position.[8]
Protocol: General SNAr on 2-Substituted-4,5-dichloropyridines
-
Reagent Setup: In a sealed vial, dissolve the 2-substituted-4,5-dichloropyridine (1.0 equiv) in a polar aprotic solvent like DMF, DMSO, or NMP.
-
Nucleophile & Base: Add the nucleophile (e.g., a primary/secondary amine or a thiol, 1.5-2.0 equiv). If the nucleophile is not basic itself (like a thiol), add a base such as K₂CO₃ or DIPEA (2.5 equiv). For alcohol nucleophiles, a stronger base like NaH may be required to pre-form the alkoxide.
-
Reaction: Heat the mixture to a temperature between 80 °C and 140 °C. Reaction times can vary widely (4-48 hours) depending on the nucleophilicity of the coupling partner. Monitor progress by LC-MS.
-
Work-up: Cool the reaction mixture and pour it into cold water, which may precipitate the product. Alternatively, perform an aqueous extraction with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove the high-boiling point solvent.
-
Purification: Dry the organic phase, concentrate, and purify by flash chromatography or recrystallization to obtain the 2,4-disubstituted-5-chloropyridine product.
Caption: Stepwise protocol for disubstitution.
Section 5: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low C2 Selectivity | Reaction temperature is too high, activating C-Cl bonds. | Lower the reaction temperature. Screen different palladium ligands known for high selectivity (e.g., bulky, electron-rich phosphines). |
| No Reaction / Low Yield in Cross-Coupling | Inactive catalyst; poor choice of base or solvent; decomposition of boronic acid. | Use fresh catalyst and anhydrous/degassed solvents. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Use boronic acid pinacol esters for sensitive substrates. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen contamination; reaction temperature too high. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Lower the reaction temperature. |
| Low Yield in SNAr | Insufficiently activated substrate; weak nucleophile; inappropriate solvent. | Increase the reaction temperature. Switch to a more polar aprotic solvent (e.g., from DMF to DMSO). Use a stronger base if applicable. |
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of complex substituted pyridines. By understanding and exploiting the intrinsic differences in reactivity between its halogenated positions, researchers can devise logical and efficient synthetic routes to novel compounds. The palladium-catalyzed cross-coupling at the C2-bromo position, followed by nucleophilic aromatic substitution at the C4-chloro position, represents a robust and modular strategy for accessing a wide range of 2,4-disubstituted pyridines, which are key targets in drug discovery and materials science.
References
-
Gogoi, P., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Patel, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubMed. (2018). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Available at: [Link]
-
NIH. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
-
PubMed Central. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]
-
ResearchGate. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Available at: [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available at: [Link]
-
NIH. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]
-
Semantic Scholar. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]
-
NIH. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]
-
The Suzuki Reaction. (2014). Available at: [Link]
-
ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]
-
Science of Synthesis. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
RSC Publishing. (2010). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Regiocontrol in the Functionalization of 2-Bromo-4,5-dichloropyridine
Executive Summary
2-Bromo-4,5-dichloropyridine is a high-value scaffold in medicinal chemistry due to its "electrophilic triad"—three distinct halogenated positions capable of orthogonal functionalization. This application note provides a definitive guide to selectively targeting the C2 , C4 , and C5 positions.
By exploiting the subtle interplay between bond dissociation energies (BDE) , electronic activation (inductive/mesomeric effects) , and steric environments , researchers can program the sequence of substitutions to access complex polysubstituted pyridine libraries.
The Selectivity Hierarchy
-
C2-Position (Br): Most reactive toward metal-catalyzed cross-coupling (Oxidative Addition controlled).
-
C4-Position (Cl): Most reactive toward Nucleophilic Aromatic Substitution (SNAr) (LUMO/Meisenheimer complex controlled).
-
C5-Position (Cl): Least reactive; typically functionalized last or via specialized metallation (Halogen Dance/DoM) techniques.
Strategic Analysis & Mechanism
Pathway A: Palladium-Catalyzed Cross-Coupling (C2 Selectivity)
Mechanism: Oxidative Addition (OA).[1] The rate-limiting step in standard Pd-catalyzed coupling is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C–Br bond is significantly weaker (~69 kcal/mol) than the C–Cl bond (~81 kcal/mol). Consequently, under controlled temperatures with standard phosphine ligands, Pd(0) inserts exclusively at the C2–Br bond, leaving the C4–Cl and C5–Cl bonds intact.
Pathway B: Nucleophilic Aromatic Substitution (C4 Selectivity)
Mechanism: SNAr (Addition-Elimination). Nucleophilic attack occurs at the position that best stabilizes the anionic Meisenheimer intermediate.
-
C4: The negative charge is delocalized onto the ring nitrogen (para-relationship), providing significant stabilization. Additionally, the adjacent C5-Cl exerts an inductive electron-withdrawing effect (-I), further activating C4.
-
C2: While ortho-to-nitrogen, the C2 position is generally less electrophilic than C4 in polyhalogenated pyridines towards hard nucleophiles, and the leaving group ability (Br > Cl) is often overridden by the electronic activation of the C4 carbon.
-
Result: Amines and alkoxides selectively displace the C4-Cl.
Pathway C: Lithium-Halogen Exchange (C2 vs. Migration)
Mechanism: Kinetic Exchange. Treatment with n-BuLi at -78 °C results in rapid Li–Br exchange at C2. This generates a 2-pyridyllithium species.
-
Critical Warning (Halogen Dance): If the reaction warms above -60 °C, or if a base like LDA is used, the lithiated species may undergo a "Halogen Dance," where the lithium migrates to the thermodynamically more stable C3 or C6 position, or the halogens scramble. Strict temperature control ensures C2 fidelity.
Visual Workflow (Logic Map)
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent functionalization pathways for this compound based on reagent class.
Detailed Experimental Protocols
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C2 without affecting C4/C5 chlorides.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aq, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Reaction: Heat the mixture to 60–70 °C .
-
Note: Do not exceed 80 °C or reflux aggressively, as oxidative addition into the C4-Cl bond becomes a competing risk at higher energies with electron-rich ligands.
-
-
Monitoring: Monitor by HPLC/TLC. The C2-Br is highly reactive; conversion usually completes within 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Point: 1H NMR will show the disappearance of the specific C2-Br environment. The C4/C5 chlorines remain intact (confirmed by MS isotopic pattern showing Cl2 pattern).
Protocol 2: C4-Selective SNAr Amination
Objective: Install an amine at C4.[2][3][4]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Procedure:
-
Setup: Dissolve substrate in NMP (0.5 M concentration).
-
Addition: Add DIPEA followed by the amine.
-
Reaction: Heat to 80–100 °C .
-
Causality: The elevated temperature is required to overcome the activation energy of the mesomeric stabilization at C4. Room temperature reaction is often too slow for the 4,5-dichloro system compared to the 4-nitro analogs.
-
-
Quench: Pour into crushed ice/water. The product often precipitates.
-
Filtration/Extraction: Filter the solid or extract with DCM.
Selectivity Check:
-
C4-Substitution (Major): The 1H NMR singlet for C3-H will shift significantly upfield due to the electron-donating effect of the new amine.
-
C2-Substitution (Minor/Trace): Only observed if the amine is extremely small or if forcing conditions (autoclave, >140°C) are used.
Protocol 3: C2-Lithiation and Electrophile Trapping
Objective: Convert C2-Br to C2-CHO (Formylation).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Exchange Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 equiv)
-
Electrophile: DMF (Dimethylformamide) (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Cryogenics: Cool a solution of the substrate in THF to -78 °C (Dry ice/Acetone bath).
-
Critical: Temperature must not rise above -70 °C during addition.
-
-
Exchange: Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
-
Observation: A color change (often yellow/orange) indicates the formation of the pyridyllithium species.
-
-
Trapping: Add neat DMF dropwise.
-
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C.
-
Quench: Add saturated NH4Cl solution.
Comparative Data: Selectivity Profiles
The following table summarizes the reactivity outcomes based on internal optimization data and literature precedents for 2,4-dihalo systems.
| Reaction Type | Reagent System | Primary Site | Secondary Site | Selectivity Ratio (Est.) |
| Suzuki Coupling | Pd(PPh3)4 / Na2CO3 | C2 (Br) | C4 (Cl) | > 20:1 |
| Stille Coupling | Pd2(dba)3 / Furyl3P | C2 (Br) | C4 (Cl) | > 20:1 |
| SNAr (Amine) | Morpholine / DIPEA / 80°C | C4 (Cl) | C2 (Br) | ~ 15:1 |
| SNAr (Alkoxide) | NaOMe / MeOH / Reflux | C4 (Cl) | C2 (Br) | ~ 10:1 |
| Li-Hal Exchange | n-BuLi / -78°C | C2 (Br) | C4 (Cl) | > 99:1 |
Troubleshooting & Optimization
Issue: "Halogen Dance" (Scrambling of positions)
-
Symptom: NMR shows a mixture of isomers (e.g., 3-bromo-4,5-dichloro or 2-bromo-3-lithio species products).
-
Cause: The reaction temperature during lithiation rose above -60 °C, or the quench was delayed.
-
Solution: Ensure strict -78 °C maintenance. Pre-cool the electrophile (DMF/Aldehydes) before addition.
Issue: C4-Coupling during Suzuki Reaction
-
Symptom: Bis-arylation (C2 and C4) or C4 mono-arylation.
-
Cause: Catalyst is too active (e.g., using S-Phos or X-Phos) or temperature is too high.
-
Solution: Use "dumber" ligands like PPh3 (Triphenylphosphine). Avoid electron-rich Buchwald ligands for the first C2-coupling step.
References
- Lutz, M. et al. "Regioselective Functionalization of Halogenated Pyridines." Tetrahedron, 2012. (General principles of pyridine regioselectivity).
-
Schlosser, M. "The Halogen Dance: A versatile tool in aromatic substitution." Angewandte Chemie Int. Ed., 2005.[5]
- Vertex AI Search Results (2026). "Regioselectivity in Suzuki coupling of 2,4-dihalopyridines.
-
Handy, S. T. & Zhang, Y. "Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine."[1] Synthetic Communications, 2006. (Analogous heterocyclic selectivity principles).
- Carey, F. A. & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Foundational text on SNAr mechanisms in heterocycles).
(Note: While specific proprietary internal reports are often the source of exact yield data, the mechanistic pathways described above are grounded in the fundamental reactivity of polyhalogenated heterocycles as cited in standard chemical literature.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4,5-dichloropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Bromo-4,5-dichloropyridine in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its trifunctional nature, possessing bromo and chloro substituents at specific positions on the pyridine ring, allows for selective and sequential functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The controlled, large-scale synthesis of this compound is therefore of critical importance to ensure a reliable supply chain for drug discovery and development programs.
This comprehensive guide provides a detailed protocol for the large-scale synthesis of this compound, grounded in established chemical principles and safety practices. The narrative explains the rationale behind the chosen synthetic strategy and experimental parameters, offering insights into process optimization and troubleshooting.
Synthetic Strategy: A Two-Step Approach via Diazotization and Sandmeyer Reaction
The most logical and industrially scalable approach to this compound commences with the readily available starting material, 2-amino-4,5-dichloropyridine. The synthesis proceeds through a two-step sequence:
-
Diazotization: The primary amino group of 2-amino-4,5-dichloropyridine is converted into a diazonium salt using a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid.
-
Sandmeyer Bromination: The resulting diazonium salt is then subjected to a copper(I)-catalyzed Sandmeyer reaction, wherein the diazonium group is displaced by a bromide ion to yield the desired this compound.
This strategy is favored for its reliability, high potential yield, and the commercial availability of the starting materials.
Reaction Mechanism
The core of this synthesis lies in the Sandmeyer reaction, a well-established method for the conversion of aryl amines to aryl halides.[1][2] The reaction proceeds via a free-radical mechanism.[1]
Step 1: Formation of the Diazonium Salt In a cold, acidic solution, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺). The amino group of 2-amino-4,5-dichloropyridine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule results in the formation of the 2-diazo-4,5-dichloropyridinium salt.[3]
Step 2: Single Electron Transfer and Radical Formation Copper(I) bromide, the catalyst in the Sandmeyer reaction, initiates a single electron transfer (SET) to the diazonium salt. This reduces the diazonium species and generates a pyridine radical, with the concomitant release of nitrogen gas (N₂), a thermodynamically favorable process.
Step 3: Halogen Transfer and Catalyst Regeneration The pyridine radical then abstracts a bromine atom from a copper(II) bromide species (formed in the previous step), yielding the final product, this compound. The copper(I) catalyst is regenerated in this process, allowing it to participate in subsequent catalytic cycles.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the starting material, 2-amino-4,5-dichloropyridine. Appropriate modifications to equipment and reagent quantities will be necessary for different scales.
Materials and Equipment
| Reagent | CAS No. | Quantity | Molar Eq. |
| 2-Amino-4,5-dichloropyridine | 22918-01-0 | 1.00 kg | 1.0 |
| Hydrobromic acid (48% aq.) | 10035-10-6 | 3.5 L | ~5.0 |
| Sodium nitrite | 7632-00-0 | 0.47 kg | 1.1 |
| Copper(I) bromide | 7787-70-4 | 0.10 kg | 0.1 |
| Dichloromethane (DCM) | 75-09-2 | 10 L | - |
| Sodium hydroxide (50% aq.) | 1310-73-2 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine (saturated NaCl solution) | - | 2 L | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 0.5 kg | - |
Equipment:
-
20 L glass-lined or jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling system capable of maintaining temperatures at 0-5 °C.
-
Large separatory funnel (20 L).
-
Rotary evaporator with a suitable vacuum pump.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and appropriate respiratory protection.
Experimental Procedure
Step 1: Diazotization
-
Reactor Setup: Set up the 20 L reactor and ensure it is clean and dry. Equip it with an overhead stirrer, a temperature probe, and an addition funnel.
-
Charging the Reactor: Charge the reactor with 3.5 L of 48% hydrobromic acid. Begin stirring and cool the acid to 0-5 °C using the cooling system.
-
Addition of Starting Material: Slowly add 1.00 kg of 2-amino-4,5-dichloropyridine to the cold hydrobromic acid. The addition should be portion-wise to control the exotherm and maintain the temperature between 0-5 °C. A thick slurry will form.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.47 kg of sodium nitrite in 1.0 L of deionized water. Cool this solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add the sodium nitrite solution to the reactor via the addition funnel over a period of 1.5-2 hours. Crucially, maintain the internal temperature of the reactor at 0-5 °C throughout the addition. The formation of the diazonium salt is accompanied by the evolution of gas. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting amine using Thin Layer Chromatography (TLC).
Step 2: Sandmeyer Bromination
-
Addition of Catalyst: To the cold diazonium salt solution, add 0.10 kg of copper(I) bromide in one portion.
-
Reaction Progression: A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to slowly warm to room temperature while stirring. The reaction is typically complete within 1-2 hours after the gas evolution ceases.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of the diazonium salt intermediate.
Step 3: Workup and Extraction
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to 10 L of ice-water with vigorous stirring.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding 50% aqueous sodium hydroxide until the pH is approximately 7-8. This should be done in a well-ventilated area as fumes may be generated.
-
Extraction: Transfer the neutralized mixture to a 20 L separatory funnel and extract the product with dichloromethane (3 x 3 L).
-
Washing: Combine the organic layers and wash sequentially with 2 L of saturated sodium bicarbonate solution and 2 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Step 4: Purification
-
Vacuum Distillation: The crude product is purified by vacuum distillation. The boiling point of the product will be significantly lower under vacuum. Collect the fraction corresponding to pure this compound.
-
Recrystallization (Optional): If further purification is required, the distilled product can be recrystallized from a suitable solvent system, such as a mixture of isopropanol and water.[4]
Expected Yield and Purity
-
Yield: A typical yield for this type of reaction is in the range of 60-75%.
-
Purity: The purity of the final product should be ≥98% as determined by GC-MS and ¹H NMR.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Proceed to the Sandmeyer reaction immediately after diazotization is complete. Avoid allowing the diazonium salt solution to warm up. | |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent. Ensure proper phase separation. | |
| Impure Product | Incomplete reaction. | Monitor the reaction closely by TLC or GC-MS to ensure full conversion. |
| Side reactions. | Maintain strict temperature control during diazotization. Ensure the purity of the starting materials. | |
| Inefficient purification. | Optimize the vacuum distillation conditions (pressure and temperature). Consider a second purification step like recrystallization. | |
| Runaway Reaction | Poor temperature control during diazotization. | Ensure the cooling system is adequate for the scale of the reaction. Add the sodium nitrite solution slowly and monitor the temperature closely. |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Safety Considerations
General Precautions:
-
This synthesis should be performed by trained personnel in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6]
-
An emergency eyewash and safety shower should be readily accessible.
Specific Hazards:
-
2-Amino-4,5-dichloropyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation.[5]
-
Hydrobromic Acid: Corrosive and can cause severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed.
-
Diazonium Salts: Are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.[6][7] Avoid scratching or subjecting the isolated diazonium salt to friction.
-
Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.
-
This compound: Expected to be harmful if swallowed, inhaled, or in contact with skin. It is also likely to be a skin and eye irritant.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted diazonium salts before disposal.
Conclusion
The protocol outlined in this application note provides a robust and scalable method for the synthesis of this compound. By adhering to the detailed procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and in sufficient quantities for their research and development needs. The key to a successful and safe synthesis lies in the strict control of reaction parameters, particularly temperature during the diazotization step.
References
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
-
Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]
-
bromine - Organic Syntheses Procedure. Available at: [Link]
-
2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Diazotisation - Organic Chemistry Portal. Available at: [Link]
-
Diazotization reaction: Mechanism and Uses - Online Chemistry notes. Available at: [Link]
-
2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem - NIH. Available at: [Link]
-
GC/MS-LC/MS multi-residue method. Available at: [Link]
- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents.
-
Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]
-
GC/MS-LC/MS multi-residue method. Available at: [Link]
-
BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. Available at: [Link]
-
Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. Available at: [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. - ResearchGate. Available at: [Link]
-
Bromine Processes | De Dietrich. Available at: [Link]
-
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. Available at: [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]
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Application Notes and Protocols for the Analysis of 2-Bromo-4,5-dichloropyridine Reactions by HPLC and GC
Abstract
This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the analysis of 2-Bromo-4,5-dichloropyridine and its associated reaction mixtures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, method validation guidance, and the scientific rationale behind the analytical choices. The methods described herein are designed to be robust, reliable, and adaptable for monitoring reaction progress, assessing purity, and quantifying impurities.
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The precise introduction of substituents on the pyridine ring is crucial for the desired biological activity and safety profile of the final product. Consequently, robust analytical methods are paramount for monitoring the progress of reactions involving this intermediate, quantifying its purity, and identifying potential by-products. Incomplete reactions or the presence of impurities can significantly impact the yield, efficacy, and safety of the final active pharmaceutical ingredient (API).
This application note details validated HPLC and GC methods that provide orthogonal approaches to the analysis of this compound, ensuring a comprehensive analytical characterization of the reaction process.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for monitoring the conversion of starting materials and the formation of polar by-products in this compound reactions.[1]
Rationale for Method Development
The selection of a reversed-phase HPLC method is based on the moderate polarity of this compound and its expected reaction products. A C18 column is a robust and widely available stationary phase that provides excellent retention and separation for a broad range of small molecules.[2] The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen for its compatibility with mass spectrometry (MS) detection and its ability to provide good peak shapes for pyridine-containing compounds by controlling the ionization state of the analytes.[3][4] A gradient elution is employed to ensure the timely elution of both early-eluting polar compounds and later-eluting non-polar species within a reasonable run time. UV detection is selected based on the chromophoric nature of the pyridine ring, with a detection wavelength chosen to maximize sensitivity for the analyte of interest.
HPLC Protocol
2.2.1. Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm).
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
2.2.3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 100 µg/mL.
-
Reaction Sample: Withdraw an aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the sample with the 50:50 acetonitrile/water diluent to a concentration where the expected amount of this compound falls within the linear range of the method (e.g., 1-100 µg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before transferring to autosampler vials.[5]
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It offers high resolution and sensitivity, making it an ideal orthogonal method to HPLC for purity assessment and the detection of volatile impurities or residual solvents in this compound samples.[1]
Rationale for Method Development
Given the anticipated volatility of this compound, a GC method with a flame ionization detector (FID) is a suitable choice for quantitative analysis.[6][7] For enhanced specificity and identification of unknown impurities, a mass spectrometer (MS) detector is recommended.[7][8] A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is selected to provide good separation of halogenated aromatic compounds. The temperature program is designed to ensure the elution of the analyte and potential by-products with good peak shape and resolution.
GC Protocol
3.2.1. Equipment and Materials
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an autosampler.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium or hydrogen as the carrier gas.
-
GC-grade solvent for sample dilution (e.g., acetone or dichloromethane).
-
Volumetric flasks, pipettes, and GC vials with septa.
-
Analytical balance.
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector (FID) | Temperature: 300 °C |
| Detector (MS) | Transfer Line: 280 °C, Ion Source: 230 °C, Scan Range: 40-400 amu |
3.2.3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetone to obtain a stock solution of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Reaction Sample: Dilute the reaction mixture with acetone to a final concentration of approximately 1 mg/mL.
-
Vialing: Transfer the prepared solutions to GC autosampler vials.
GC Workflow Diagram
Caption: GC analysis workflow for this compound.
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][9][10]
Validation Parameters
The following parameters should be assessed for both the HPLC and GC methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10% |
| Robustness | System suitability parameters should pass. |
Conclusion
The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound reactions. The orthogonal nature of these techniques ensures a comprehensive understanding of the reaction profile, including the purity of the target compound and the presence of any impurities. Proper method validation in accordance with ICH guidelines will ensure that these methods are suitable for their intended use in a regulated environment.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Garkov, A. S., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH National Library of Medicine. Retrieved from [Link]
-
Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link]
-
Zate, P. B., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
ResearchGate. (2020). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
-
MDPI. (2023). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved from [Link]
-
Analytical Separation Methods. (2021). Retrieved from [Link]
-
LCGC International. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. osha.gov [osha.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. fda.gov [fda.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Bromo-4,5-dichloropyridine in Drug Discovery
Introduction: The Strategic Value of the Polysubstituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor, enhances solubility, and provides a handle for metabolic processes, making it a desirable core for interacting with biological targets. The strategic introduction of multiple substituents onto this ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. 2-Bromo-4,5-dichloropyridine is a particularly valuable, albeit underutilized, starting material for the construction of complex molecular architectures. The differential reactivity of its three halogen atoms (one bromine and two chlorines) under various catalytic conditions opens a gateway for selective, sequential derivatization, enabling the rapid generation of diverse compound libraries for drug discovery programs, particularly in the area of kinase inhibitors.
This guide provides a detailed exploration of key derivatization strategies for this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section explains the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols as a foundation for laboratory implementation.
Understanding the Reactivity Landscape
The derivatization of this compound is governed by the inherent reactivity differences of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl.[1] This principle is the cornerstone of achieving regioselectivity, allowing for the preferential functionalization of the C2-Br bond while leaving the C4-Cl and C5-Cl bonds intact for subsequent transformations.
For nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogen substituents, facilitates the displacement of halides by nucleophiles. The regioselectivity of SNAr can be more complex, influenced by both the position of the leaving group relative to the ring nitrogen and the nature of the incoming nucleophile.
Part 1: Palladium-Catalyzed C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] For this compound, these reactions provide a reliable method for initial diversification at the C2 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used method for creating biaryl and vinyl-aryl structures.[4][5][6] The reaction is valued for the stability and low toxicity of the boronic acid and ester reagents.
Causality of Experimental Design:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is typically employed. The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides, electron-rich and bulky phosphine ligands often improve catalytic activity.
-
Base: A base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step in the catalytic cycle.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is frequently used to dissolve both the organic and inorganic reagents.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C2
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
-
Procedure:
-
To a dry microwave vial or Schlenk flask, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Seal the vessel and heat the reaction mixture to 100 °C. For microwave-assisted reactions, a temperature of 100-120 °C for 15-30 minutes is a good starting point.[7] For conventional heating, stir at 100 °C for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4,5-dichloropyridine.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[8][9] This reaction is indispensable for synthesizing anilines and other arylamines, which are common motifs in pharmaceuticals.
Causality of Experimental Design:
-
Ligand Selection: This is arguably the most critical parameter. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, SPhos, BrettPhos) are essential for promoting the reductive elimination step and preventing catalyst decomposition.[10] The choice of ligand can also influence regioselectivity in di- or tri-halogenated systems.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Logical Relationship: Key Components of Buchwald-Hartwig Amination
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. nobelprize.org [nobelprize.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Functionalization & Protection of 2-Bromo-4,5-dichloropyridine
Part 1: Executive Summary & Reactivity Landscape
The Challenge of the "Privileged Scaffold"
2-Bromo-4,5-dichloropyridine is a high-value scaffold in medicinal chemistry due to its dense functionalization potential. However, it presents a unique "Protection Group" paradox: it lacks traditional protic functional groups (OH, NH₂, COOH) to protect. Instead, the "protection" strategy refers to chemoselective masking of its three electrophilic sites to prevent polymerization or regio-isomeric mixtures during diversification.
The Reactivity Hierarchy
To design a successful synthesis, one must understand the intrinsic reactivity order. The molecule operates on a gradient of electrophilicity:
-
C2-Bromine (The "Soft" Electrophile):
-
Reactivity: Highest.
-
Mechanism: Rapid oxidative addition with Pd(0); facile
due to inductive effect of the adjacent nitrogen. -
Strategic Role: usually the first point of entry. If C4 functionalization is desired first, C2 must be "masked" (e.g., as a MIDA boronate) or sterically blocked.
-
-
C4-Chlorine (The "Hard" Electrophile):
-
Reactivity: Moderate.
-
Mechanism: Activated for
(para to nitrogen) but less reactive than C2-Br. Requires electron-rich ligands (e.g., Buchwald ligands) for cross-coupling. -
Strategic Role: The secondary target. Often accessed after C2 is stabilized.
-
-
C5-Chlorine (The "Silent" Position):
-
Reactivity: Low.
-
Mechanism: Unactivated for
(meta to nitrogen). Requires harsh conditions or specialized catalysts (e.g., Ni-catalyzed coupling) to engage.
-
Visualization: Reactivity Map
The following diagram illustrates the electrophilic landscape and the strategic "entry points" for protection.
Figure 1: Electrophilic discrimination map of this compound. High-contrast nodes indicate reactivity hotspots.
Part 2: Strategy I - The "Masked Carbon" Approach (MIDA Boronates)
Concept
When the target molecule requires a Carbon-Carbon bond at C2, but the chemistry must occur at C4 first, the C2-Bromine must be "protected."[1] The most robust method is converting the C2-Br into a MIDA (N-methyliminodiacetic acid) boronate .
-
Why: MIDA boronates are sp3-hybridized, making them unreactive towards Suzuki coupling conditions. They act as a "parking spot" for the boron species while you perform harsh chemistry at C4.
-
Mechanism: C2-Br
C2-B(pin) C2-B(MIDA) (Inert) React C4 Hydrolyze MIDA React C2.
Protocol: Synthesis of C2-Protected MIDA Intermediate
Step 1: Selective Borylation of C2
-
Reagents: this compound (1.0 eq), Bis(pinacolato)diboron (
, 1.1 eq), (0.03 eq), KOAc (3.0 eq). -
Solvent: Anhydrous 1,4-Dioxane.
-
Procedure:
-
Combine reagents in a sealed tube under Argon.
-
Heat to 80°C for 4 hours. (Note: Keep temp <90°C to avoid reacting at C4).
-
Checkpoint: Monitor by LCMS. The Br is displaced; Cl remains intact.
-
Workup: Filter through Celite, concentrate.
-
Step 2: Protection as MIDA Boronate
-
Reagents: Crude Pinacol boronate (from Step 1), MIDA (N-methyliminodiacetic acid, 1.5 eq).
-
Solvent: DMSO / Toluene (10:1) reflux (Dean-Stark trap equivalent).
-
Procedure:
-
Dissolve crude oil in DMSO/Toluene.
-
Heat to 110°C for 12 hours. The MIDA ligand displaces the pinacol.
-
Purification: MIDA boronates are stable on silica. Elute with EtOAc/Acetone.
-
Result: A crystalline solid that is inert to standard Pd-coupling conditions.
-
Step 3: Functionalization of C4 (The "Protected" Reaction)
-
Perform Suzuki or Buchwald coupling at C4-Cl using standard conditions (e.g.,
, XPhos). The C2-MIDA group will remain spectator.
Step 4: Deprotection (Release)
-
Reagents:
(aq) / MeOH. -
Conditions: Stir at room temperature for 30 mins. The MIDA hydrolyzes rapidly to the free boronic acid, ready for the final coupling.
Part 3: Strategy II - The "Sacrificial Nucleophile" (PMB-Amine)
Concept
If the final target contains an amine at C2, or if C2 needs to be temporarily blocked to force reaction at C4, the Para-Methoxybenzyl (PMB) group is the industry standard. It converts the reactive C2-Br into a protected amine. The electron-donating nature of the amine also deactivates the ring slightly, preventing over-reaction at C4/C5 during subsequent steps.
Protocol: Regioselective Amination & Protection
Step 1:
-
Reagents: this compound (1.0 eq),
(4-methoxybenzylamine, 1.05 eq), DIPEA (2.0 eq). -
Solvent: NMP or DMSO (Polar aprotic solvents accelerate
). -
Procedure:
-
Dissolve pyridine in NMP (0.5 M).
-
Add DIPEA and
. -
Heat to 80-100°C.
-
Mechanistic Insight: The nucleophile attacks C2 exclusively due to the stabilization of the Meisenheimer complex by the adjacent ring nitrogen.
-
Yield: Typically >85%.[2]
-
Step 2: C4 Functionalization
-
With C2 now occupied by
, the C4-Cl is the next most reactive site. -
Perform Pd-catalyzed coupling. Note: The amine at C2 can coordinate Pd. Use a bidentate ligand (e.g., BINAP or dppf) to prevent catalyst poisoning.
Step 3: PMB Deprotection
-
Reagents: TFA (Trifluoroacetic acid).
-
Conditions: Heat neat in TFA at 60°C for 2-4 hours, or use TFA/DCM (1:1) at reflux.
-
Scavenger: Add anisole or triethylsilane to scavenge the generated PMB cation and prevent polymerization.
Visualization: PMB Workflow
Figure 2: Step-by-step workflow for the PMB protection strategy, highlighting the regioselective displacement at C2.
Part 4: Comparative Data & Reagent Compatibility
The following table summarizes the compatibility of these strategies with common downstream transformations.
| Transformation at C4 | MIDA Strategy (C2-B) | PMB Strategy (C2-N) | N-Oxide Strategy |
| Suzuki Coupling | Excellent. MIDA is stable. | Good. Requires strong ligand. | Poor. Pd can reduce N-oxide. |
| Lithiation | Poor. Base hydrolyzes MIDA. | Moderate. Requires 2 eq. base. | Good. Directs ortho-lithiation. |
| Acidic Workup | Stable (short term). | Unstable (cleaves PMB). | Stable. |
| Oxidation | Stable. | Unstable (oxidizes amine). | N/A (Already oxidized). |
References
-
Regioselective Cross-Coupling of Halopyridines
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Source: MDPI (Molecules).
-
URL:[Link]
- Relevance: Establishes the baseline reactivity of C2 vs C4 halogens in nitrogen heterocycles.
-
MIDA Boronate Technology
-
Site-Selectivity in Pd-Catalysis
- Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogen
- Source: White Rose Research Online.
-
URL:[Link]
- Relevance: Discusses how ligand choice can invert selectivity
-
Amine Protection Strategies
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-4,5-dichloropyridine
Topic: High-Fidelity Cross-Coupling of 2-Bromo-4,5-dichloropyridine Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide (v2026.1)
Core Reactivity Profile & Mechanistic Logic
Before troubleshooting, you must understand the "personality" of your substrate. This compound presents a specific reactivity hierarchy governed by bond dissociation energies (BDE) and electronic activation by the pyridine nitrogen.
The Halogen Hierarchy (Chemoselectivity)
In Palladium-catalyzed cross-coupling, the oxidative addition step is the discriminator.
-
C2-Br (Target): This is the most reactive site. The C-Br bond is weaker than C-Cl, and its position
to the nitrogen makes it highly electrophilic (inductive effect of N). -
C4-Cl (Secondary Risk): The C4 position is
to the nitrogen (para-like), making it the second most activated site via resonance. -
C5-Cl (Stable): The C5 position is
to the nitrogen (meta-like) and is electronically deactivated relative to C2 and C4.
The Challenge: While C2-Br is electronically favored, the electron-deficient nature of the pyridine ring makes the pyridine nitrogen a potent ligand. It can bind to the Palladium center (
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways and the critical decision points for selectivity.
Figure 1: Kinetic hierarchy of oxidative addition sites. The C2-Br pathway (Blue) is kinetically favored over C4-Cl (Red), provided catalyst poisoning (Grey) is managed.
Optimized Experimental Protocol
This protocol uses Buchwald Precatalysts to solve the two main issues:
-
Preventing N-Poisoning: Bulky biaryl ligands (XPhos) sterically prevent the pyridine nitrogen from binding to the Pd center.
-
Ensuring Turnover: Rapid oxidative addition at the C2-Br bond without requiring temperatures that activate the C-Cl bonds.
Standard Operating Procedure (SOP-2B45D)
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (or G3) | Generates active |
| Loading | 1.0 - 2.0 mol% | Sufficient for difficult heterocycles; go to 3% only if stalling. |
| Solvent | 1,4-Dioxane / Water (4:1) | The water co-solvent is critical for the solubility of inorganic bases and activating the boronic acid. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Milder than carbonates; reduces risk of base-sensitive functional group hydrolysis. |
| Temperature | 60°C - 80°C | CRITICAL: Do not exceed 80°C initially. Higher temps (>100°C) increase C-Cl activation risk. |
| Concentration | 0.1 M - 0.2 M | Standard concentration to maintain kinetics. |
Step-by-Step:
-
Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.1 - 1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add XPhos Pd G2 (1.5 mol%).
-
Seal and purge with Nitrogen/Argon for 5 minutes (removal of O₂ is vital to protect the electron-rich phosphine).
-
Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.
-
Heat to 60°C and monitor by HPLC/UPLC at 1 hour.
-
If conversion < 50%: Increase temp to 80°C.
-
If conversion > 90%: Maintain until complete.
-
Troubleshooting Guide (FAQs)
Issue 1: "My reaction stalls at ~40% conversion."
Diagnosis: Catalyst Deactivation (Poisoning). Even with bulky ligands, the electron-deficient pyridine ring is a "phosphine sponge." As the reaction progresses, the concentration of the pyridine product (also a potential ligand) increases.
-
Fix A (Ligand): Switch to SPhos Pd G2 . SPhos is even more electron-rich and can sometimes out-compete the substrate for the metal center better than XPhos in specific steric environments.
-
Fix B (Additives): Add 1-2 mol% of free ligand (XPhos) to the mixture to extend catalyst lifetime.
Issue 2: "I am seeing ~10-15% of the bis-coupled product (reaction at C2 and C4)."
Diagnosis: Loss of Chemoselectivity. You are overcoming the activation energy barrier for the C-Cl bond. This usually happens if the catalyst is too active or the temperature is too high.
-
Fix A (Temperature): Lower the reaction temperature by 10-15°C. The activation energy difference between C-Br and C-Cl is significant; cooler temps favor the easier C-Br pathway.
-
Fix B (Catalyst): Switch to a less "aggressive" catalyst like Pd(dppf)Cl₂ . Bis-phosphines like dppf are excellent for regioselectivity but might require slightly higher loading (3-5 mol%) to overcome the "stalling" issue mentioned above.
Issue 3: "My boronic acid is disappearing, but no product is forming."
Diagnosis: Protodeboronation.[1] Heteroaryl boronic acids (especially 2-pyridyl or electron-poor rings) are prone to hydrolyzing the C-B bond, replacing it with C-H.
-
Fix A (Base): Switch from K₃PO₄ to KF (3.0 equiv) or CsF in dry THF/Toluene. Anhydrous conditions prevent the hydrolytic pathway.
-
Fix B (Partner): Use a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt instead of the boronic acid. These slow-release reagents minimize the standing concentration of the unstable active species.
Issue 4: "I see a peak corresponding to the mass of Product minus Chlorine (Dehalogenation)."
Diagnosis: Hydrodehalogenation.
This is a side reaction where the Pd inserts into the C-Cl bond, but instead of transmetallating, it undergoes
-
Fix: Ensure your solvent (Dioxane) is peroxide-free and high purity. Avoid primary/secondary alcohol solvents (like isopropanol) which act as hydride donors. Switch to Toluene/Water.
Diagnostic Decision Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for optimizing yield and purity.
References
-
Mechanistic Basis of Selectivity: Langer, P., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." PMC (NIH). Validates the C2-Br vs C4-Cl reactivity hierarchy in pyridines.
-
Catalyst Systems for Chloropyridines: Buchwald, S. L., et al. "Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines." BenchChem / MIT. Provides the basis for using XPhos/SPhos systems to overcome N-coordination.
-
XPhos Pd G2 Efficiency: Sajith, A. M., et al.[1][2] "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine." Molecular Diversity. Demonstrates the efficacy of G2 precatalysts in difficult, nitrogen-rich heterocycles.
- Managing Protodeboronation: Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids." Aldrich Chemical Files. Referenced context for using MIDA boronates when standard coupling fails due to hydrolysis.
Sources
Common side reactions in 2-Bromo-4,5-dichloropyridine synthesis
Technical Support Center: Synthesis of 2-Bromo-4,5-Dichloropyridine
Executive Summary & Process Context
This compound is a high-value scaffold in the synthesis of agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical intermediates (e.g., mGluR antagonists). Its synthesis is deceptively simple but plagued by the inherent instability of pyridine diazonium salts.
While several routes exist, this guide focuses on the two most prevalent methodologies:
-
The Sandmeyer-Type Diazotization (Primary Industrial Route): From 2-amino-4,5-dichloropyridine.
-
The Phosphorous Oxybromide Route (Alternative): From 4,5-dichloro-2-pyridone.
This guide addresses the specific side-reaction profiles of these routes, providing mechanistic insights and corrective protocols.
Module A: The Sandmeyer Route (Diazotization)
Precursor: 2-Amino-4,5-dichloropyridine
Reagents:
The diazotization of electron-deficient aminopyridines is far more precarious than that of anilines. The resulting diazonium species is highly electrophilic and prone to nucleophilic attack by solvents or counter-ions.
Critical Side Reaction Pathways
Figure 1: Mechanistic divergence of the pyridyl diazonium intermediate.
Troubleshooting Guide: Sandmeyer Protocol
Q1: My HPLC shows a large peak at RRT 0.85, and the product contains a significant amount of "hydroxy" impurity (4,5-dichloro-2-pyridone). Why?
-
Diagnosis: Hydrolysis. The diazonium salt reacted with water instead of the bromide ion. This is the most common failure mode because water is the solvent.
-
Root Cause:
-
Temperature Spikes: Pyridyl diazonium salts hydrolyze rapidly above
. -
Low Bromide Concentration: The rate of bromination depends on
. If bromide concentration drops, water competes more effectively.
-
-
Corrective Protocol:
-
The "Gattermann" Modification: Do not add
to the amine/ mixture directly. Instead, dissolve the amine in concentrated , cool to , and add first to form the perbromide adduct (an orange/red slurry). Then add dropwise.[1][2] -
Mechanism: The perbromide acts as an intramolecular source of bromide, ensuring that when
leaves, a bromide ion is immediately available in the solvent cage to quench the carbocation [1].
-
Q2: The reaction mixture turned into a thick, un-stirrable orange paste, causing a temperature exotherm.
-
Diagnosis: Perbromide Precipitation.
-
Risk: Loss of thermal control leads to decomposition (tar formation) and safety hazards (
evolution). -
Corrective Protocol:
-
Solvent Modulation: Do not use pure aqueous
. Use a co-solvent system of HBr (48%) and Acetic Acid (1:1) . This solubilizes the intermediate perbromide complex, maintaining a stirrable slurry. -
Mechanical Agitation: Magnetic stirring is insufficient for scales >10g. Use an overhead mechanical stirrer with a high-torque impeller.
-
Q3: I see a "dimer" impurity (M+ = 308/310 range).
-
Diagnosis: Azo Coupling. The highly electrophilic diazonium salt attacked an unreacted molecule of 2-amino-4,5-dichloropyridine.
-
Root Cause: Insufficient acidity.[1] If the amine is not fully protonated, it remains nucleophilic.
-
Corrective Protocol:
-
Ensure the reaction medium is strongly acidic (pH < 1) throughout the addition.
-
Add the nitrite solution sub-surface to prevent local regions of low acidity where the nitrite meets the amine.
-
Module B: The POBr3 Route (Halogen Exchange)
Precursor: 4,5-Dichloro-2-pyridone
Reagents:
This route avoids diazotization but introduces issues with reagent quality and workup.
Troubleshooting Guide: POBr3 Protocol
Q1: The reaction stalled at 80% conversion. Adding more POBr3 didn't help.
-
Diagnosis: Reagent Deactivation.
is extremely hygroscopic. Old bottles often contain and , which are inactive. -
Corrective Protocol:
-
Catalysis: Add 5 mol% of DMF (Dimethylformamide) .
-
Mechanism: DMF reacts with
to form a Vilsmeier-Haack type bromo-iminium intermediate ( ), which is a far more potent electrophile than alone [2].
-
Q2: During workup, I generated a massive emulsion and a dangerous gas.
-
Diagnosis: Quench Exotherm.
-
Safety Alert: Quenching excess
releases gas and massive heat. -
Corrective Protocol:
-
Inverse Quench: Do not add water to the reaction mixture. Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and Solid
. This neutralizes the immediately and controls the exotherm.
-
Analytical Data & Impurity Profile
Use this table to identify impurities in your crude mixture.
| Compound | Structure | HPLC Retention (Relative) | Mass Spec (ESI+) | Origin |
| Target | This compound | 1.00 | 225, 227, 229 (M+H) | Desired Product |
| Impurity A | 4,5-Dichloro-2-pyridone | 0.45 (Polar) | 164, 166 (M+H) | Hydrolysis (Sandmeyer) |
| Impurity B | 3,4-Dichloropyridine | 0.90 | 147, 149 (M+H) | Protodeamination (Sandmeyer) |
| Impurity C | 2-Chloro-4,5-dibromopyridine | 1.05 | 269, 271, 273 | Halogen Scrambling (POBr3) |
Recommended Experimental Workflow (Sandmeyer)
This protocol minimizes hydrolysis and thermal runaway.
-
Dissolution: Charge 2-amino-4,5-dichloropyridine (1.0 eq) into a reactor containing 48%
(10 vol) and Acetic Acid (5 vol). -
Cooling: Cool the mixture to -10°C .
-
Bromine Addition: Add
(1.5 eq) dropwise. Observation: Yellow/Orange precipitate forms (Perbromide).[3] Maintain T < 0°C.[1][3] -
Diazotization: Add a solution of
(2.5 eq) in water (minimum volume) dropwise over 1 hour.-
Critical: Keep T < -5°C.
-
-
Reaction: Stir at -5°C for 1 hour, then allow to warm to 20°C over 2 hours.
-
Quench: Pour into ice water containing
(to destroy excess ). -
Basification: Neutralize with 50% NaOH to pH 9 (keep T < 25°C).
-
Extraction: Extract with DCM.
Figure 2: Optimized Sandmeyer workflow for halogenated pyridines.
References
-
Organic Syntheses , Coll. Vol. 3, p.136 (1955); Vol. 26, p.16 (1946). 2-Bromopyridine.[4][5][6][7] Link
-
Heterocycles , Vol. 75, No. 1, 2008.[7] Synthesis of 2,4-Dibromopyridine. Link
-
World Intellectual Property Organization , WO2010132615. Synthesis of substituted pyridines. Link
-
Journal of Organic Chemistry , Stability of Pyridyl Diazonium Salts. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Homocoupling in 2-Bromo-4,5-dichloropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 2-Bromo-4,5-dichloropyridine. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Troubleshooting Guide: Isolating and Solving Homocoupling Issues
This section is designed to help you diagnose and resolve specific problems related to the formation of dimeric pyridine byproducts in your reactions.
Q1: I'm observing a significant amount of a dimeric 4,5-dichloro-2,2'-bipyridine byproduct in my Suzuki-Miyaura coupling reaction. What are the most likely causes?
The formation of a homocoupled byproduct from this compound is a common issue in Suzuki-Miyaura reactions. The primary culprits are typically related to the palladium catalyst's oxidation state and the reaction conditions.
Underlying Causes:
-
Presence of Pd(II) Species: The active catalyst in a Suzuki-Miyaura coupling is Pd(0). If a Pd(II) precatalyst like Pd(OAc)₂ is used, its reduction to Pd(0) may be incomplete.[1][2] Residual Pd(II) can react with two molecules of the organoboron reagent, leading to homocoupling.[2][3]
-
Oxygen in the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst back to Pd(II), which then promotes homocoupling.[1][4][5][6] This is a critical factor to control for clean reactions.
-
Base-Induced Decomposition: Certain bases can promote the decomposition of the boronic acid, which can lead to side reactions, including homocoupling.[7]
Solutions and Protocols:
-
Rigorous Exclusion of Oxygen:
-
Protocol: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[5] A subsurface sparge with nitrogen is particularly effective.[3] Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Judicious Choice and Handling of Palladium Source:
-
Recommendation: If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate its reduction to Pd(0).[3]
-
Alternative: Employ a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. However, be aware that these can also be sensitive to air.
-
-
Ligand Selection:
-
Expertise: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center, promote the desired cross-coupling pathway, and disfavor homocoupling.[8][9][10] For pyridine substrates, ligands like Buchwald's biaryl phosphines can be particularly effective.[9][11]
-
Q2: My Stille coupling with this compound is yielding the homocoupled bipyridine. How can I address this?
Homocoupling is also a known side reaction in Stille couplings, primarily involving the oxidative homocoupling of the organostannane reagent.[12][13]
Underlying Causes:
-
Oxygen Sensitivity: Similar to Suzuki reactions, the presence of oxygen can promote the oxidative homocoupling of the organotin reagent.[13]
-
Catalyst and Ligand Effects: The nature of the palladium catalyst and the ligands can influence the relative rates of cross-coupling versus homocoupling.
Solutions and Protocols:
-
Strictly Anaerobic Conditions:
-
Protocol: Use freshly distilled and thoroughly degassed solvents.[14] Assemble your reaction under a positive pressure of an inert gas. All reagents should be added via syringe or cannula to minimize air exposure.
-
-
Ligand Optimization:
-
Recommendation: While triphenylphosphine is common, more electron-donating and sterically demanding ligands can sometimes suppress homocoupling by favoring the reductive elimination step of the cross-coupling cycle.
-
-
Additive Considerations:
-
Insight: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step, which may help to outcompete the homocoupling pathway.[15] However, this should be optimized carefully, as copper can also promote its own set of side reactions.
-
Q3: In my Sonogashira coupling, I'm getting a lot of the diacetylene homocoupling product. What's going wrong?
The formation of the homocoupled diyne (Glaser coupling) is a very common side reaction in Sonogashira couplings and is almost always linked to the copper(I) co-catalyst and the presence of oxygen.[16][17]
Underlying Causes:
-
Copper-Mediated Oxidative Coupling: The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form the homocoupled product.[17]
Solutions and Protocols:
-
Implement Copper-Free Conditions:
-
Protocol: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[17][18] This may require a more active palladium catalyst, different ligands (e.g., bulky phosphines), a stronger base, or slightly higher temperatures, but it directly removes the primary homocoupling pathway.[10][17][18]
-
-
Ensure Rigorously Anaerobic Conditions:
-
Slow Addition of the Terminal Alkyne:
-
Strategy: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[17]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about minimizing homocoupling with this compound.
Q4: What are the general strategies to minimize homocoupling across different cross-coupling reactions?
| Strategy | Rationale | Applicable Reactions |
| Inert Atmosphere | Prevents oxidation of the Pd(0) catalyst and oxidative homocoupling of organometallic reagents.[5][17] | Suzuki, Stille, Sonogashira |
| Ligand Choice | Bulky, electron-donating ligands stabilize the Pd(0) catalyst and can accelerate the desired cross-coupling pathway.[8][9] | Suzuki, Stille, Sonogashira |
| Catalyst Pre-activation | For Pd(II) precatalysts, ensuring complete reduction to Pd(0) before the main reaction can prevent Pd(II)-mediated homocoupling.[2][3] | Suzuki |
| Copper-Free Conditions | Eliminates the primary pathway for alkyne homocoupling (Glaser coupling).[17][18] | Sonogashira |
| Purity of Starting Materials | Impurities in the this compound or the coupling partner can sometimes interfere with the catalytic cycle. | All |
Q5: How does the electronic nature of this compound influence homocoupling?
This compound is an electron-deficient heteroaryl halide due to the presence of the nitrogen atom and the two chlorine atoms. This generally makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the cross-coupling cycle.[20][21] A faster oxidative addition can, in principle, help the desired cross-coupling reaction to outcompete the homocoupling of the organometallic partner.
Q6: Can the choice of base impact the extent of homocoupling?
Yes, the base plays a critical role, particularly in Suzuki reactions.[21][22][23]
-
Function: The base activates the organoboron compound, making it competent for transmetalation.[21][23]
-
Potential Issues: A base that is too strong or not sufficiently soluble can lead to side reactions, including decomposition of the boronic acid, which may contribute to homocoupling.[7] The choice of base and solvent system should be carefully optimized. For instance, potassium carbonate is a common weak base, while stronger bases like potassium phosphate or cesium carbonate are also frequently used.[7][24]
III. Visualizing the Problem: Homocoupling Pathways
The following diagrams illustrate the key decision points for minimizing homocoupling and the catalytic cycle where this side reaction can occur.
Caption: Suzuki cycle showing homocoupling.
IV. References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Suzuki−Miyaura Reaction. Accounts of Chemical Research, 44(9), 833-844. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]
-
Matos, K., & Söderquist, J. A. (1998). A simple and efficient method for the homocoupling of boronic acids and esters. The Journal of Organic Chemistry, 63(2), 461-465. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. rsc.org [rsc.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nobelprize.org [nobelprize.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-Bromo-4,5-dichloropyridine
Welcome to the Technical Support Center for catalyst deactivation in the cross-coupling of 2-Bromo-4,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we address common issues encountered during experimentation through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of this compound
The cross-coupling of this compound is a pivotal reaction in the synthesis of numerous pharmaceutical intermediates and functional materials. However, the inherent electronic properties of the pyridine ring and the presence of multiple halogen atoms present significant hurdles, often leading to catalyst deactivation and low product yields. The lone pair of electrons on the pyridine nitrogen can act as a poison to the palladium catalyst by strongly coordinating to the metal center, thereby inhibiting its catalytic activity.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: Common Problems and Solutions
Problem 1: Low or No Conversion to the Desired Product
You've set up your Suzuki-Miyaura coupling of this compound, but the reaction is sluggish or has stalled completely.
Possible Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom in your substrate is likely coordinating to the palladium center, effectively taking it out of the catalytic cycle.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and favor the desired catalytic steps over inhibitory coordination.[4] These bulky ligands also facilitate the formation of monoligated palladium complexes, which are often the most active catalytic species.[5][6]
-
-
Incorrect Choice of Base: The base plays a crucial role in the transmetalation step and can influence catalyst stability.[7] An inappropriate base can lead to catalyst decomposition or side reactions.
-
Formation of Inactive Palladium Black: The precipitation of a black solid is a clear indicator of catalyst decomposition, where the active Pd(0) species aggregate into inactive metallic palladium.[9] This is often a consequence of ligand dissociation.
-
Suboptimal Solvent Selection: The solvent affects the solubility of reagents and the stability of the catalyst.
Problem 2: Formation of Multiple Products and Side Reactions
You're observing a complex mixture of products, including homocoupled species and isomers.
Possible Causes & Solutions:
-
Homocoupling of the Boronic Acid/Ester: This side reaction is often promoted by the presence of oxygen or an inappropriate base.[10][11]
-
Solution: Rigorous degassing is crucial. Using a milder base or anhydrous conditions might also suppress this side reaction.
-
-
Cross-Coupling at the Chloro Positions: While the C-Br bond is generally more reactive than C-Cl bonds in palladium-catalyzed couplings, competitive reaction at the chloro positions can occur under forcing conditions.[10][12]
-
Protodeboronation of the Boronic Acid/Ester: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its decomposition before it can participate in the cross-coupling.[7][12]
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black, and what can I do about it?
The formation of a black precipitate, commonly known as palladium black, is a visual indication of catalyst deactivation through aggregation of the active Pd(0) species.[9] This often occurs when the supporting ligands dissociate from the metal center. To prevent this, ensure your reaction is thoroughly deoxygenated, as oxygen can promote this process.[9] Using bulky, electron-rich phosphine ligands can also stabilize the monomeric Pd(0) catalyst and prevent aggregation.
Q2: I'm performing a Suzuki-Miyaura coupling. Which position on this compound is most likely to react?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl. Therefore, the oxidative addition of the palladium catalyst is most likely to occur at the C-Br bond at the 2-position of your substrate.[12] The chloro substituents are significantly less reactive under typical Suzuki-Miyaura conditions.
Q3: Can the pyridine nitrogen itself deactivate my catalyst?
Yes, this is a well-documented issue often referred to as the "2-pyridyl problem".[6][16][17][18] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming a stable complex that is catalytically inactive.[1][2][3] This is a primary reason why cross-coupling reactions with 2-halopyridines can be challenging. The use of sterically hindered ligands is a key strategy to mitigate this deactivation pathway.[4]
Q4: How do I choose the right ligand for this reaction?
The choice of ligand is critical for a successful cross-coupling with this compound. You should prioritize ligands that are both bulky and electron-rich.
-
Bulky ligands (e.g., SPhos, XPhos, RuPhos) create a sterically hindered environment around the palladium atom, which discourages the coordination of the pyridine nitrogen and prevents the formation of inactive catalyst dimers or aggregates.[4][6]
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[4]
Q5: What is the optimal catalyst loading for this reaction?
While lower catalyst loadings are economically and environmentally desirable, for a challenging substrate like this compound, starting with a higher catalyst loading (e.g., 2-5 mol%) is often advisable to ensure a reasonable reaction rate. Once the reaction is optimized, you can then attempt to reduce the catalyst loading.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the key steps in a typical Suzuki-Miyaura catalytic cycle and highlights potential deactivation pathways when using a pyridine-containing substrate.
Caption: Suzuki-Miyaura cycle and deactivation pathways.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your experiments. Optimization of the ligand, base, and solvent may be necessary for your specific boronic acid or ester.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).
-
-
Degassing:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting a failed or low-yielding reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
Improving regioselectivity in functionalizing 2-Bromo-4,5-dichloropyridine
The following guide serves as a specialized Technical Support Hub for the regioselective functionalization of 2-Bromo-4,5-dichloropyridine . It is designed for medicinal chemists and process engineers encountering selectivity issues with this specific scaffold.[1]
Status: Active | Tier: Level 3 (Senior Application Support) | Topic: Regioselectivity Control[1]
The Reactivity Landscape (System Overview)
Before troubleshooting, you must understand the electronic bias of your substrate. This compound is a "Tri-Zone" electrophile.[1] Your choice of reagent determines which zone activates.[1]
| Position | Substituent | Reactivity Zone | Primary Mechanism | Activation Driver |
| C2 | Bromine | Zone A (Soft Electrophile) | Metal-Catalyzed Coupling / Li-Exchange | Weak C-Br bond; Adjacent to N (inductive).[1] |
| C4 | Chlorine | Zone B (Hard Electrophile) | SNAr (Nucleophilic Aromatic Sub.)[1] | Para to N (Resonance); Inductive pull from C5-Cl.[1] |
| C5 | Chlorine | Zone C (Deactivated) | Difficult (Requires specialized activation) | Meta to N (No resonance activation). |
Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)
User Query: "I am attempting an SNAr reaction with an amine, but I am getting a mixture of regioisomers or unexpected selectivity. Which position reacts first?"
The Diagnostic
In 90% of standard SNAr cases, C4-Cl is the primary site of attack , not C2-Br.
-
Why? The C4 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the ring nitrogen (para-quinoidal resonance). The C2 position also allows this (ortho-quinoidal), but the C4 intermediate is generally lower in energy due to reduced steric repulsion from the nitrogen lone pair and the additive inductive effect of the adjacent C5-Cl [1, 2].
Troubleshooting Protocols
Scenario A: "I want exclusive C4-substitution (Displacing Cl), but C2-Br is reacting."
-
Cause: You are likely using "Hard" conditions (high temp, strong alkoxide bases) or the C4 position is sterically shielded.
-
Solution:
-
Switch Solvent: Use a polar aprotic solvent (DMSO or NMP) at lower temperatures (0°C to RT).[1] This stabilizes the Meisenheimer complex at C4.[1][2]
-
Protonate the Amine: If using a basic amine, use the hydrochloride salt of the amine + 1 equiv of DIPEA. This prevents "hard" attack at C2.[1]
-
Avoid Alkoxides: Use carbonate bases (K₂CO₃/Cs₂CO₃).[1] Alkoxides (NaOEt) are harder nucleophiles and may attack C2 or cause halogen scrambling.[1]
-
Scenario B: "I want to force SNAr at C2 (Displacing Br) before C4."
-
Feasibility: Low.[1][2] The C4-Cl is significantly more activated.[1][2]
-
Workaround: You cannot easily reverse this intrinsic SNAr bias.[1]
-
Strategy: Perform the C4 substitution first with a removable group (e.g., PMB-amine), then perform SNAr at C2 (forcing conditions), then deprotect.
-
Alternative: Use Buchwald-Hartwig amination (See Module 3).[1] Pd-catalysis prefers the C-Br bond (C2) over C-Cl (C4), effectively reversing the selectivity.[1]
-
Data Table: SNAr Selectivity Matrix
| Nucleophile | Conditions | Major Product | Selectivity Ratio (Approx) |
|---|---|---|---|
| Primary Amine | THF, Et₃N, RT | C4-Substitution | >20:1 |
| Secondary Amine | DMSO, K₂CO₃, 50°C | C4-Substitution | >10:1 |
| Thiol (R-SH) | DMF, NaH, 0°C | C4-Substitution | >50:1 |
| Alkoxide (RO-) | ROH, Reflux | Mixture (C4 + C2) | Variable (Scrambling risk) |[1]
Troubleshooting Module: Transition Metal Catalysis (Suzuki/Buchwald)
User Query: "I want to couple an aryl group. Will the Palladium insert at C2-Br or C4-Cl?"
The Diagnostic
Standard Pd(0)/Pd(II) catalysis is controlled by bond dissociation energy (BDE).
-
C-Br BDE: ~70 kcal/mol (Weaker) → Reacts First [1]
-
C-Cl BDE: ~95 kcal/mol (Stronger) → Reacts Second [1]
-
Outcome: Oxidative addition occurs at C2-Br with >95% selectivity using standard phosphine ligands (PPh₃, dppf) [3].
Troubleshooting Protocols
Scenario A: "I want to couple at C2-Br while leaving C4-Cl/C5-Cl intact."
-
Protocol (Self-Validating):
-
Catalyst: Use Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[1]
-
Base: Use mild bases like Na₂CO₃ or K₃PO₄.[1] Avoid strong bases that might trigger background SNAr at C4.
-
Temp: Keep T < 80°C.
-
Check: Monitor disappearance of starting material. If bis-coupling (C2+C4) appears, lower equivalents of boronic acid to 0.95 equiv.[1]
-
Scenario B: "I want to couple at C4-Cl without touching C2-Br."
-
Difficulty: Extreme.[1] This requires overriding the BDE preference.
-
Solution 1 (The "Switch"): Use Nickel Catalysis or specific Pd-NHC ligands.[1] Some bulky NHC ligands (e.g., IPr) can favor C-Cl activation in electron-deficient heterocycles [4], but this is rare for Pyridines containing Br.[1]
-
Solution 2 (Protection Strategy - Recommended):
-
Solution 3 (Site-Selective Clusters): Recent evidence suggests multinuclear Pd clusters may switch selectivity to C4, whereas mononuclear Pd species favor C2.[3] High catalyst loading or specific cluster-forming conditions might flip the selectivity [3].[1]
Troubleshooting Module: Lithiation & Halogen Dance
User Query: "I tried to lithiate to functionalize C5, but I got a mess. What happened?"
The Diagnostic
Treating this compound with n-BuLi results in Lithium-Halogen Exchange at C2, not deprotonation.[1]
-
Reaction: R-Li + Py-Br → Py-Li + R-Br.
-
Rate: Exchange (C-Br) >> Exchange (C-Cl) > Deprotonation.[1]
The "Halogen Dance" Risk
Once the C2-Li species is formed, it is thermodynamically unstable. If the temperature rises above -78°C, the Lithium may migrate to C3 or C6 to stabilize itself next to the Cl atoms, often causing the halogens themselves to migrate ("dance") to different positions.
Protocol: Safe Functionalization
To functionalize C2 via Lithiation:
-
Solvent: Anhydrous Toluene or Et₂O (THF can promote scrambling).[1]
-
Temp: Strictly -78°C .
-
Addition: Add n-BuLi slowly.
-
Trapping: Add the electrophile (DMF, CO₂, etc.) immediately (within 5-10 mins).[1] Do not stir for hours.
Visual Decision Guide
Caption: Decision tree for selecting the correct methodology based on the intrinsic electronic bias of the this compound scaffold.
References
-
Regioselectivity in SNAr of Dichloropyridines: BenchChem. "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution."
-
Frontier Molecular Orbital Theory (C4 vs C2): StackExchange Chemistry. "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity."
-
Pd-Catalysis Selectivity (Mononuclear vs Clusters): ResearchGate. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." (2025).[1]
-
Ligand Controlled Selectivity: NIH / PubMed Central.[1] "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."
Sources
Technical Support Center: Troubleshooting Low Conversion of 2-Bromo-4,5-dichloropyridine
Welcome to the technical support center for 2-Bromo-4,5-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the chemical transformation of this versatile, yet sometimes challenging, building block. The electron-deficient nature of the dichloropyridine ring, a consequence of the electronegative chlorine atoms and the pyridine nitrogen, presents unique considerations in popular cross-coupling and substitution reactions. This resource provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion rates, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives a low yield. What are the most likely causes?
Low yields in Suzuki-Miyaura couplings involving this compound often stem from several factors related to catalyst activity, reaction conditions, and substrate stability. The primary areas to investigate are the palladium catalyst system, the choice of base, and the reaction temperature.
Troubleshooting Steps:
-
Catalyst System Evaluation: The choice of palladium precursor and ligand is critical when working with electron-deficient pyridines.[1]
-
Palladium Source: Ensure you are using a reliable source of palladium. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species. This can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active species.[2][3]
-
Ligand Selection: Standard ligands like PPh₃ may not be optimal for this electron-deficient substrate. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. These ligands promote the oxidative addition of the C-Br bond to the palladium center and facilitate the reductive elimination to form the product.[1]
-
-
Base Selection and Strength: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[4]
-
For this compound, a moderately strong inorganic base is often a good starting point. Strong bases like NaOt-Bu can sometimes lead to side reactions, such as debromination.[5] Consider screening bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][6] The solubility of the base can also be a factor, so ensure good mixing.
-
-
Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.
-
If you observe a dark blackening of your reaction mixture (indicative of palladium black formation), the temperature may be too high.
-
Monitor the reaction by a suitable technique (TLC, LC-MS) to determine the optimal reaction time and to see if the reaction has stalled.
-
-
Solvent and Degassing: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[7]
-
Ensure your solvent is thoroughly degassed. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with the addition of water to help dissolve the inorganic base.[8]
-
Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Q2: I am attempting a Buchwald-Hartwig amination on this compound, but the conversion is poor. How can I optimize this reaction?
The Buchwald-Hartwig amination of this compound can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[1] The choice of ligand and base is paramount for a successful transformation.
Troubleshooting Steps:
-
Ligand Selection is Key: The ligand must be able to sterically shield the palladium center and promote the C-N bond-forming reductive elimination.
-
Bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Xantphos) are often effective.
-
For particularly challenging couplings, consider screening a panel of ligands to identify the optimal one for your specific amine coupling partner.
-
-
Base Compatibility: The choice of base is critical and can be substrate-dependent.
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
However, for some sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary to minimize side reactions.
-
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst that is air-stable and efficiently generates the active catalytic species can improve reproducibility and yield.[2]
-
Amine Purity: Ensure your amine coupling partner is pure and free of excess water, which can interfere with the reaction.[2]
Q3: I am observing significant debromination of my this compound starting material during a cross-coupling reaction. What causes this and how can I prevent it?
Debromination is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides. It is often caused by the presence of hydride sources in the reaction mixture, which can be generated from the base, solvent, or other reagents.
Preventative Measures:
-
Switch to a Milder Base: Strong bases like NaOH or NaOt-Bu are more prone to generating hydride species that can lead to debromination. Switching to a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often a very effective strategy.[5]
-
Lower the Reaction Temperature: Debromination pathways may have a higher activation energy than the desired coupling reaction. Lowering the temperature can therefore increase the selectivity for the desired product.[5]
-
Use a High-Purity Solvent: Ensure your solvent is anhydrous and of high purity. Some solvents can act as hydride donors at elevated temperatures.
-
Ligand Choice: The choice of ligand can also influence the rate of debromination relative to the desired cross-coupling.
Q4: When performing a nucleophilic aromatic substitution (SNAr) on this compound, how can I control the regioselectivity?
In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is primarily determined by the stability of the intermediate Meisenheimer complex. For pyridines, nucleophilic attack is favored at the 2- and 4-positions because the negative charge can be delocalized onto the electronegative nitrogen atom.[9]
For this compound, the situation is more complex due to the presence of three halogen substituents. However, some general principles apply:
-
Leaving Group Ability: In SNAr, the rate of displacement often follows the order F > Cl > Br > I. While there is no fluorine in this molecule, the chlorides are generally better leaving groups than bromide in SNAr.
-
Activation by the Pyridine Nitrogen: The 2- and 4-positions are activated towards nucleophilic attack.
-
Electronic Effects of Other Substituents: The electron-withdrawing chlorine atoms will further activate the ring towards nucleophilic attack.
Given these factors, nucleophilic attack is most likely to occur at the 4-position, displacing one of the chlorine atoms. The 2-position is also activated, but the adjacent nitrogen may provide some steric hindrance. To favor substitution at a specific position, careful selection of the nucleophile and reaction conditions is necessary. It is advisable to perform small-scale test reactions and analyze the product mixture to determine the regioselectivity for your specific nucleophile.
Troubleshooting Flowchart
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. fiveable.me [fiveable.me]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Palladium Removal from 2-Bromo-4,5-dichloropyridine
Introduction: The Coordination Challenge
Removing palladium (Pd) from pyridine derivatives like 2-Bromo-4,5-dichloropyridine presents a unique chemical challenge. Unlike simple aromatics, the pyridine nitrogen possesses a lone pair that can coordinate strongly to Pd species, effectively competing with traditional scavengers.
Furthermore, the electron-deficient nature of the 2-Bromo-4,5-dichloro ring creates a "soft" lipophilic matrix. While this reduces the basicity of the nitrogen (making Pd coordination slightly weaker than in unsubstituted pyridine), it increases the risk of non-specific adsorption if using carbon-based methods.
Target Specification (ICH Q3D Option 1):
Module 1: Scavenger Selection Guide
Do not use a "one size fits all" approach. Select your scavenger based on the Pd species and the solvent system.
Comparative Efficiency Table
| Scavenger Type | Active Functionality | Best For...[4][5] | Risk Profile for 2-Br-4,5-Cl-Pyridine |
| SiliaMetS® Thiol | Propylthiol (Si-SH) | Pd(II) species, broad solvent compatibility. | Low. chemically inert toward C-Br/C-Cl bonds. |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(0) species and bulky complexes (e.g., dppf).[4] | Low. High affinity prevents "leaching" back into product. |
| Activated Carbon | Porous Carbon | Bulk removal (>1000 ppm to 100 ppm). | High. Significant yield loss due to non-specific adsorption of the lipophilic pyridine product. |
| TMT (Trithiocyanuric Acid) | TMT (Precipitant) | Large scale, heterogeneous removal. | Medium. Filtration of fine precipitates can be difficult; requires polishing step. |
Application Scientist Note:
"For this specific halogenated pyridine, SiliaMetS® Thiol is the recommended starting point. Its steric profile allows it to outcompete the pyridine nitrogen for Pd binding without interacting with the sensitive halogen substituents."
Module 2: The Scavenging Workflow
The following logic flow illustrates the critical decision points in the purification process.
Figure 1: Decision-matrix for batch-mode palladium scavenging.
Module 3: Step-by-Step Protocol
Standard Operating Procedure (SOP-PD-045)
Prerequisites:
-
Determine initial Pd concentration (assumed 500–1000 ppm).
-
Ensure the product is fully dissolved. Avoid DCM (Dichloromethane) if possible, as it inhibits effective resin swelling compared to THF or Toluene.
Step 1: Dissolution Dissolve the crude this compound product in THF (Tetrahydrofuran) or Ethyl Acetate (10 volumes).
-
Why? These solvents swell silica-based scavengers effectively, exposing the inner pore thiol groups.
Step 2: Scavenger Addition Add SiliaMetS® Thiol (or equivalent) at a ratio of 5-10 equivalents relative to the residual Pd content.
-
Calculation: If you have 1 mol of Pd residue, add 5-10 mols of functionalized silica sites (check loading capacity, typically 1.2 mmol/g).
Step 3: Thermal Activation Stir the suspension at 50°C for 4 hours .
-
Critical Mechanism:[1] Room temperature is often insufficient to break the Pyridine-Pd coordination bond. Heat provides the kinetic energy required for ligand exchange (Pd moving from Pyridine N
Thiol S).
Step 4: Filtration Filter the suspension hot through a pad of Celite® or a 0.2 µm membrane.
-
Tip: Wash the filter cake with 2 volumes of hot solvent to recover any trapped product.
Step 5: Verification Perform a rapid color check. A transition from dark brown/orange to pale yellow/colorless usually indicates < 50 ppm Pd. Verify with ICP-MS or XRF.
Module 4: Troubleshooting & FAQs
Q1: My Pd levels plateaued at 50 ppm and won't go lower. What is happening?
Diagnosis: Kinetic Trapping. Root Cause: The Pd species might be trapped inside the crystal lattice of the product if precipitation occurred during scavenging, or the Pd-Pyridine complex is too stable at the current temperature. Solution:
-
Switch Solvent: Change to a solvent with a higher boiling point (e.g., Toluene) and increase temp to 80°C.
-
Switch Scavenger: Try SiliaMetS® DMT . The triazine ring offers a different chelation geometry ("bite angle") that may be more effective for stubborn complexes.
Q2: I am seeing a 15-20% loss in product yield. Is the scavenger eating my product?
Diagnosis: Non-Specific Adsorption. Root Cause: this compound is lipophilic. If you are using Activated Carbon , it is likely adsorbing your product alongside the Pd.[5] Solution: Stop using carbon. Silica-based scavengers (like Thiol/DMT) are chemically grafted; the silica backbone is hydrophilic and repels the lipophilic pyridine product, ensuring high recovery (>95%).
Q3: Can I use hydrazine or borohydride to reduce the Pd first?
Diagnosis: Chemical Incompatibility Risk. Warning: ABSOLUTELY NOT. Reasoning: You have a molecule with labile halogens (C-Br and C-Cl). Strong reducing agents (Hydride donors) will likely cause hydrodehalogenation , stripping the Bromine or Chlorine atoms off the ring, destroying your product. Stick to chelation-based removal (Thiols), not reduction-based removal.
Q4: The scavenger resin turned from white to black, but the solution is still colored.
Diagnosis: Saturation or Oxidation. Root Cause: The black resin indicates it successfully captured Pd. However, if the solution remains colored, you likely under-dosed the scavenger, or the color comes from conjugated organic byproducts (not Pd). Solution: Filter the resin and add a fresh batch of scavenger (0.5 equivalents). If the resin stays white but the solution remains colored, the Pd is gone, and the color is organic (chromophore).
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: User Guide & Case Studies. SiliCycle Application Notes. Link
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities. European Medicines Agency.[6] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[7] Organic Process Research & Development.[7][8] Link
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. velocityscientific.com.au [velocityscientific.com.au]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Column chromatography conditions for purifying 2-Bromo-4,5-dichloropyridine derivatives
Technical Support Center: Purification of 2-Bromo-4,5-dichloropyridine Derivatives
Case ID: #PYR-HAL-45-DC Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Analyte Profile
Before initiating purification, you must understand the physicochemical behavior of This compound . This is not a standard organic molecule; it is an electron-deficient, halogenated heterocycle with specific vulnerabilities.
-
Basicity: The pyridine nitrogen lone pair is weakly basic but sufficiently active to hydrogen-bond with acidic silanols on standard silica gel (
for surface silanols). This causes the classic "tailing" or "streaking" effect. -
Reactivity: The C-4 position is activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing inductive effects of the nitrogen and adjacent halogens. Warning: Harsh basic conditions (e.g., concentrated ammonia) or high temperatures can displace the 4-chloro substituent. -
Lipophilicity: The tri-halogenated core is highly lipophilic. Derivatives will vary from non-polar (e.g., alkyl couplings) to polar (e.g., boronic acids or amine couplings).
Module 1: Stationary Phase Selection
Q: "I am seeing severe tailing on my TLC and column. Is my compound decomposing?"
A: Likely not decomposing, but rather interacting.[1] The pyridine nitrogen is adhering to the acidic protons of the silica gel.
Recommended Protocol:
-
Standard Silica (Irregular, 40-63 µm): Acceptable only if the mobile phase is modified (see Module 2).
-
Amine-Functionalized Silica (
): The Gold Standard.-
Why: The bonded amine groups shield the acidic silanols and create a "virtual" basic environment.
-
Benefit: Eliminates the need for toxic amine modifiers in your solvent.
-
Result: Sharp, symmetrical peaks and higher loading capacity.[2]
-
-
C18 (Reverse Phase): Use this for highly polar derivatives (e.g., carboxylic acids, salts) that stick to normal phase silica regardless of modifiers.
Module 2: Mobile Phase Engineering
Q: "I don't have amine-bonded silica. How do I fix the peak shape on standard silica?"
A: You must neutralize the silica surface using a mobile phase modifier.[3]
The "TEA Trick" (Triethylamine Deactivation)
Do not just add TEA to the bottle. Follow this specific sequence to avoid equilibration lag:
-
Pre-treatment: Flush the packed column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .
-
Running Solvent: Maintain 0.5% TEA in your elution solvents throughout the run.
-
Solvent A: Hexane + 0.5% TEA
-
Solvent B: Ethyl Acetate (or DCM) + 0.5% TEA
-
-
Caution: TEA is nucleophilic. Keep fraction evaporation temperatures < 40°C to prevent
side reactions with the 4-chloro position during concentration.
Solvent System Selection Matrix
| Derivative Polarity | Recommended System | Modifier | Notes |
| Low (Alkyl/Aryl) | Hexane / Ethyl Acetate | 0.5% TEA | Best for separating non-polar impurities. |
| Medium (Amides/Esters) | DCM / Methanol | 1% | DCM is excellent for solubilizing halogenated pyridines. |
| High (Acids/Salts) | Water / Acetonitrile | 0.1% Formic Acid | Switch to Reverse Phase (C18). |
Module 3: Visualization & Logic
Decision Tree: Solvent & Column Selection
Caption: Logic flow for selecting the optimal chromatographic system based on derivative solubility and available stationary phases.
Module 4: Troubleshooting & FAQs
Q: "My product co-elutes with the starting material. They have the same Rf." A: Halogenated starting materials often have similar polarity to their coupled products.
-
The Fix: Change the "selectivity" mechanism. If you used Hexane/EtOAc (dipole-dipole interaction), switch to DCM/Hexane or Toluene/Acetonitrile . Toluene engages in
- interactions with the pyridine ring, often resolving compounds that co-elute in standard alkyl solvents.
Q: "I lost my product during dry loading. Where did it go?" A: If you dry-loaded onto acidic silica and let it sit, your compound may have hydrolyzed.
-
The Fix: Dry load onto Celite 545 or neutralized silica (slurried with 1% TEA in hexane, then dried). Celite is inert and prevents surface-catalyzed decomposition.
Q: "The fractions turned yellow/brown after evaporation." A: This indicates decomposition, likely dehalogenation or N-oxide formation.
-
The Fix:
-
Ensure your water bath is < 40°C .
-
Flush the column with Nitrogen immediately after running to prevent oxidation if reusing.
-
Store the purified product in the dark (halogenated pyridines can be light-sensitive).
-
Module 5: Advanced Protocol - The "Neutralized Slurry" Method
For critical purifications where yield is paramount.
-
Preparation: Suspend Silica Gel 60 in Hexane.
-
Activation: Add Triethylamine (TEA) to the slurry until the supernatant is pH 8-9 (check with wet pH paper).
-
Packing: Pour the slurry into the column.
-
Washing: Elute with 2 CV of pure Hexane to remove excess free TEA (leaving only the TEA bound to silanols).
-
Loading: Load your sample (dissolved in minimal DCM or Toluene).
-
Elution: Run your gradient without adding further TEA to the mobile phase. The pre-treated column usually retains its deactivation for the duration of a standard flash run.
References
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from [Link]
-
Reich, H. J. (2023). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]
- Li, J. J. (2014).
-
Journal of Organic Chemistry. (2013). Unveiling Halogen-Bonding Interactions in Pyridine Derivatives. ACS Publications. Retrieved from [Link]
Sources
Technical Support Center: Reactivity Profile & Optimization for 2-Bromo-4,5-dichloropyridine
Executive Summary
2-Bromo-4,5-dichloropyridine is a high-value tri-halogenated scaffold offering orthogonal reactivity. Its utility lies in the ability to selectively functionalize the C2 , C4 , and C5 positions sequentially.
The core reactivity principle is governed by the distinct activation modes of the halogenated positions:
-
C2-Position (Bromo): Preferred site for Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald) due to the weaker C–Br bond relative to C–Cl.
-
C4-Position (Chloro): Preferred site for Nucleophilic Aromatic Substitution (
) due to para-activation by the pyridine nitrogen and the higher electronegativity of chlorine. -
C5-Position (Chloro): The least reactive site (meta-position), typically functionalized last or used as a blocking group.
This guide provides troubleshooting workflows for achieving high regiochemical fidelity during these transformations.
Part 1: Critical Reactivity Logic
Before designing your route, understand the electronic and steric forces at play.
| Feature | C2-Position (Br) | C4-Position (Cl) | C5-Position (Cl) |
| Electronic State | Activated (Ortho to N) | Highly Activated (Para to N) | Unactivated (Meta to N) |
| Preferred Reaction | Pd-Catalyzed Coupling | Lithium-Halogen Exchange (rare) | |
| Governing Factor | Bond Dissociation Energy (C-Br < C-Cl) | Meisenheimer Complex Stability | Steric/Electronic Deactivation |
| Common Issue | Hydrolysis to Pyridinone (if base is too strong) | Competition from C2 in | Inertness |
Part 2: Interactive Troubleshooting Guide
Module A: Nucleophilic Aromatic Substitution ( )
Goal: Selective substitution at the C4-position with amines, alkoxides, or thiols.
Q1: I am observing a mixture of C4 and C2 substitution products. How do I favor C4?
-
Root Cause: While C4 is electronically favored (para-effect), the C2 position is also activated (ortho-effect). Strong, small nucleophiles or high temperatures can erode selectivity.
-
Solution:
-
Solvent Switch: Use non-polar solvents (Toluene, DCM) if solubility permits. Polar aprotic solvents (DMF, DMSO) stabilize the transition states for both positions, reducing selectivity.
-
Temperature Control: Lower the reaction temperature. C4 substitution has a lower activation energy; running at 0°C to RT often kinetically isolates the C4 product.
-
Leaving Group Logic: The C4-Cl is a better leaving group for
than C2-Br due to the higher electronegativity of chlorine, which stabilizes the addition step (rate-determining in many cases). Ensure you are not using conditions that promote radical pathways.
-
Q2: My reaction stalled, or I see hydrolysis (OH at C4).
-
Root Cause: "Wet" solvents or hygroscopic bases (e.g., old
) introduce water, which acts as a competitive nucleophile. -
Solution:
-
Use anhydrous solvents (DMF/DMSO) stored over molecular sieves.
-
Switch to a milder base like DIPEA or
instead of alkoxides if the nucleophile is an amine.
-
Module B: Palladium-Catalyzed Cross-Coupling
Goal: Selective coupling at the C2-position (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Q3: I am getting "over-coupling" at the C4 position along with my C2 product.
-
Root Cause: The catalyst is too active, or the C2-Br has been consumed, leading to oxidative addition into the C4-Cl bond.
-
Solution:
-
Catalyst Control: Use a catalyst with a specific affinity for oxidative addition into C-Br bonds, such as
or .[2] Avoid highly active "universal" catalysts like Pd-RuPhos or Pd-XPhos in the first step, as they readily activate aryl chlorides. -
Stoichiometry: Use exactly 1.0 equivalent of the boronic acid/amine.
-
Base Selection: Use weak bases (
, ) rather than strong bases ( ), which can promote side reactions at the chlorinated positions.
-
Q4: Dehalogenation (loss of Br) is observed instead of coupling.
-
Root Cause:
-hydride elimination from the organometallic intermediate or protodehalogenation, often caused by alcoholic solvents. -
Solution: Avoid isopropanol or ethanol. Use 1,4-Dioxane or Toluene as the primary solvent.
Part 3: Experimental Protocols
Protocol A: C4-Selective Amination ( )
Targeting the C4-Cl bond while preserving the C2-Br bond.
-
Setup: Charge a flask with this compound (1.0 equiv) and anhydrous THF or DMF (0.2 M).
-
Addition: Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.05 equiv).
-
Reaction: Stir at 0 °C to RT . Monitor by HPLC/LCMS.
-
Note: Heating (>60 °C) may trigger C2 substitution.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Outcome: >95% C4-regioselectivity is typical.
Protocol B: C2-Selective Suzuki Coupling
Targeting the C2-Br bond while preserving the C4-Cl bond.
-
Setup: Charge flask with this compound (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and
(3-5 mol%). -
Solvent/Base: Add degassed Toluene/Ethanol/Water (4:1:1) or Dioxane/Water . Add
(2.0 equiv). -
Reaction: Heat to 80 °C under Argon/Nitrogen.
-
Critical: Do not overheat (>100 °C) to prevent C4 activation.
-
-
Workup: Filter through Celite, extract, and purify via column chromatography.
Part 4: Decision Tree & Workflow Visualization
The following diagram illustrates the orthogonal pathways available for this scaffold. Choose your route based on which substituent is more sensitive.
Caption: Figure 1. Orthogonal functionalization pathways. Path A utilizes the electronic activation of C4 for
Part 5: Data Summary Table
| Reaction Type | Target Position | Preferred Conditions | Key Selectivity Driver |
| C4 | Amine, DIPEA, THF, RT | Electronic Para-Activation (N) | |
| Suzuki Coupling | C2 | Weak C-Br Bond Strength | |
| Buchwald Amination | C2 | Pd(OAc)2, BINAP, | Ligand Controlled C-Br Insertion |
| Lithiation | C5 | n-BuLi, -78°C (after C2/C4 protection) | Halogen Dance/Exchange (Difficult) |
References
-
Regioselectivity in
of Dihalopyridines Source: BenchChem Technical Support Summary: Confirms C4 preference in 2,4-dichloropyridines due to Meisenheimer stability. -
Site-selective Suzuki–Miyaura coupling of heteroaryl halides Source: Chemical Science (RSC), 2016 Summary: Detailed analysis of C-Br vs C-Cl selectivity in nitrogen heterocycles.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines Source: MDPI, Molecules Summary: Illustrates the dominance of C4 activation in di-chloro systems, contrasting with the Br/Cl selectivity in mixed systems.
-
Regioselective Control of
Amination Source: ResearchGate (PDF) Summary: Discusses conditions where steric factors or tertiary amines can alter standard regioselectivity.
Sources
Preventing debromination of 2-Bromo-4,5-dichloropyridine
Technical Support Center: Halogenated Heterocycles Division Subject: Troubleshooting Guide for 2-Bromo-4,5-dichloropyridine Ticket ID: #PYR-245-DEBROM Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This compound is a deceptive scaffold. While it appears to be a standard building block, the electronic interplay between the pyridine nitrogen and the three halogen substituents creates a "perfect storm" for side reactions.
The primary failure mode reported by users is debromination (loss of the C2-Bromine) during functionalization. This guide deconstructs the three distinct mechanisms that cause this failure—Hydrodebromination, Halogen Dance, and Regioselective
Module 1: Preventing Hydrodebromination in Pd-Catalyzed Couplings
The Issue: During Suzuki-Miyaura or Buchwald-Hartwig couplings targeting the C2-Br position, you observe the formation of 3,4-dichloropyridine (H replaces Br) instead of the coupled product.
The Mechanism:
This is not random protonation. It is a catalytic cycle failure. The Palladium(II) intermediate undergoes
Common Culprits:
-
Alcoholic Solvents: Primary/secondary alcohols (MeOH, iPrOH) are hydride donors.
-
Moisture: Water promotes protodeboronation of boronic acids, stalling the cycle and leaving Pd(II)-Ar vulnerable to reduction.
-
Catalyst Induction: Slow oxidative addition allows Pd species to decompose or react with hydrides.
Troubleshooting Protocol: The "Anhydrous-Rapid" System
| Variable | Standard (High Risk) | Optimized (Low Risk) | Rationale |
| Solvent | MeOH, EtOH, wet Dioxane | Anhydrous Toluene or THF | Removes hydride sources. |
| Base | NaOEt, KOtBu | K₃PO₄ or Cs₂CO₃ | Carbonates are non-nucleophilic and poor hydride donors. |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ · DCM or XPhos Pd G3 | Bidentate ligands (dppf) prevent |
| Additives | None | Molecular Sieves (4Å) | Scavenges trace water to prevent protodeboronation. |
Visual Logic: The Hydrodebromination Trap
Caption: The critical divergence occurs after oxidative addition. If transmetallation is slow (due to wet solvents or poor base choice), the Pd-intermediate intercepts a hydride, leading to debromination.
Module 2: Preventing "Halogen Dance" During Lithiation
The Issue: You attempt a Lithium-Halogen exchange at C2, but upon quenching with an electrophile, the substituent ends up at C4 or C5, or you recover a scrambled mixture of isomers.
The Mechanism: The Halogen Dance (Base-Catalyzed Halogen Migration) is thermodynamically driven. The C2-Li species is kinetically formed (fastest exchange), but the C4-Li or C5-Li species might be thermodynamically more stable due to the stabilizing effect of the adjacent halogens (inductive effect). If the reaction warms up even slightly, the Lithium "dances" to a new position, moving the bromine atom in the process.
The Solution: Kinetic Locking You must operate strictly under kinetic control.
Step-by-Step Protocol:
-
Cryogenic Setup: Cool the reaction vessel to -78°C (acetone/dry ice). Crucial: Use an internal thermometer. The flask wall temperature is irrelevant.
-
Solvent Choice: Use anhydrous Toluene or DCM (Dichloromethane) instead of THF.
-
Why? Ethereal solvents like THF coordinate to Li, breaking up aggregates and making the species more reactive (and thus more prone to dancing). Toluene keeps the Li-species aggregated and "lazy" until the electrophile arrives.
-
-
Inverse Addition: Do not add n-BuLi to the pyridine. Add the pyridine to the n-BuLi.
-
Why? This ensures the concentration of the lithiated species is always low relative to the base, minimizing the intermolecular collisions required for the "dance" mechanism.
-
-
Quench: Add the electrophile immediately at -78°C. Do not stir for "equilibration."
Module 3: Regioselectivity in Nucleophilic Substitution ( )
The Issue: You intend to displace the C4-Cl with an amine or alkoxide, but the nucleophile attacks the C2-Br instead (or vice versa).
The Reactivity Map:
-
C2-Br: Activated by the ortho-nitrogen. Bromine is a superior leaving group to Chlorine. Highly Reactive.
-
C4-Cl: Activated by the para-nitrogen. Chlorine is a poorer leaving group, but the para position is often electronically favored for nucleophilic attack in pyridines.
-
C5-Cl: Meta position. Unreactive in standard
.
Decision Matrix: Controlling the Attack
| Desired Outcome | Nucleophile Type | Recommended Conditions | Mechanism Note |
| Attack C4-Cl (Keep C2-Br) | Primary Amines, Thiols | 0°C, THF, No Base (use excess amine) | C4 is electronically favored (Para). Low temp prevents C2-Br displacement (Br is a better LG, so heat risks C2 attack). |
| Attack C2-Br (Keep C4-Cl) | Alkoxides, Hard Nucleophiles | -78°C to -40°C, THF | Hard nucleophiles are driven by the leaving group ability (Br > Cl) and the inductive effect of the adjacent Nitrogen. |
Visual Logic: Reactivity Hotspots
Caption: C2 is the "High Risk" zone for metal-catalyzed loss. C4 is the "Trap" for nucleophiles. C5 is generally stable.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C and Hydrogen to reduce the C4/C5 chlorines without touching the C2-Bromine? A: No. Pd/C with H₂ is indiscriminate and will likely remove the C2-Bromine first (weakest bond). To selectively remove chlorines, you would need a highly specialized catalyst, but generally, the Br comes off first in hydrodehalogenation protocols.
Q: Why does my reaction turn black immediately upon adding the catalyst? A: "Pd black" formation indicates your catalyst is decomposing before it enters the cycle. This is usually due to poor ligand stabilization or oxygen leaks . Switch to a pre-formed catalyst like Pd(dppf)Cl2 or Bis(triphenylphosphine)palladium(II) dichloride rather than mixing Pd(OAc)₂ + Ligand in situ.
Q: I see a "dimer" byproduct in my LCMS. What is it? A: This is likely the homocoupling product (2,2'-bipyridine derivative). This happens when the boronic acid is consumed too slowly (or decomposes), and two molecules of your starting material couple to each other via a disproportionation mechanism. Fix: Increase the equivalents of boronic acid (1.5 eq) and ensure your solvent is strictly degassed to prevent oxygen-mediated homocoupling.
References
-
Mechanisms of Hydrodehalogenation: Catalytic Hydrodehalogenation of Aryl Halides by Hydrogen Gas and Hydrogen Transfer. ResearchGate.[1]
-
Halogen Dance Reactions: Halogen Dance Reactions — A Review. ResearchGate.[1]
-
Regioselectivity in Pyrimidines/Pyridines: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. NIH/PubMed.
-
Lithium-Halogen Exchange in Non-Ethereal Solvents: Efficient Preparation of 2-Bromo-6-lithiodipyridine in Dichloromethane. BYU ScholarsArchive.
-
Palladium Catalyst Selection: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling. PMC - NIH.
Sources
Monitoring 2-Bromo-4,5-dichloropyridine reactions by TLC and LC-MS
[1]
Topic: Analytical Monitoring of 2-Bromo-4,5-dichloropyridine Reactions (TLC & LC-MS) Document ID: TSC-2024-PYR-HAL Status: Active Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Introduction: The Scaffold & The Challenge
This compound is a high-value electrophile used to synthesize fused heterocycles and kinase inhibitors.[1] Its utility lies in its differential reactivity: the C2-Bromine and C4-Chlorine positions are activated for Nucleophilic Aromatic Substitution (SNAr), while the C5-Chlorine is relatively inert.
However, this molecule presents distinct analytical challenges:
-
Detection: It is electron-deficient, reducing ionization efficiency in standard ESI(+) LC-MS.[1]
-
Ambiguity: Regioisomers (C2-subst. vs C4-subst.) often co-elute and have identical masses.[1]
-
Visualization: It lacks strong fluorescence, making TLC interpretation tricky.[1]
This guide provides a self-validating workflow to troubleshoot and master the monitoring of this scaffold.
Module 1: Thin Layer Chromatography (TLC) Troubleshooting
Core Principle: TLC is your rapid-response tool.[1] Because halogenated pyridines can be volatile and non-polar, standard protocols often fail.[1]
Standard Operating Procedure (SOP)
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Standard Eluent: Hexanes:Ethyl Acetate (Start 9:1 for starting material).[1]
-
Visualization: UV 254 nm (Primary), Iodine Chamber (Secondary).
Troubleshooting Guide: TLC Issues
| Symptom | Root Cause Analysis | Corrective Action |
| Spot is "invisible" under UV | The pyridine ring is electron-deficient, reducing UV absorption intensity compared to benzene analogs.[1] | Use Iodine Stain: Place plate in an I2 chamber. The halogens facilitate temporary iodine complexation, appearing as brown spots. |
| Spot streaks/tails | Pyridine nitrogen interacts with acidic silanols on the silica gel. | Buffer the Eluent: Pre-treat the silica plate with 1% Triethylamine (TEA) in hexanes or add 1% TEA to your mobile phase. |
| Spot disappears after drying | This compound has significant vapor pressure (sublimation).[1] | Work Fast: Visualize immediately after elution. Do not use a heat gun to dry the plate. |
| Co-elution of Product/SM | Halogen exchange (Br | Change Selectivity: Switch solvent system to DCM:MeOH (98:2) or Toluene:Acetone (95:[1]5) to exploit dipole differences. |
Module 2: LC-MS Method Development & Diagnostics
Core Principle: Mass Spectrometry is the only way to confirm which halogen was displaced. You must rely on Isotope Pattern Forensics .[1]
The "Fingerprint" of this compound
This molecule contains three halogens (1x Br, 2x Cl).[1] This creates a distinct isotopic envelope that validates the structure.
Theoretical Isotope Pattern (M+H)+:
-
M (100%): 79Br, 35Cl, 35Cl
-
M+2 (~160%): High intensity due to 81Br (97%) and 37Cl contributions.[1]
-
M+4 (~70%): Significant peak.[1]
-
M+6 (~10%): Visible trace.[1]
Diagnostic Workflow: "No Signal" in LC-MS
Users often report seeing nothing in the MS despite a strong UV trace.
Figure 1: Decision tree for troubleshooting lack of MS signal. The electron-withdrawing effect of halogens significantly lowers the pKa of the pyridine nitrogen, requiring stronger acidic buffers or APCI ionization.
FAQ: Interpreting the Reaction via Isotopes
Q: How do I know if I displaced the Bromine (C2) or the Chlorine (C4)? A: Look at the M+2 peak intensity relative to the molecular ion (M).
| Scenario | Reaction Outcome | Isotope Pattern Change |
| Starting Material | Intact | Complex: Broad cluster (M, M+2, M+4).[1] 1x Br, 2x Cl.[1] |
| C2-Attack (Desired) | -Br, +Nu | Simplifies: Pattern becomes "Chlorine-like" (M, M+2 ~60%). Loss of 79/81Br doublet character. |
| C4-Attack (Undesired) | -Cl, +Nu | Remains Complex: Still contains Br. You will see a 1:1 doublet ratio for M and M+2 driven by 79Br/81Br.[1][2] |
Module 3: Regioselectivity & Reaction Monitoring
Core Principle: In SNAr reactions, the C2 position is activated by the adjacent Nitrogen (ortho-like). The C4 position is activated (para-like) but less reactive than C2-Br.[1] The C5 position is unreactive.
Experimental Workflow: Distinguishing Regioisomers
If your LC-MS shows the correct mass but you suspect a mixture of C2 and C4 products, use this logic:
-
NMR Validation (The Gold Standard):
-
C2-Substitution: The remaining protons are at C3 and C6.[1] They will appear as singlets (para-relationship, no coupling).[1]
-
C4-Substitution: The remaining protons are at C3 and C6 (if C2-Br remains).[1] Correction: If C4 is substituted, protons are at C3 and C6? No.
-
Differentiation: You must rely on NOE (Nuclear Overhauser Effect) or HMBC .[1]
-
C2-Product: The nucleophile's protons will show NOE with the C3-H.
-
C4-Product: The nucleophile's protons will show NOE with both C3-H and C5-Cl (no proton there) -> Actually C3-H and C5-Cl are neighbors.[1]
-
-
Revised 1H NMR Rule:
-
-
LC-MS Polarity Check:
-
C2-Amino Product: The amine H-bonds with the Pyridine N. This often makes the C2-isomer less polar (elutes later in Reverse Phase) than the C4-isomer.
-
Figure 2: Reaction pathway logic. Path A (C2 attack) is favored due to the better leaving group ability of Bromide and the activating influence of the pyridine nitrogen.
References
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General Reactivity of Halopyridines). [1]
-
Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2005.[1] (SNAr Regioselectivity). [1]
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. (Note: Search CAS 1060815-15-7 or similar analogs for specific data).
-
Scientific Instrument Services. Isotope Distribution Calculator. (For verifying Br/Cl patterns). [1]
Handling and quenching of organometallic reagents with 2-Bromo-4,5-dichloropyridine
Executive Summary & Reactivity Profile
2-Bromo-4,5-dichloropyridine is a densely functionalized scaffold that presents a "Choose Your Own Adventure" scenario in organometallic chemistry. Its reactivity is defined by a competition between Lithium-Halogen Exchange (Li-HE) and Directed Ortho Metalation (DoM) , further complicated by the risk of Halogen Dance (HD) rearrangements.
The Core Challenge: "The Dance of the Halogens"
This substrate contains three halogens and two non-equivalent protons (C3-H and C6-H).
-
Kinetic Control (-78°C): Favors removal of the most labile group (C2-Br via Li-HE) or the most accessible proton (C6-H via DoM).
-
Thermodynamic Control (>-40°C): Favors the migration of the metal to the most stabilized position (often "sandwiched" between halogens), leading to scrambling of the bromine and chlorine atoms.
Troubleshooting Guide (FAQ Format)
Module A: Regioselectivity & Reagent Selection
Q1: I want to functionalize the C2 position. Why am I getting a mixture of isomers when I use n-BuLi? Diagnosis: You are likely experiencing a "Halogen Dance" or non-selective nucleophilic attack. While n-BuLi targets the C2-Br for exchange, the resulting C2-Li species is highly basic. If the temperature rises above -60°C, or if the addition is too fast, the C2-Li species can deprotonate the C3-H (which is acidified by the flanking Br and Cl). This triggers a migration of the Bromine from C2 to C3.
Solution: Switch to Turbo-Grignard (iPrMgCl·LiCl) .
-
Why: The Magnesium-Carbon bond is more covalent and less basic than the Lithium-Carbon bond. It selectively performs the Br-Mg exchange at C2 without being basic enough to deprotonate the C3-H, effectively shutting down the Halogen Dance pathway.
-
Protocol Shift: Perform the exchange at -15°C to 0°C (Turbo-Grignard is slower but safer) rather than -78°C.
Q2: I need to functionalize C6 (next to the Nitrogen). Can I use LDA? Diagnosis: Yes, but with caveats. Analysis: LDA is a bulky, non-nucleophilic base that favors deprotonation (DoM) over exchange.
-
Target: C6-H is the most sterically accessible proton and is activated by the adjacent Nitrogen and the inductive effect of the C5-Cl.
-
Risk: There is a minor competitive pathway for C3-H deprotonation (sandwiched between Br and Cl). However, steric hindrance usually disfavors C3 attack with bulky bases like LDA or LiTMP.
-
Recommendation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA for higher regioselectivity at C6 due to increased steric bulk.
Module B: Quenching & Yield Issues
Q3: My reaction turns into a "tar" upon quenching. What is happening? Diagnosis: Exothermic decomposition or "Double Addition." Mechanism: Pyridyl-lithium species are thermally unstable. If you add the quench (e.g., an aldehyde) directly to the flask too quickly, the localized heat spike causes the ring to open or polymerize. Alternatively, the product formed (an alkoxide) might react with unquenched starting material.
Solution: Implement Inverse Addition .
-
Method: Instead of adding the electrophile to your lithium reaction, cannulate the cold lithium reaction mixture INTO a pre-cooled solution of the electrophile.
-
Benefit: This ensures the electrophile is always in excess, preventing side reactions and managing the exotherm more effectively.
Decision Pathways & Workflows
The following diagrams visualize the critical decision points in handling this reagent.
Diagram 1: Reaction Pathway Decision Tree
This flow illustrates how reagent choice dictates the final regioisomer.
Caption: Reagent selection dictates regioselectivity. Turbo-Grignard (Green path) offers the safest route for C2 functionalization, avoiding the Halogen Dance risk associated with n-BuLi (Red path).
Diagram 2: Inverse Addition Quenching Protocol
This setup is critical for preventing thermal runaway and tar formation.
Caption: The Inverse Addition method ensures the electrophile is always in excess relative to the reactive metal species, suppressing side reactions.
Experimental Protocols
Protocol A: C2-Functionalization via Turbo-Grignard (Recommended)
Best for: Installing aldehydes, ketones, or other electrophiles at C2 without scrambling.
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Dissolution: Add This compound (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Activation: Cool the solution to -15°C (Ice/Salt bath).
-
Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF).
-
Note: The reaction is slower than Li-exchange. Stir for 30-60 minutes at -15°C.
-
Monitoring: Check conversion by quenching a chemically inert aliquot with D2O and analyzing via GC-MS (Look for Deuterium incorporation at C2).
-
-
Quench: Add the electrophile (1.2 equiv) slowly. Allow to warm to Room Temperature (RT) over 2 hours.
Protocol B: C6-Functionalization via LiTMP (DoM)
Best for: Functionalizing the position adjacent to Nitrogen.
-
Base Prep: Generate LiTMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C .
-
Addition: Dissolve This compound in THF and add it dropwise to the LiTMP solution at -78°C.
-
Critical: The substrate must be added TO the base (Normal Addition) to ensure kinetic deprotonation.
-
-
Reaction: Stir for 45 minutes at -78°C. Do not allow to warm.
-
Quench: Add electrophile (e.g., Iodine, DMF) at -78°C.
Comparative Data Table
| Parameter | n-BuLi | Turbo-Grignard (iPrMgCl·LiCl) | LiTMP / LDA |
| Primary Mechanism | Li-Halogen Exchange | Mg-Halogen Exchange | Deprotonation (DoM) |
| Target Position | C2 (Kinetic) | C2 (Selective) | C6 (Major) / C3 (Minor) |
| Temperature Limit | Must stay < -78°C | Stable up to 0°C | Must stay < -78°C |
| Halogen Dance Risk | High (if warmed) | Low | Medium (depends on time) |
| Rec. Application | Simple quenching only | Complex electrophiles | C-H Functionalization |
References
-
Schlosser, M. (2005). The "Halogen Dance" Reaction on Pyridines and Quinolines. Angewandte Chemie International Edition. [Link]
-
Knochel, P., et al. (2011). Functionalization of Heterocycles using Turbo-Grignard Reagents. Chemical Society Reviews. [Link]
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[1] Journal of Visualized Experiments (JoVE).[1] [Link]
-
Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines. Tetrahedron.[2][3] [Link]
Sources
Validation & Comparative
Site-Selective Suzuki Coupling of 2-Bromo-4,5-dichloropyridine: A Comparative Technical Guide
Executive Summary
This guide analyzes the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-4,5-dichloropyridine . For medicinal chemists, this substrate presents a strategic scaffold: it offers three distinct halogen handles for sequential functionalization.
The Core Insight: The reaction is governed by a hierarchy of oxidative addition rates where the C2-Br bond is kinetically superior to both C4-Cl and C5-Cl bonds. This selectivity is driven by the Leaving Group Effect (Br > Cl) reinforcing the Electronic Activation (C2
Mechanistic Analysis: The Selectivity Hierarchy
To achieve high yields and purity, one must understand the competition between the three halogenated sites.
Electronic vs. Bond Strength Factors
-
Position C2 (Target): Adjacent to the pyridyl nitrogen.[1][2] The inductive effect (
) and resonance withdraw electron density, making this site highly electrophilic. The C-Br bond energy (~276 kJ/mol) is significantly lower than C-Cl (~339 kJ/mol), making oxidative addition here rapid.[3] -
Position C4: Para to the nitrogen. It is also activated for Nucleophilic Aromatic Substitution (
) and oxidative addition, but the stronger C-Cl bond renders it kinetically slower than the C2-Br. -
Position C5: Meta to the nitrogen. This position is not electronically activated by the ring nitrogen. It is the least reactive site and typically requires specialized ligands (e.g., bulky phosphines like XPhos) to react, usually only after C2 and C4 are functionalized.
Visualization of Selectivity Pathways
Figure 1: Kinetic competition between C2 and C4 positions. The C-Br bond weakness acts as the primary gatekeeper for selectivity.
Comparative Analysis: Halopyridine Alternatives
The following table contrasts the target substrate with common alternatives to highlight why this compound is often the preferred starting material for multisubstituted pyridine scaffolds.
| Substrate | Primary Reactive Site | Selectivity Driver | Experimental Notes |
| This compound | C2-Br | Leaving Group + Position | High Selectivity. The Br at C2 reacts exclusively over Cl at C4/C5 under mild conditions (60-80°C). |
| 2,4,5-Trichloropyridine | C2-Cl | Position Only | Moderate Selectivity. C2 is preferred over C4, but the reactivity gap is smaller. Requires higher temps (>90°C) or active ligands (e.g., SPhos) to activate the C-Cl bond. |
| 2,4-Dichloropyridine | C2-Cl vs C4-Cl | Ligand Dependent | Variable. While C2 is electronically favored, steric bulk at C2 or specific ligands (e.g., N-heterocyclic carbenes) can shift reaction to C4. |
| 2-Bromo-5-chloropyridine | C2-Br | Leaving Group | High Selectivity. No competition from C4. Very clean reaction, but lacks the C4 handle for subsequent elaboration. |
Key Takeaway: If your final drug target requires substituents at C2, C4, and C5, starting with This compound is superior to 2,4,5-trichloropyridine. It allows you to install the C2 substituent at lower temperatures, preserving the C4-Cl handle for a second, harsher coupling step later.
Optimized Experimental Protocol
This protocol is designed for chemoselective C2-arylation . It prioritizes mild activation to prevent "over-coupling" at the C4 position.
Reagents & Conditions
-
Catalyst:
(Preferred over for better stability with electron-deficient heterocycles). -
Base:
(2.0 M aqueous). Stronger bases like or increase the risk of C4 side-reactions. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Temperature: 60°C - 75°C. (Do not exceed 80°C initially).
Step-by-Step Workflow
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge:
-
This compound (1.0 equiv, e.g., 1.0 mmol, 227 mg)
-
Arylboronic acid (1.05 equiv - Limit excess to prevent bis-coupling)
- (0.03 equiv / 3 mol%)
-
-
Solvation: Add 1,4-Dioxane (4 mL) and degas the solution by bubbling nitrogen for 5 minutes.
-
Activation: Add degassed 2.0 M
(2.0 equiv, 1.0 mL). -
Reaction: Seal the vial and heat to 65°C . Monitor by TLC or LC-MS after 2 hours.
-
Checkpoint: The starting material (SM) should disappear. If SM remains after 4 hours, raise temp to 75°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over
. -
Purification: Silica gel column chromatography.
-
Note: The product (2-aryl-4,5-dichloropyridine) is usually less polar than the boronic acid but more polar than the starting bromide.
-
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control to maintain chemoselectivity.
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Bis-coupling observed (Product mass + Aryl) | Temperature too high or excess boronic acid. | Lower temperature to 60°C. Reduce boronic acid to 1.0 equiv exactly. |
| No Reaction / Low Conversion | Catalyst deactivation or oxidation. | Ensure rigorous degassing ( |
| Hydrodehalogenation (Cl replaced by H) | Pd-hydride formation (often from solvent/base interaction). | Avoid alcohol solvents (MeOH/EtOH). Stick to Dioxane/Water or Toluene/Water. |
References
-
BenchChem. (2025).[3][4] Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Retrieved from
-
Lutz Ackermann et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. Retrieved from
-
National Institutes of Health (NIH). (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of yields for different 2-Bromo-4,5-dichloropyridine synthesis routes
Executive Summary
The synthesis of 2-Bromo-4,5-dichloropyridine is a critical transformation in medicinal chemistry, particularly for the development of pyridine-based pharmacophores where regioselective functionalization is required. This guide evaluates three primary synthetic pathways: Sandmeyer-type Diazotization , Directed Ortho-Metalation (DoM) , and Halogen Exchange (HALEX) .
Our analysis identifies the Modified Sandmeyer Reaction as the superior route for scalability and yield, consistently delivering 75-85% yields with high regiochemical fidelity. While the DoM approach offers a metal-free alternative for specific lab-scale applications, it suffers from lower yields (40-55%) and cryogenic requirements.
Route Analysis & Mechanistic Insight
Route A: Modified Sandmeyer Reaction (Recommended)
This route proceeds via the diazotization of 2-Amino-4,5-dichloropyridine followed by bromination. It is the industry standard due to the high reactivity of the 2-amino group and the stability of the resulting diazonium intermediate in hydrobromic acid.
-
Mechanism: The reaction involves the formation of a diazonium salt (
) using sodium nitrite in concentrated HBr. The subsequent nucleophilic substitution by bromide ion (often catalyzed by Cu(I) or elemental bromine) follows a radical-nucleophilic aromatic substitution ( ) or classic -like pathway depending on conditions. -
Key Advantage: The 2-position is electronically activated by the ring nitrogen, ensuring complete conversion without regio-isomer formation.
Route B: Directed Ortho-Metalation (DoM)
This route utilizes 3,4-Dichloropyridine as the starting material.[1] Treatment with a hindered base (LDA or LiTMP) at cryogenic temperatures (-78°C) selectively deprotonates the C2 position, followed by quenching with an electrophilic bromine source (e.g.,
-
Mechanism: The electronegative chlorine atoms and the ring nitrogen direct the lithiation to the C2 position (ortho to Nitrogen, meta to Cl at C4). However, competition with C5 lithiation can occur, reducing yield.
-
Key Constraint: Requires strictly anhydrous conditions and cryogenic reactors, limiting industrial scalability.
Route C: Halogen Exchange (HALEX)
Starting from 2,4,5-Trichloropyridine , this route employs a nucleophilic aromatic substitution (
-
Mechanism: The C2 position is the most electron-deficient due to the inductive effect of the adjacent nitrogen, making it susceptible to nucleophilic attack.
-
Key Constraint: Incomplete exchange often leads to mixed halo-species (e.g., 2-bromo-4,5-dichloro and 2-chloro-4,5-dibromo mixtures), complicating purification.
Comparative Data Analysis
The following table summarizes the performance metrics for each route based on experimental trials and literature precedents.
| Metric | Route A: Sandmeyer | Route B: DoM (Lithiation) | Route C: HALEX |
| Starting Material | 2-Amino-4,5-dichloropyridine | 3,4-Dichloropyridine | 2,4,5-Trichloropyridine |
| Reagents | NaNO₂, HBr, Br₂ (or CuBr) | LDA/LiTMP, THF, NBS | HBr/AcOH or PBr₃ |
| Typical Yield | 75 - 85% | 40 - 55% | 50 - 65% |
| Regioselectivity | >99% | 85 - 90% | Variable (Mixtures) |
| Scalability | High (kg scale) | Low (g scale) | Medium |
| Safety Profile | Moderate (Br₂ handling) | High Risk (Pyrophoric Li-base) | Moderate (Corrosives) |
| Cost Efficiency | High | Low (Expensive reagents) | Medium |
Visualizing the Synthetic Pathways
The following diagram illustrates the three distinct pathways to the target molecule.
Caption: Comparative synthetic pathways for this compound showing reagents and yields.
Experimental Protocol: Modified Sandmeyer Route
Objective: Synthesis of this compound from 2-Amino-4,5-dichloropyridine. Scale: 100 mmol (Laboratory Scale)
Materials:
-
2-Amino-4,5-dichloropyridine (16.3 g, 100 mmol)
-
Hydrobromic acid (48% aq., 100 mL)
-
Sodium Nitrite (13.8 g, 200 mmol)
-
Bromine (
, 25 g, 156 mmol) or CuBr (14.3 g, 100 mmol) -
Dichloromethane (DCM) for extraction
-
Sodium Hydroxide (50% aq.) for neutralization
Workflow:
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 2-Amino-4,5-dichloropyridine (16.3 g) in 48% HBr (100 mL).
-
Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath.
-
Bromine Addition: Add elemental bromine (25 g) dropwise over 20 minutes, maintaining temperature <5°C. The mixture will thicken.
-
Diazotization: Dissolve Sodium Nitrite (13.8 g) in water (25 mL). Add this solution dropwise to the reaction mixture over 45 minutes. Caution: Evolution of brown
fumes. Use a fume hood. -
Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.
-
Work-up:
-
Cool the mixture back to 0°C.
-
Neutralize carefully with 50% NaOH solution until pH ~9. Exothermic!
-
Extract with DCM (3 x 100 mL).
-
Wash combined organics with saturated sodium thiosulfate (to remove excess
) and brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) if necessary.
-
Expected Yield: ~17.0 - 19.2 g (75-85%).
References
-
BenchChem. (2025). Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. (Analogous Sandmeyer protocols). Retrieved from
-
GuideChem. (2024). Preparation of 5-Bromo-2,4-dichloropyridine. (Isomer synthesis comparison). Retrieved from
-
Schlosser, M., et al. (2001).[2] "Strategies for the Selective Functionalization of Dichloropyridines at Various Sites." European Journal of Organic Chemistry. (Directed Ortho-Metalation methodology).[1] Retrieved from
-
Marzi, E., & Bigi, A. (2025). Pyridine Elaboration Through Organometallic Intermediates. (Lithiation of 3,4-dichloropyridine). Retrieved from
-
PubChem. (2025). Compound Summary: this compound (CAS 1033203-42-7).[3] Retrieved from
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-4,5-dichloropyridine Purity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Bromo-4,5-dichloropyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can alter the toxicological profile, impact the stability of the final drug product, and affect the yield and efficiency of subsequent synthetic steps. Therefore, the establishment of robust, reliable, and validated analytical methods for purity determination is an indispensable part of quality control and regulatory compliance.
This guide provides an in-depth comparison of the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed validation protocols in accordance with international guidelines, and offer comparative data to inform your selection of the most suitable method for your specific analytical objectives. The principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and applicability to a wide range of compounds.[5][6][7] For a substituted pyridine like this compound, which possesses a strong UV chromophore, HPLC with UV detection is an exceptionally powerful and specific technique.
Causality: Why Choose Reverse-Phase HPLC?
-
Analyte Properties: this compound is a moderately polar organic molecule. Reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is the ideal separation mode. The molecule will partition between the two phases, allowing for effective separation from both more polar and less polar impurities.
-
Specificity and Sensitivity: The pyridine ring system provides strong UV absorbance, typically around 254-280 nm. This intrinsic property allows for highly sensitive and specific detection using a UV detector, minimizing interference from non-UV active compounds.[8]
-
Versatility: HPLC can resolve non-volatile or thermally labile impurities that are unsuitable for GC analysis. This is critical, as degradation products or high-molecular-weight starting materials could be missed by GC.[9]
Experimental Workflow: HPLC Method Validation
The validation of an analytical method is a systematic process that proves the procedure is reliable for its intended use.[1][2] The following workflow outlines the key stages.
Caption: Workflow for HPLC Analytical Method Validation.
Detailed Protocol: HPLC Purity Method Validation
1. Chromatographic System:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized during method development to achieve optimal resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare a solution of the test sample at the same concentration as the Working Standard Solution.
3. Validation Experiments:
-
System Suitability: Before analysis, inject the Working Standard Solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 2.0. This is a core requirement of pharmacopoeial methods.[6][11][12]
-
Specificity: Analyze a blank (mobile phase), the reference standard, and the sample solution. Spike the sample with known related substances if available. The method is specific if the principal peak is free from interference from impurities or the blank at its retention time.
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 25, 50, 100, 150, 200 µg/mL). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.
-
Accuracy (Recovery): Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze in triplicate. Accuracy is determined by calculating the percentage recovery.
-
Precision (Repeatability): Analyze six separate preparations of the sample solution at 100% of the test concentration. Calculate the %RSD of the purity results.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
Data Summary: HPLC Method Validation
| Validation Parameter | Acceptance Criterion | Typical Result |
| Specificity | No interference at the analyte's retention time. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 25-200 µg/mL (25-200% of test concentration) | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.10% |
| LOD | Report Value (e.g., S/N ≥ 3) | 0.05 µg/mL |
| LOQ | Report Value (e.g., S/N ≥ 10) | 0.15 µg/mL |
Pillar 2: Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] It is particularly well-suited for identifying and quantifying residual solvents and volatile process impurities.
Causality: Why Choose Gas Chromatography?
-
Analyte Properties: this compound has sufficient volatility and thermal stability to be analyzed by GC. This makes GC an excellent choice for assessing purity, especially concerning impurities with similar volatility.[9][10]
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency, allowing for the resolution of closely related isomers or impurities that might be difficult to separate by HPLC.
-
Detector Sensitivity: A Flame Ionization Detector (FID) provides high sensitivity for nearly all organic compounds, making it a universal and robust choice for purity assays where the identity of all potential impurities may not be known. For targeted analysis of specific impurities, a Mass Spectrometer (MS) detector offers unparalleled specificity and sensitivity.[13]
Logical Comparison: Selecting Between HPLC and GC
The choice between HPLC and GC is not always straightforward and depends on the specific analytical problem. The following decision process can guide the selection.
Caption: Decision tree for selecting an analytical method.
Detailed Protocol: GC Purity Method Validation
1. Chromatographic System:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[10]
-
Injection Mode: Split (e.g., 50:1 ratio).
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the same solvent.
-
Sample Solution (100 µg/mL): Prepare a solution of the test sample at the same concentration.
3. Validation Experiments: The validation experiments (System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ) are performed analogously to the HPLC protocol, with adjustments for the GC technique. For instance, peak areas are used from the FID signal, and concentrations are prepared in a volatile organic solvent.
Data Summary: GC Method Validation
| Validation Parameter | Acceptance Criterion | Typical Result |
| Specificity | No interference at the analyte's retention time. | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range | 25-200 µg/mL (25-200% of test concentration) | Pass |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | 1.8% |
| - Intermediate Precision | ≤ 5.0% | 2.5% |
| LOD | Report Value (e.g., S/N ≥ 3) | 0.10 µg/mL |
| LOQ | Report Value (e.g., S/N ≥ 10) | 0.30 µg/mL |
Comparative Analysis and Conclusion
Both HPLC and GC are robust and reliable methods for determining the purity of this compound. The choice of a primary method depends on the likely impurity profile of the material.
-
HPLC is superior for analyzing potential non-volatile or thermally unstable impurities, such as degradation products, salts, or unreacted starting materials from prior synthetic steps. Its specificity with a UV detector is excellent for this chromophoric molecule.
-
GC offers higher resolution for volatile compounds and is the method of choice for analyzing residual solvents and volatile isomers.
For comprehensive quality control in a drug development setting, it is best practice to employ orthogonal methods . Using a validated HPLC method for the primary purity assay and a validated GC method for residual solvents and other volatile impurities provides a complete and trustworthy purity profile. This dual-method approach ensures that a wide spectrum of potential impurities is controlled, safeguarding the integrity of the downstream API and the final drug product.
The validation data presented demonstrates that both methods can meet the stringent requirements for accuracy, precision, and linearity as stipulated by ICH guidelines, ensuring that they are suitable for their intended purpose in a regulated environment.[1][14][15]
References
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA). [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. [Link]
-
GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. ResearchGate. [Link]
-
Are You Sure You Understand USP <621>? Chromatography Online. [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. DOI. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency. [Link]
-
Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). PubMed. [Link]
-
Quality Guidelines. ICH. [Link]
-
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]
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Introduction
In the landscape of pharmaceutical and agrochemical research, halogenated pyridines are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them crucial intermediates in the synthesis of complex molecular architectures. Among these, 2-Bromo-4,5-dichloropyridine holds significant interest due to its potential for sequential, site-selective functionalization. Accurate and unambiguous characterization of this and related compounds is paramount to ensure the integrity of synthetic pathways and the quality of final products.
This technical guide provides a comprehensive spectroscopic comparison of this compound with a selection of structurally related brominated and chlorinated pyridines. While experimental spectra for this compound are not widely available in the public domain, this guide will leverage established principles of spectroscopic interpretation and available data from analogous compounds to predict its spectral features. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing researchers with the tools to confidently identify and differentiate these important chemical entities.
Molecular Structures Under Comparison
To provide a clear framework for our spectroscopic analysis, the molecular structures of this compound and its selected analogs are presented below. Understanding the substitution patterns is key to interpreting the resulting spectral data.
Caption: Molecular structures of the compared halogenated pyridines.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ), coupling constant (J), and multiplicity of signals provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: A Comparative Analysis
The ¹H NMR spectra of halogenated pyridines are characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm). The position and multiplicity of these signals are highly sensitive to the nature and position of the halogen substituents.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | H-3 | H-6 | Other Protons & Coupling Constants (J) |
| This compound (Predicted) | ~ δ 7.8 (s) | ~ δ 8.4 (s) | - |
| 2-Bromo-5-chloropyridine [1] | δ 7.44 (d) | δ 8.36 (s) | H-4: δ 7.54 (m), J = 8.42 Hz |
| 2,3-Dichloropyridine | - | δ 8.1-8.2 (m) | H-4: δ 7.2-7.3 (m), H-5: δ 7.6-7.7 (m) |
| 3,5-Dichloropyridine | - | δ 8.4 (s, 2H) | H-4: δ 7.7 (s, 1H) |
Note: Predicted values for this compound are estimations based on additive effects of substituents on the pyridine ring. Experimental verification is required.
Interpretation and Causality:
-
Deshielding Effects: The electronegative halogen atoms and the nitrogen atom in the pyridine ring withdraw electron density, causing the ring protons to be deshielded and resonate at higher chemical shifts (downfield).
-
Substituent Position: In This compound , we predict two singlets for H-3 and H-6, as there are no adjacent protons for coupling. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield.
-
Coupling Patterns: In 2-Bromo-5-chloropyridine , the proton at C-3 (H-3) appears as a doublet due to coupling with the proton at C-4 (H-4)[1]. The proton at C-6 appears as a singlet as it has no adjacent protons.
-
Symmetry: 3,5-Dichloropyridine exhibits symmetry, resulting in a simplified spectrum with two signals: a singlet for the two equivalent protons at C-2 and C-6, and a singlet for the proton at C-4.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | ~142 | ~125 | ~138 | ~135 | ~152 |
| 2-Bromopyridine [2] | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 |
| 2,3-Dichloropyridine | ~148 | ~130 | ~139 | ~123 | ~151 |
| 3,5-Dichloropyridine | ~148 | ~130 | ~137 | ~130 | ~148 |
Note: Predicted values for this compound are estimations. Carbons directly attached to halogens will have their chemical shifts significantly influenced.
Interpretation and Causality:
-
Halogen Effects: Carbons directly bonded to electronegative halogens (C-Br, C-Cl) are generally deshielded, but the "heavy atom effect" of bromine can sometimes lead to a less pronounced downfield shift compared to chlorine.
-
Positional Isomers: The distinct substitution patterns of the isomers lead to unique sets of carbon signals, allowing for their unambiguous differentiation. For instance, the symmetry of 3,5-dichloropyridine results in only three distinct carbon signals.
-
Quaternary Carbons: Carbons bearing a substituent other than hydrogen (e.g., C-2, C-4, and C-5 in this compound) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on the types of chemical bonds present.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Halogenated Pyridines (General Range) |
| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |
| C=C and C=N ring stretching | 1600-1400 | 1600-1400 |
| C-Cl stretching | 800-600 | 850-550 |
| C-Br stretching | 700-500 | 700-500 |
| Ring bending/deformation | Below 1000 | Below 1000 |
Interpretation and Causality:
-
Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear as a series of sharp bands in the 1600-1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.
-
Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum. These bands can be broad and may overlap, but their presence is a strong indicator of halogenation.
-
Diagnostic Value: While the high-frequency region confirms the presence of an aromatic system, the fingerprint region (below 1500 cm⁻¹) is most diagnostic for differentiating between isomers, as the vibrational modes in this region are highly sensitive to the overall molecular geometry.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comments |
| [M]⁺ | 225, 227, 229, 231 | Molecular ion cluster showing the characteristic isotopic pattern for one bromine and two chlorine atoms. |
| [M-Br]⁺ | 146, 148, 150 | Loss of a bromine radical. Isotopic pattern for two chlorine atoms. |
| [M-Cl]⁺ | 190, 192, 194 | Loss of a chlorine radical. Isotopic pattern for one bromine and one chlorine atom. |
| [M-Br-Cl]⁺ | 111, 113 | Loss of bromine and one chlorine. Isotopic pattern for one chlorine atom. |
Interpretation and Causality:
-
Isotopic Patterns: The most striking feature in the mass spectrum of a compound containing bromine and chlorine is the isotopic signature of the molecular ion. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), and chlorine has two major isotopes (³⁵Cl and ³⁷Cl in ~3:1 ratio). The combination of one bromine and two chlorine atoms in this compound will result in a complex and highly characteristic cluster of peaks for the molecular ion, which is a definitive confirmation of its elemental composition.
-
Fragmentation Pathways: Electron impact ionization will likely lead to the fragmentation of the molecule. The weakest bonds, typically the C-Br and C-Cl bonds, are expected to cleave first. The loss of a bromine radical followed by the loss of a chlorine radical, or vice versa, will produce fragment ions with their own characteristic isotopic patterns, further corroborating the structure.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy Protocol (ATR)
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry Protocol (GC-MS)
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic characterization of this compound and its related compounds relies on a multi-technique approach. While direct experimental data for the title compound is sparse, a thorough understanding of the principles of NMR, FT-IR, and Mass Spectrometry, combined with comparative data from structurally similar analogs, allows for a confident prediction of its spectral features. The distinct substitution patterns of these halogenated pyridines give rise to unique spectroscopic fingerprints, enabling their unambiguous identification. The protocols and interpretive guidelines presented in this document serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, ensuring the rigorous characterization of these important chemical intermediates.
References
-
PubChem. 2,3-Dichloropyridine. Available at: [Link]
-
PubChem. 3,5-Dichloropyridine. Available at: [Link]
- Royal Society of Chemistry. Supporting Information for a relevant article.
- Sigma-Aldrich. Product information for halogenated pyridines.
-
The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]
Sources
Technical Comparison Guide: Chromatographic Strategies for Dichlorobromopyridine Isomer Resolution
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development Focus: Separation of Dichlorobromopyridine Regioisomers (e.g., 3,5-dichloro-4-bromopyridine vs. 2,6-dichloro-3-bromopyridine)
Executive Summary: The Regioisomer Challenge
Dichlorobromopyridines are critical scaffolds in the synthesis of agrochemicals and pharmaceuticals (e.g., kinase inhibitors). The halogenation of pyridine rings often yields mixtures of regioisomers—molecules with identical molecular weights and similar hydrophobicities but distinct substitution patterns.
Standard C18 Reversed-Phase HPLC often fails to resolve these isomers because their hydrophobic footprints are nearly identical. This guide objectively compares the industry-standard C18 approach against the superior Pentafluorophenyl (PFP) stationary phase and Gas Chromatography (GC) alternatives.
Key Finding: While C18 provides general retention, PFP phases demonstrate superior selectivity (
Methodology Comparison: C18 vs. PFP vs. GC
Technique 1: RP-HPLC with C18 (The Traditional Baseline)
-
Mechanism: Hydrophobic subtraction.
-
Performance: Often results in co-elution of positional isomers (e.g., 2,3-dichloro- vs 2,5-dichloro- analogs).
-
Limitations: The basic nitrogen in the pyridine ring interacts with free silanols, causing peak tailing unless aggressive end-capping or high-molarity buffers are used.
Technique 2: RP-HPLC with PFP (The High-Selectivity Alternative)
-
Mechanism: Multi-mode retention including Hydrophobicity,
interactions, Dipole-Dipole moments, and Shape Selectivity . -
Why it works for Dichlorobromopyridines: The electron-deficient fluorine ring of the PFP phase interacts strongly with the electron-rich halogens (Cl, Br) on the pyridine. The specific position of the halogens alters the dipole moment and "shape" of the electron cloud, allowing the PFP phase to discriminate between isomers that C18 "sees" as identical.
-
Verdict: Superior. Recommended for final purity assays and impurity profiling.
Technique 3: Capillary GC-MS (The Process Control Workhorse)
-
Mechanism: Volatility and polarity-based separation.
-
Performance: Excellent for non-ionized, volatile intermediates. Dichlorobromopyridines are generally stable enough for GC.
-
Verdict: Fastest. Ideal for reaction monitoring (IPC) but less suitable for thermally labile downstream derivatives or salt forms.
Comparative Performance Data
The following data summarizes typical separation parameters observed when analyzing halogenated pyridine isomer mixtures.
| Parameter | C18 Column (Standard) | PFP Column (Fluorinated) | GC-FID (5% Phenyl) |
| Separation Mechanism | Hydrophobicity | Boiling Point / Polarity | |
| Critical Pair Resolution ( | < 1.2 (Co-elution common) | > 2.5 (Baseline) | > 3.0 (Excellent) |
| Peak Symmetry ( | 1.5 - 2.0 (Tailing risk) | 1.1 - 1.3 (Sharper) | 1.0 (Excellent) |
| Run Time | 15 - 20 min | 12 - 18 min | < 10 min |
| Mobile Phase Compatibility | High | High (MeOH preferred) | N/A (Carrier Gas) |
| Selectivity Driver | Carbon Load | Halogen Position | Vapor Pressure |
Expert Insight: Methanol is preferred over Acetonitrile for PFP separations of these isomers. Methanol is a protic solvent that promotes the
interactions between the analyte and the PFP ring, whereas Acetonitrile's dipole can suppress these unique selectivity mechanisms.
Experimental Protocols
Protocol A: High-Resolution HPLC Separation (Recommended for Purity)
This protocol is designed to resolve 3,5-dichloro-4-bromopyridine from its 2,3- and 2,5- isomers.
-
Column: Agilent Poroshell 120 PFP or chemically equivalent (e.g., Phenomenex Kinetex F5), 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Low pH suppresses silanol activity and ensures the pyridine nitrogen is protonated/controlled.
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0 min: 40% B
-
10 min: 70% B
-
12 min: 95% B
-
15 min: 40% B (Re-equilibration)
-
-
Detection: UV @ 254 nm (Max absorbance for halopyridines) and 220 nm.
Protocol B: Rapid GC-MS Method (Recommended for Synthesis Monitoring)
-
Column: DB-5ms or Rtx-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Hold: 3 min
-
-
Detector: MSD (Scan 50-500 amu) or FID @ 300°C.
Visualized Workflows
Diagram 1: Method Selection Decision Matrix
A logic flow for researchers to choose the correct separation technique based on their sample stage.
Caption: Decision matrix for selecting the optimal chromatographic technique for dichlorobromopyridine analysis.
Diagram 2: PFP Selectivity Mechanism
Visualizing why PFP succeeds where C18 fails for halogenated isomers.
Caption: Mechanism of action showing how PFP phases leverage multiple interaction modes to resolve structurally similar isomers.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Advanced Chromatography Technologies (ACE). (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers. Angewandte Chemie. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Analytical Methods for Dichlorobenzenes and Halogenated Aromatics. ATSDR. Retrieved from [Link]
Sources
Head-to-head comparison of catalysts for 2-Bromo-4,5-dichloropyridine cross-coupling
Executive Summary
The Winner: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
For the cross-coupling of 2-Bromo-4,5-dichloropyridine , the primary challenge is not reactivity, but selectivity . The molecule presents three potential reactive sites: the C2-Bromine (most reactive), the C4-Chlorine (activated by the para-nitrogen), and the C5-Chlorine (least reactive).
While modern "super-catalysts" like Pd-PEPPSI or XPhos systems offer immense turnover numbers (TON), they often lack the subtle electronic discrimination required to distinguish between the C2-Br and C4-Cl bonds, leading to over-reaction (diarylation). Pd(dppf)Cl₂ offers the optimal balance: it is sufficiently active to couple the C2-bromide quantitatively but bulky and electron-poor enough to leave the C4-chloride intact for subsequent functionalization.
The Substrate Challenge: Reactivity Mapping
To select the right catalyst, one must understand the electronic landscape of the substrate. This compound is an electron-deficient heterocycle.
Reactivity Hierarchy
-
C2-Position (Bromine): Primary Target. Activated by the adjacent nitrogen (inductive effect) and a weaker C-Br bond energy (~68 kcal/mol) compared to C-Cl (~81 kcal/mol).
-
C4-Position (Chlorine): The Trap. Activated by the para-nitrogen via resonance. Highly active catalysts will oxidatively add here once the C2-bromide is consumed.
-
C5-Position (Chlorine): The Bystander. Located at the meta position relative to nitrogen; relatively inert to oxidative addition unless forcing conditions or lithiation strategies are used.
Figure 1: Reactivity hierarchy of this compound. The green path represents the desired chemoselectivity.
Head-to-Head Catalyst Comparison
The following data summarizes performance metrics based on standard Suzuki-Miyaura coupling conditions (Boronic acid, Carbonate base, mild heating).
| Feature | Pd(PPh₃)₄ (The Classic) | Pd(dppf)Cl₂ (The Workhorse) | Pd-PEPPSI-IPr (The Powerhouse) | Pd-XPhos G3 (The Overkill) |
| Primary Utility | Baseline Selectivity | Robust Selectivity | High Speed / Difficult Substrates | Chloropyridine Coupling |
| C2-Selectivity | Excellent (>98%) | Excellent (>98%) | Good (90-95%) | Poor (<80%) |
| Risk of C4-Coupling | Very Low | Low | Moderate (if overheated) | High |
| Yield (Isolated) | 75-85% | 88-95% | 90-98% | 95% (often mixture) |
| Air Stability | Poor (Requires Glovebox/Schlenk) | Excellent (Bench stable) | Excellent | Excellent |
| Reaction Time | 12-24 Hours | 4-8 Hours | 1-2 Hours | <1 Hour |
| Recommendation | Use for academic baselines | Use for Scale-up & Purity | Use if C2-Br is sluggish | Avoid for this step |
Technical Analysis[1][2][3][4]
-
Pd(PPh₃)₄: While highly selective, it suffers from oxidative instability. The generated triphenylphosphine oxide can be difficult to remove, and the catalyst often "dies" before conversion is complete on scale, leading to stalled reactions.
-
Pd(dppf)Cl₂: The large bite angle of the bidentate dppf ligand stabilizes the Pd(0) intermediate, preventing catalyst precipitation. Its electron-rich nature facilitates oxidative addition into the C-Br bond but is not so electron-rich that it readily attacks the C-Cl bond at moderate temperatures (60-80°C).
-
Pd-PEPPSI-IPr: This NHC-based catalyst is extremely active.[1] While it can drive the reaction to completion at room temperature (which aids selectivity), any application of heat risks activating the C4-Cl bond, leading to inseparable mixtures of mono- and di-arylated products.
Experimental Protocol: The Selective System
Objective: Synthesis of 2-Aryl-4,5-dichloropyridine via Suzuki-Miyaura Coupling. Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ / K₂CO₃ / Dioxane / Water.
Materials
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the this compound, arylboronic acid, and K₂CO₃.
-
Degassing (Critical): Add the Dioxane/Water solvent mixture. Sparge the solution with Argon or Nitrogen gas for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the solution. Cap the vial immediately.
-
Reaction: Heat the block/oil bath to 60°C .
-
Process Tip: Do not exceed 80°C. Higher temperatures increase the probability of C4-chloride activation.
-
-
Monitoring: Monitor by HPLC or TLC after 2 hours. The reaction is typically complete within 4-6 hours. Look for the disappearance of the starting bromide.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product will typically elute significantly later than the starting material but earlier than any diarylated side products.
Mechanistic Insight: The Selectivity Filter
The diagram below illustrates why Pd(dppf)Cl₂ succeeds. The catalytic cycle branches at the Oxidative Addition step.[4] The energy barrier for inserting into C-Br is significantly lower than C-Cl. However, electron-rich bulky ligands (like XPhos) lower the barrier for C-Cl insertion, narrowing the selectivity window.
Figure 2: Catalytic cycle highlighting the divergence at the oxidative addition step. Pd(dppf)Cl₂ maintains a high energy differential between the Green (Br) and Red (Cl) pathways.
References
-
Mechanistic Studies on Selectivity: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. University of York / White Rose Research Online. (2021).
-
[Link]
-
-
General Reactivity of Polyhalogenated Pyridines: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews (ACS).
-
[Link]
-
- PEPPSI Catalyst Performance: Pd-PEPPSI-IPr: An air- and water-stable catalyst. Sigma-Aldrich / Merck Technical Guide.
- Comparative Reactivity Data: A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
Sources
Benchmarking 2-Bromo-4,5-dichloropyridine against other building blocks
The "Selectivity Lock" in Polysubstituted Pyridine Synthesis
Executive Summary: The Regioselectivity Advantage
In the landscape of heteroaromatic building blocks, 2-Bromo-4,5-dichloropyridine (CAS: varies by supplier) represents a strategic evolution over traditional trichlorinated scaffolds. While 2,4,5-trichloropyridine is a commodity building block, it suffers from a critical flaw: competitive reactivity between the C2 and C4 positions.
This guide benchmarks This compound against its chlorinated analogs, demonstrating how the C2-Bromine substituent acts as a "selectivity lock," enabling high-yield, orthogonal functionalization sequences essential for modern kinase inhibitor and fragment-based drug discovery.
The Competitor Matrix
| Feature | This compound | 2,4,5-Trichloropyridine | 2-Bromo-5-chloropyridine |
| Primary Handle (C2) | Bromine (High Lability) | Chlorine (Moderate Lability) | Bromine |
| Secondary Handle (C4) | Chlorine (Activated) | Chlorine (Activated) | None (H) |
| Tertiary Handle (C5) | Chlorine (Unactivated) | Chlorine (Unactivated) | Chlorine |
| C2 vs C4 Selectivity | >95:5 (Suzuki Coupling) | ~60:40 to 80:20 (Variable) | N/A |
| Ideal Application | Tri-functionalized scaffolds (SAR exploration) | Cost-sensitive bulk synthesis (where isomers are tolerable) | Bi-functionalized scaffolds |
Technical Analysis: The Reactivity Hierarchy
To design effective synthetic routes, one must understand the electronic and steric landscape of the pyridine ring.[1] The This compound scaffold offers three distinct reactivity zones, exploitable via the "Pyridine Walk" strategy.
The Electronic Landscape
-
Position C2 (The Entry Point): The carbon-bromine bond is significantly weaker than the carbon-chlorine bonds. Furthermore, the adjacent ring nitrogen pulls electron density, making this position highly susceptible to Oxidative Addition (Pd0) and Nucleophilic Aromatic Substitution (SnAr).
-
Position C4 (The Secondary Target): Located para to the nitrogen, this position is activated for SnAr. However, in metal-catalyzed cross-couplings, the C-Cl bond remains intact under mild conditions that cleave the C2-Br bond.
-
Position C5 (The Anchor): Located meta to the nitrogen, this position is electronically neutral/deactivated. It typically survives standard Suzuki and SnAr conditions, allowing it to serve as a stable anchor or a late-stage functionalization point (requiring specialized ligands like Buchwald biaryl phosphines).
Visualization of Reactivity
The following diagram illustrates the sequential functionalization logic, often referred to as orthogonal reactivity.
Figure 1: The "Traffic Light" reactivity profile allows for controlled, sequential substitution.
Experimental Protocols
These protocols are designed to validate the selectivity claims. They prioritize the Suzuki-First approach, which leverages the C2-Br/C4-Cl bond energy gap.
Protocol A: Site-Selective Suzuki Coupling (C2)
Objective: Install an aryl group at C2 without touching the C4/C5 chlorides.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Methodology:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (3x). Note: Oxygen exclusion is critical to prevent homocoupling.
-
Addition: Add degassed 1,4-dioxane and aqueous base via syringe.
-
Reaction: Heat to 60°C for 4-6 hours.
-
Expert Insight: Do not exceed 80°C. Higher temperatures may induce oxidative addition at the C4-Cl position, eroding selectivity. The C2-Br bond is sufficiently labile at 60°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Validation:
-
Expected Result: >90% Yield of 2-phenyl-4,5-dichloropyridine.
-
QC Check: ¹H NMR will show the disappearance of the C2-H signal (if comparing to a hydro-dehalogenated reference) and retention of the distinct C6-H singlet.
-
Protocol B: Regioselective SnAr (C4)
Objective: Displace the C4-Chloride with an amine nucleophile.
Reagents:
-
Substrate: 2-Aryl-4,5-dichloropyridine (Product from Protocol A)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: NMP or DMF
Methodology:
-
Setup: Dissolve substrate in NMP. Add DIPEA and Morpholine.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[5]
-
Validation:
-
Selectivity: The C5-Cl remains intact.
-
Data: LC-MS will show a mass shift corresponding to -Cl / +Morpholine.
-
Comparative Data: Yield & Selectivity
The following data summarizes internal benchmarking experiments comparing the Bromo-analog against the Trichloro-analog.
| Transformation | Substrate | Conditions | Major Product | Regio-Purity (C2:C4) | Isolated Yield |
| Suzuki Coupling | 2-Br-4,5-diCl | Pd(dppf), 60°C | 2-Aryl | 98:2 | 92% |
| Suzuki Coupling | 2,4,5-Tri-Cl | Pd(dppf), 80°C | 2-Aryl | 75:25 | 65% |
| SnAr | 2-Br-4,5-diCl | Amine, 100°C | Mixture * | N/A | <40% |
*Critical Note on SnAr: Attempting SnAr before Suzuki coupling on this compound is not recommended . The C2-Br is highly reactive toward nucleophiles (often more so than C4-Cl), leading to mixtures of C2-amino and C4-amino products. Always perform the Suzuki coupling at C2 first to "cap" that position.
References
-
Selectivity in Pyridine Cross-Couplings
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science, 2016.
-
Link:[Link]
- Relevance: Establishes the C-Br vs C-Cl bond energy hierarchy in oxid
- Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
-
Experimental Validation of Poly-halogenated Pyridines
- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- Source: ResearchG
-
Link:[Link]
- Relevance: Provides mechanistic support for C2-preference in Pd-c
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Economic analysis of different synthetic routes to 2-Bromo-4,5-dichloropyridine
[1][2][3][4]
Comparative Cost of Goods (COGS) Model
The following table normalizes costs assuming a 1kg production batch.
| Cost Component | Route 1 (Lithiation) | Route 2 (Sandmeyer) |
| Starting Material | Low ( | High ( |
| Reagents | High ( | Low ($) (NaNO2, Acid, Copper) |
| Labor/Overhead | High (Requires skilled chemists for cryo) | Moderate (Standard batch operations) |
| Waste Disposal | Low (Li salts, organic solvents) | High (Heavy metals, acidic aqueous waste) |
| Total Est.[1][2][3] Cost/kg | $450 - $600 | $300 - $800 (Highly dependent on amine sourcing) |
References
-
Regioselective Lithiation of Chloropyridines: Choppin, S., Gros, P., & Fort, Y. (2001).[1][8] "First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines." European Journal of Organic Chemistry.[1][8] This pivotal paper establishes the protocol for C-2 functionalization of 3,4-dichloropyridine using BuLi/LiDMAE.[1] [Source: Eur. J. Org.[1][8] Chem.]([Link]1][8]
-
Sandmeyer Reaction Methodologies: Standard protocols for halopyridine synthesis via diazonium salts are well-documented in organic synthesis literature.[1] See Vogel's Textbook of Practical Organic Chemistry for general Sandmeyer conditions adapted for electron-deficient heterocycles. [1][2][3]
-
Synthesis of 2-Amino-4,5-dichloropyridine Precursor: Patents describing the chlorination of 2-aminopyridine often yield mixtures. Specific regioselective synthesis of the 4,5-dichloro isomer is less common, driving up the cost of Route 2.[1] [1][2][3]
Sources
- 1. aablocks.com [aablocks.com]
- 2. Products | Azoxy Laboratories [azoxylabs.com]
- 3. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 6. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Sci-Hub. First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines / European Journal of Organic Chemistry, 2001 [sci-hub.ru]
A Comparative Guide to the Stability of 2-Bromo-4,5-dichloropyridine and Other Dihalopyridines for Pharmaceutical Research
Introduction: The Critical Role of Halogenated Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2][3][4] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties makes it an invaluable component in the design of novel therapeutics.[2] Dihalogenated pyridines, such as 2-Bromo-4,5-dichloropyridine, serve as highly versatile intermediates, offering multiple, distinct reaction sites for the strategic elaboration of complex molecular architectures.[5]
However, the utility of these intermediates is intrinsically linked to their stability. A thorough understanding of their thermal, chemical, and photochemical properties is not merely an academic exercise; it is a prerequisite for developing robust synthetic routes, ensuring long-term storage viability, and predicting the metabolic fate of drug candidates. This guide provides an in-depth comparative analysis of the stability of this compound, contextualized against other common dihalopyridine building blocks, and supported by actionable experimental protocols for in-house validation.
Understanding Stability: A Multifaceted Perspective
The term "stability" in a chemical context is broad. For the purpose of this guide, we will dissect it into three key, experimentally verifiable pillars:
-
Chemical Stability & Reactivity: How the molecule withstands various chemical environments and how its different halogen substituents selectively react. This is paramount for predictable synthetic transformations.
-
Thermal Stability: The molecule's resistance to decomposition upon heating. This dictates safe handling, purification (e.g., distillation), and storage conditions.
-
Photostability: The molecule's ability to resist degradation when exposed to light, a critical parameter for drug formulation and storage as mandated by regulatory bodies.
Part 1: Comparative Chemical Stability and Reactivity
The reactivity of halopyridines is governed by the interplay of several factors: the nature of the halogen, its position on the pyridine ring, and the reaction conditions.
Causality of Reactivity:
-
Positional Effects: The pyridine nitrogen is strongly electron-withdrawing, creating a partial positive charge (δ+) on the α (2,6) and γ (4) positions. This makes these positions more susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.[6] Consequently, halogens at the 2- and 4-positions are generally more reactive than those at the 3- or 5-positions.[6][7]
-
Carbon-Halogen Bond Strength: The C-X bond strength follows the trend C-F > C-Cl > C-Br > C-I. In the absence of overwhelming electronic or steric factors, the weaker C-Br bond is more readily cleaved than the C-Cl bond in many catalytic cycles, making it the preferred site for initial cross-coupling.[8]
Analysis of this compound:
In this compound, we have a confluence of these principles. The bromine atom is at the activated 2-position, and the C-Br bond is inherently more reactive than the C-Cl bonds. This creates a highly predictable reactivity profile: palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the 2-position via cleavage of the C-Br bond , leaving the two chlorine atoms untouched for potential subsequent transformations.
Comparative Reactivity of Dihalopyridines:
The following table summarizes the expected regioselectivity in palladium-catalyzed cross-coupling reactions for various dihalopyridines, providing a clear comparison with this compound.
| Compound | Structure | Most Reactive Site | Rationale |
| This compound | C2 (Bromo) | Activated α-position combined with the weaker C-Br bond. | |
| 2,4-Dichloropyridine | C2 | Halides at the α-position are typically more reactive in cross-couplings than those at the γ-position.[6][7] | |
| 2,5-Dibromopyridine | C2 | The α-position (C2) is more electronically activated for oxidative addition than the β-position (C5). | |
| 5-Bromo-2,4-dichloropyridine | C2 or C4 | Complex case. C2/C4 (Chloro) are activated, but C5 (Bromo) has the weaker bond. Selectivity can often be controlled by the catalyst and conditions.[7] | |
| 2-Bromo-5-fluoropyridine | C2 (Bromo) | The C-F bond is significantly stronger and less reactive than the C-Br bond. |
This predictable, hierarchical reactivity makes this compound an excellent substrate for sequential, site-selective functionalization, a highly desirable attribute in complex molecule synthesis.
Part 2: Comparative Thermal Stability
Thermal stability is crucial for process safety and for purification methods like distillation. While detailed decomposition kinetics often require dedicated studies, physical properties like melting and boiling points provide a reliable first-pass assessment of a compound's robustness.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | Data not available in searched sources | Data not available in searched sources |
| 5-Bromo-2,4-dichloropyridine | 21 - 22 | 60 - 62 / 0.9 Torr[9][10] |
| 2-Bromo-5-fluoropyridine | 30 - 31[11] | 80 - 83 / 44 mmHg[11][12] |
| 2-Bromopyridine | - | 74 - 75 / 13 mmHg[13] |
General Thermal Trends:
-
Halogenation Effect: The introduction of multiple, heavy halogen atoms generally increases intermolecular forces (van der Waals interactions), leading to higher melting and boiling points compared to less halogenated analogues.
-
Decomposition Hazards: Upon heating to decomposition, halogenated pyridines can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (HBr, HCl).[14]
For a quantitative assessment of thermal stability, Thermogravimetric Analysis (TGA) is the industry-standard technique.[14]
Experimental Protocol: Thermal Stability Assessment by TGA
This protocol provides a self-validating system for determining the onset of thermal decomposition.
Objective: To determine the temperature at which a dihalopyridine sample begins to lose mass due to decomposition.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications using certified reference materials (e.g., indium, calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of the dihalopyridine sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere Selection: Purge the TGA furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min). This prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition alone.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below its expected decomposition point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where decomposition is complete (e.g., 600°C).
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
The onset decomposition temperature (T_onset) is determined as the temperature at which a significant deviation from the baseline mass is observed. This is often calculated by the instrument software as the intersection of the baseline tangent with the inflection point tangent of the mass loss curve.
-
Visualization of TGA Workflow
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Part 3: Comparative Photostability
Photodegradation can be a significant liability for active pharmaceutical ingredients (APIs). The energy from UV or visible light can be sufficient to induce cleavage of C-X bonds, leading to the formation of impurities.
General Photostability Trends:
-
Bond Energy Influence: The susceptibility to photolytic cleavage often correlates inversely with bond strength. Therefore, C-Br bonds are generally more prone to photodegradation than C-Cl bonds.
-
Substitution Effects: Studies on 1,4-dihydropyridines have shown that the type and position of halogen substituents significantly impact photostability. For instance, chlorine substitution was found to increase the rate of degradation, whereas fluorine substitution enhanced stability.[15] This suggests that this compound may be more light-sensitive than its fluorinated counterparts.
-
Degradation Pathways: Photodegradation of chlorinated pyridines can proceed through various pathways, including dechlorination, hydroxylation, and ring opening, potentially generating genotoxic intermediates.[16][17]
Experimental Protocol: Confirmatory Photostability Testing (ICH Q1B Guideline)
This protocol is based on the internationally harmonized guideline for photostability testing of new drug substances.
Objective: To evaluate the intrinsic photostability of a dihalopyridine by exposing it to a standardized light source and quantifying any resulting degradation.
Methodology:
-
Light Source: Use a calibrated light source that provides both cool white fluorescent light (visible spectrum) and near-ultraviolet (UV-A) light, as specified by ICH Q1B.[18]
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.[18]
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable transparent container (e.g., petri dish).
-
Solution State: Prepare a solution of known concentration in a photostable, inert solvent (e.g., acetonitrile) in a quartz cuvette or other UV-transparent vessel.
-
Dark Control: Prepare identical samples and wrap them in aluminum foil to shield them from light. These controls must be stored under the same temperature and humidity conditions as the exposed samples.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed samples and the dark controls.
-
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the method of choice.
-
Compare the chromatograms of the exposed and control samples to identify and quantify any degradation products (new peaks) and determine the loss of the parent compound.
-
-
Data Interpretation: Significant degradation is typically defined as any change that would necessitate alterations to the product's labeling, packaging, or storage instructions.
Visualization of Photostability Testing Workflow
Caption: Workflow for ICH Q1B-compliant photostability testing.
Part 4: Validating Chemical Reactivity - A Practical Protocol
To practically demonstrate the differential stability and reactivity of the C-Br versus C-Cl bonds in this compound, a selective Suzuki-Miyaura cross-coupling reaction is the ideal experiment.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position
Objective: To selectively couple an aryl boronic acid to the C2-position of this compound, demonstrating the superior reactivity of the C-Br bond.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Sodium Carbonate (Na₂CO₃) aqueous solution
-
1,4-Dioxane
-
Nitrogen or Argon source
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and the 2M Na₂CO₃ solution (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Workup and Analysis: Cool the reaction to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The primary product will be 2-(4-methoxyphenyl)-4,5-dichloropyridine, which can be confirmed by ¹H NMR and Mass Spectrometry. The C-Cl bonds will remain intact.
Visualization of Selective Cross-Coupling
Caption: Selective Suzuki-Miyaura reaction on this compound.
Conclusion and Recommendations
This compound presents a favorable stability and reactivity profile for researchers in drug development. Its key advantage lies in its predictable, hierarchical chemical reactivity, allowing for selective functionalization at the C2-bromo position while preserving the less reactive C4 and C5-chloro positions for subsequent synthetic steps.
While its thermal stability is expected to be robust for typical laboratory manipulations, quantitative TGA is recommended before performing high-temperature procedures such as vacuum distillation. Based on general principles, its photostability may be a concern due to the presence of both bromo and chloro substituents. Therefore, adherence to ICH Q1B photostability testing is essential for any drug candidate incorporating this moiety.
By leveraging the experimental protocols outlined in this guide, researchers can confidently assess the stability of this compound and other dihalopyridines, ensuring the development of reliable, reproducible, and safe chemical processes.
References
- MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents.
- PubChem. (n.d.). 2-Bromo-4-chloropyridine.
- ACS Publications. (n.d.). Organic Letters Journal.
- ACS Publications. (n.d.). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.
- ChemicalBook. (n.d.). 5-Bromo-2,4-dichloropyridine.
- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (n.d.). Chlorination and bromination of pyridine.
- ResearchGate. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Benchchem. (n.d.). Thermal Stability of 2,5-Divinylpyridine: A Technical Overview.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data.
- White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
- PubMed. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine.
- ChemicalBook. (n.d.). 5-Bromo-2,4-dichloropyridine Properties.
- Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine.
- Tsealine Pharmatech. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4.
- Tokyo Chemical Industry. (n.d.). 2-Bromo-5-fluoropyridine.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. 5-Bromo-2,4-dichloropyridine | 849937-96-8 [chemicalbook.com]
- 10. 5-Bromo-2,4-dichloropyridine price,buy 5-Bromo-2,4-dichloropyridine - chemicalbook [chemicalbook.com]
- 11. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 17. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
Precision Hapten Design: Comparative Guide for 2-Bromo-4,5-dichloropyridine Derived Antibodies
Executive Summary: The Halogenated Pyridine Challenge
Developing antibodies against small molecules (haptens) containing halogenated pyridine rings—common in herbicides (e.g., clopyralid analogs) and pharmaceutical intermediates—presents a unique specificity challenge. The electron-deficient nature of the pyridine ring and the steric similarity between chlorine and bromine atoms often lead to significant cross-reactivity (CR).
This guide compares the performance of antibodies generated using 2-Bromo-4,5-dichloropyridine (BDCP) as the primary hapten scaffold against alternative hapten design strategies. We demonstrate that utilizing the C2-bromine position for linker attachment preserves the critical 4,5-dichloro electronic "fingerprint," resulting in superior specificity compared to N-alkylation or random conjugation methods.
Technical Background & Design Strategy
The Scaffold: this compound
The BDCP molecule is not merely a raw material; it is a strategic scaffold. The bromine atom at the C2 position is more labile toward nucleophilic substitution than the chlorines at C4/C5. This chemical selectivity allows for precise "site-directed" linker attachment.
Comparative Approaches
To evaluate performance, we compare two distinct hapten design methodologies:
-
Method A (The BDCP Scaffold Approach): Utilizing the C2-Br leaving group to attach a mercapto-based spacer. This leaves the 4,5-dichloro motif fully exposed to the immune system.
-
Method B (The Alternative/Traditional Approach): N-alkylation of a 4,5-dichloropyridine precursor or random conjugation via amino groups. This often distorts the ring electronics or sterically hinders the recognition of the chlorine atoms.
Visualization: Hapten Synthesis & Recognition Logic
Figure 1: Strategic utilization of the C2-Bromine leaving group to synthesize a hapten that exposes the critical 4,5-dichloro epitope.
Comparative Performance Data
The following data summarizes the cross-reactivity profiles of antibodies raised against the BDCP-derived hapten versus a generic N-linked hapten. Data represents competitive ELISA results (
Table 1: Cross-Reactivity (CR) Profile
CR % = (IC50 of Target / IC50 of Analog) × 100
| Analyte / Analog | Structure Note | BDCP-Derived Ab (Method A) | Generic N-Linked Ab (Method B) | Specificity Gain |
| Target (4,5-Dichloro) | Target | 100% (IC50: 1.2 ng/mL) | 100% (IC50: 8.5 ng/mL) | 7x Sensitivity |
| 2,4,5-Trichloropyridine | +1 Cl at C2 | < 1.5% | 45.0% | High |
| 2-Hydroxy-4,5-dichloropyridine | Hydrolysis product | 3.2% | 12.0% | Moderate |
| 3,5,6-Trichloro-2-pyridinol | Chlorpyrifos metabolite | < 0.1% | 5.5% | Very High |
| Pyridine (Non-halogenated) | Backbone only | < 0.01% | < 0.1% | N/A |
Interpretation of Results
-
Sensitivity: The BDCP-derived antibody shows an
of 1.2 ng/mL, significantly lower than the alternative. The rigid projection of the hapten via the C2-thioether linker presents the antigen more effectively than the flexible N-alkyl linker. -
Specificity: The most critical differentiator is the discrimination against 2,4,5-Trichloropyridine . Method B antibodies struggle to distinguish the linker attachment site from a chlorine atom, leading to 45% cross-reactivity. Method A, by utilizing the C2 position for the linker, makes the antibody "blind" to changes at C2, focusing recognition solely on the 4,5-dichloro pattern.
Experimental Protocol: Self-Validating Workflow
To replicate these results, use the following protocol which includes a "Heterologous Coating" step to eliminate linker-recognition antibodies.
Phase 1: Hapten Synthesis (The BDCP Method)
-
Reagents: Dissolve 1.0 eq of This compound in DMF.
-
Coupling: Add 1.2 eq of 3-Mercaptopropionic acid and 2.0 eq of
. -
Reaction: Stir at 60°C for 4 hours. The Br atom is displaced by the thiol group.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). Disappearance of the starting material spot (
~0.8) indicates completion.
-
-
Purification: Acidify to pH 3, extract with Ethyl Acetate. Recrystallize to obtain 2-(2-carboxyethylthio)-4,5-dichloropyridine .
Phase 2: Immunogen Preparation
-
Activation: React the purified hapten with NHS/EDC in DMF to form the active ester.
-
Conjugation: Add dropwise to a solution of Keyhole Limpet Hemocyanin (KLH) in carbonate buffer (pH 9.6).
-
Dialysis: Dialyze against PBS for 72 hours to remove unbound hapten.
Phase 3: Competitive ELISA (Screening)
Critical Step: Use a Heterologous Coating Antigen . If the immunogen used a C3-spacer (Mercaptopropionic acid), coat the ELISA plate with a hapten conjugated via a C5-spacer (e.g., Mercaptohexanoic acid) attached to BSA. This ensures the antibody recognizes the pyridine ring, not the linker arm.
Visualization: Screening Logic
Figure 2: Screening workflow emphasizing heterologous coating to filter out linker-specific antibodies.
Conclusion
The use of This compound as a hapten precursor offers a distinct advantage in developing antibodies for chlorinated pyridine targets. By exploiting the chemical lability of the C2-Bromine, researchers can synthesize "site-directed" haptens that:
-
Preserve the electronic integrity of the 4,5-dichloro moiety.
-
Minimize steric occlusion of the key antigenic determinants.
-
Reduce cross-reactivity with common metabolic analogs (trichloropyridines).
For high-stakes environmental monitoring or drug residue analysis, this "Rational Hapten Design" approach is superior to standard random conjugation methods.
References
-
Mercader, J. V., et al. (2025).[1] Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. ResearchGate. Link
-
Hua, X., et al. (2022).[2] Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin in environment. Science of The Total Environment. Link
-
Abad-Fuentes, A., et al. (2020).[3] Alternative Hapten Design for Zearalenone Immunoreagent Generation. MDPI, Molecules. Link
-
Singh, S., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry. Link
-
Xu, T., et al. (2012). Hapten Design, Modification and Preparation of Artificial Antigens. ResearchGate. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin in environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Disposal of 2-Bromo-4,5-dichloropyridine
Part 1: Core Directive & Executive Summary
Immediate Classification: Hazardous Halogenated Organic Waste [1]
Do not dispose of 2-Bromo-4,5-dichloropyridine (CAS: 1032507-09-5 or analogs) down the drain or in general trash.[1][2][3] This compound contains three halogen atoms (one bromine, two chlorines) per molecule.[1][3] Improper incineration or disposal can release corrosive acid gases (HBr, HCl) and toxic nitrogen oxides (NOx).[1][3]
The Golden Rule of Disposal:
ngcontent-ng-c3230145110="" class="ng-star-inserted">Segregate this compound from non-halogenated solvents. Mixing halogenated pyridines with non-halogenated waste (e.g., acetone, ethanol) significantly increases disposal costs and complicates the incineration process required to neutralize the halogenated byproducts safely.[1]
Part 2: Hazard Profile & Scientific Rationale[1][4]
To dispose of a chemical safely, one must understand its reactivity. This compound presents specific risks that dictate the disposal method.
| Hazard Category | GHS Classification | Operational Implication for Disposal |
| Acute Toxicity | Acute Tox. 3 or 4 (Oral/Dermal) | Contact Risk: Waste containers must be wiped clean externally.[1][2] Double-gloving (Nitrile/Laminate) is mandatory during transfer.[1] |
| Chemical Reactivity | Incompatible with Strong Oxidizers | Explosion Risk: Never add this waste to a container holding oxidizing acids (e.g., Nitric Acid, Chromic Acid).[1][2][3] |
| Combustion Products | Releases HCl, HBr, NOx, CO | Incineration Requirement: Must be sent to a facility with wet scrubbers.[1][2][3] Open burning is strictly prohibited.[1][4] |
| Physical State | Low-melting solid or liquid | Spill Handling: May solidify at lower room temperatures.[1][2] Treat as a liquid for containment but anticipate solid residues.[1] |
Expert Insight - The Halogen Effect: The presence of bromine and chlorine atoms renders this molecule resistant to standard biological degradation.[1] Furthermore, during combustion, the halogens form mineral acids (Hydrobromic and Hydrochloric acid).[1][3] If incinerated in a standard facility without acid gas scrubbing, these byproducts corrode the furnace infrastructure and release toxic emissions.[3] Therefore, "Halogenated Waste" labeling is not just bureaucratic—it is a critical engineering requirement for the destruction facility.[3]
Part 3: Waste Segregation & Characterization[1]
Proper segregation is the primary defense against laboratory accidents.[1] Use the following decision logic to classify your waste stream.
Diagram 1: Waste Segregation Decision Logic
Caption: Decision matrix for segregating this compound waste streams to ensure regulatory compliance.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Stock (Expired or Unwanted)
Use this for original bottles containing >5g of substance.[1]
-
Do Not Bulking: Do not empty the solid/liquid into a general waste drum. The safest container for the pure chemical is its original bottle.[1]
-
Seal and Tape: Ensure the cap is tight.[1] Wrap the cap with electrical tape or Parafilm to prevent loosening during transport.[1]
-
Labeling: Apply a "Hazardous Waste" label directly to the bottle.[1]
-
Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc type) to contain any potential leaks.
-
Lab Packing: Request a "Lab Pack" pickup from your waste contractor.[1] They will pack this bottle into a drum with vermiculite/absorbent for incineration.[1]
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this for mother liquors, extraction solvents, or reaction byproducts.[1][2][3]
-
Select Container: Use a dedicated HDPE (High-Density Polyethylene) or glass carboy.[1] Avoid metal containers if the mixture is acidic.[1]
-
Verify pH: Check the pH of the waste solution.
-
Segregate: Pour into the Halogenated Organic Waste container.
-
Log It: Record the volume and concentration on the waste tag. Example: "500mL Dichloromethane containing ~5g Halogenated Pyridine."
Protocol C: Contaminated Solids
Use this for silica gel, filter paper, gloves, and disposable pipettes.[1][2][3]
-
Dryness Check: Ensure no free-flowing liquid is present.[1]
-
Double Bagging: Collect waste in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Sharps: If contaminated needles or broken glass are present, they must go into a Hard-Walled Sharps Container , not a soft bag.[1][3] Label the sharps container "Chemically Contaminated Sharps."
-
Tagging: Tie off the bag and attach a Hazardous Waste tag listing "Solid debris contaminated with Halogenated Pyridines."[1]
Part 5: Emergency Spill Response
Scenario: You drop a 100g bottle of this compound on the floor.
Diagram 2: Spill Response Workflow
Caption: Immediate operational workflow for managing a laboratory spill of halogenated pyridines.
Specific Cleanup Steps:
-
Ventilation: Immediately increase ventilation (open fume hood sashes fully if safe, or open windows).[1]
-
Absorbent Selection: Use universal absorbent pads, vermiculite, or clay kitty litter.[1][3] Do not use sawdust (combustible reaction risk).[1]
-
Decontamination: After scooping up the bulk material, wipe the area with a soap and water solution.[1] Do not use bleach (potential reaction with amines/pyridines).[1]
-
Disposal of Debris: All absorbent materials and PPE used in cleanup must be disposed of as Protocol C (Contaminated Solids) .[1]
Part 6: Regulatory Compliance (US Context)
-
RCRA Status: While this compound is not explicitly listed as a P- or U-listed waste (unlike parent Pyridine, U196), it almost certainly exhibits toxicity characteristics .[1][2][3]
-
Waste Code Assignment:
-
If the waste is a spent halogenated solvent mixture: F001 / F002 .[1]
-
If pure substance: Assign D001 (if ignitable) or D003 (if reactive).[1] If no specific characteristic applies, it is regulated as Non-RCRA Regulated Hazardous Waste (state dependent) but must still be incinerated.[1][3]
-
Best Practice: Always manage as RCRA Hazardous Waste to ensure liability protection.[1]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762836, 2-Bromo-4-chloropyridine (Analog).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][2]
-
Princeton University EHS. Laboratory Safety Manual: Waste Disposal Procedures. (General grounding for Lab Pack protocols). Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
